Technical Documentation Center

4-nitro-1H-imidazole-5-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-nitro-1H-imidazole-5-carbaldehyde

Core Science & Biosynthesis

Foundational

4-nitro-1H-imidazole-5-carbaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-nitro-1H-imidazole-5-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction The nitroimidazole scaffold is a cornerstone in m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 4-nitro-1H-imidazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, representing one of the most vital heterocyclic systems in drug discovery since the identification of the natural antibiotic Azomycin (2-nitroimidazole) in 1953.[1] This core structure is present in numerous life-saving drugs, particularly those targeting infectious diseases and cancers.[1] Within this important class of compounds, 4-nitro-1H-imidazole-5-carbaldehyde emerges as a highly versatile and valuable synthetic intermediate. Its unique chemical architecture, featuring a reactive aldehyde group adjacent to a nitro-substituted imidazole ring, provides a powerful platform for the construction of diverse and complex molecular entities.

This technical guide offers a comprehensive exploration of the core chemical properties of 4-nitro-1H-imidazole-5-carbaldehyde. As senior application scientists, our objective is to move beyond a simple recitation of facts, instead providing a narrative grounded in mechanistic understanding and practical, field-proven insights. We will delve into its physicochemical characteristics, synthesis, spectral signature, reactivity, and applications, with a focus on its pivotal role in the development of novel therapeutic agents.

Physicochemical and Structural Properties

4-nitro-1H-imidazole-5-carbaldehyde is a solid material whose stability and handling are critical for its successful application in synthesis. The presence of both a nitro group and an aldehyde group on the imidazole ring dictates its reactivity and physical properties.

Table 1: Core Physicochemical Data

PropertyValueSource(s)
IUPAC Name 5-nitro-1H-imidazole-4-carbaldehyde[2]
Synonyms 4-nitro-1H-imidazole-5-carbaldehyde[2]
CAS Number 81246-34-6[2][3]
Molecular Formula C₄H₃N₃O₃[2]
Molecular Weight 141.09 g/mol [2]
Appearance White to light yellow solid/powder[4]
Melting Point Data not consistently available; related compounds like 4-nitroimidazole melt at ~303 °C (decomposition)[5]
Solubility Soluble in DMSO, methanol[6]

Stability and Storage: Like many nitroaromatic compounds and aldehydes, 4-nitro-1H-imidazole-5-carbaldehyde is sensitive to light and air.[4] Proper storage is crucial to maintain its purity and reactivity. It should be kept in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[6][7]

Synthesis and Purification

The synthesis of 4-nitro-1H-imidazole-5-carbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and good yields. A common strategy involves the nitration of an appropriate imidazole precursor.

The nitration of the imidazole ring is a classic electrophilic substitution reaction. The choice of a mixed acid system, typically fuming nitric acid and fuming sulfuric acid, provides the highly electrophilic nitronium ion (NO₂⁺) necessary to overcome the electron-withdrawing nature of the existing substituents and the inherent π-electron system of the imidazole ring.[8][9] The reaction temperature is a critical parameter; elevated temperatures are often required but can lead to the formation of dinitrated byproducts or decomposition.[8]

Synthesis_Workflow Imidazole_precursor Imidazole-5-carbaldehyde Precursor Nitration Nitration Imidazole_precursor->Nitration HNO₃ / H₂SO₄ Purification Purification Nitration->Purification Recrystallization/ Chromatography Final_Product 4-nitro-1H-imidazole- 5-carbaldehyde Purification->Final_Product Reactivity_Pathways cluster_aldehyde Aldehyde Reactions cluster_ring Ring / Nitro Group Reactions Start 4-nitro-1H-imidazole- 5-carbaldehyde SchiffBase Schiff Bases / Imine Derivatives Start->SchiffBase R-NH₂ Hydrazone Hydrazones Start->Hydrazone H₂N-NHR Thio Thiosemicarbazones Start->Thio H₂N-NH-C(S)NHR Alcohol Primary Alcohol Start->Alcohol Reduction (e.g., NaBH₄) Acid Carboxylic Acid Start->Acid Oxidation (e.g., KMnO₄) Alkylation N-Alkylated Derivatives Start->Alkylation R-X, Base Amino 4-amino-1H-imidazole- 5-carbaldehyde Start->Amino Reduction (e.g., SnCl₂/HCl)

Sources

Exploratory

Structure Elucidation of 4-Nitro-1H-imidazole-5-carbaldehyde: A Comprehensive Technical Guide

Executive Summary 4-Nitro-1H-imidazole-5-carbaldehyde (C₄H₃N₃O₃) is a highly versatile heterocyclic building block extensively utilized in the development of antileishmanial drugs and antibacterial molecular hybrids[1],[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitro-1H-imidazole-5-carbaldehyde (C₄H₃N₃O₃) is a highly versatile heterocyclic building block extensively utilized in the development of antileishmanial drugs and antibacterial molecular hybrids[1],[2]. As an analytical scientist, one must recognize that this molecule presents a unique structural challenge: annular tautomerism. The rapid proton exchange at the pyrrole-type nitrogen means the molecule exists in a dynamic solution-state equilibrium with its tautomer, 5-nitro-1H-imidazole-4-carbaldehyde[3].

Because of this dynamic structural feature, standard 1D characterization is prone to misinterpretation. This whitepaper provides an authoritative, step-by-step guide to the structural elucidation of 4-nitro-1H-imidazole-5-carbaldehyde, leveraging Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to establish a self-validating analytical matrix.

Analytical Strategy & Workflow

To ensure scientific integrity and eliminate false positives caused by tautomerism or regioisomerism, the elucidation strategy must follow a causal sequence. We begin with MS to confirm the precise molecular formula, proceed to FT-IR to identify orthogonal functional groups (the nitro and carbonyl moieties), and culminate with 2D NMR to map the exact atomic connectivity.

Workflow A Sample Prep (C4H3N3O3) B ESI-HRMS (Mass & Formula) A->B C FT-IR (Functional Groups) B->C D 1D & 2D NMR (Connectivity) C->D E X-Ray (Solid-State) D->E

Analytical workflow for the structural elucidation of 4-nitro-1H-imidazole-5-carbaldehyde.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Causality of Choice: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) in negative ion mode is deliberately selected because the acidic imidazole N-H proton is easily deprotonated, yielding a highly stable [M-H]⁻ ion[3]. FT-IR is employed prior to NMR to validate the presence of the strongly electron-withdrawing nitro group and the conjugated aldehyde, which are critical for downstream synthetic reactivity[2].

Data Interpretation: The HRMS spectrum displays a distinct molecular ion peak confirming the exact mass. The IR spectrum reveals a sharp carbonyl stretch shifted slightly lower than typical aliphatic aldehydes due to conjugation with the imidazole ring, alongside symmetric and asymmetric nitro stretches.

Table 1: Key MS and FT-IR Spectral Data

Analytical TechniqueKey Signal / PeakAssignment / Causality
ESI-HRMS (Negative) m/z 140.0465 [M-H]⁻Confirms molecular formula C₄H₃N₃O₃ (Exact mass: 141.08 g/mol )[3].
FT-IR (ATR) ~3150 cm⁻¹ (br)Imidazole N-H stretch (broad due to intermolecular H-bonding).
FT-IR (ATR) 1695 cm⁻¹ (s)Aldehyde C=O stretch (conjugated system)[1].
FT-IR (ATR) 1528 cm⁻¹, 1369 cm⁻¹ (s)Asymmetric and symmetric -NO₂ stretching vibrations[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Choice: While 1D ¹H and ¹³C NMR provide the basic framework, the differentiation between the 4-nitro and 5-nitro tautomers in solution requires Heteronuclear Multiple Bond Correlation (HMBC). The 3-bond coupling (³J) from the aldehyde proton to the imidazole ring carbons definitively anchors the formyl group to C5, resolving the regiochemistry[4].

HMBC H_Ald CHO Proton (~10.2 ppm) C4 C4 (-NO2) (~148 ppm) H_Ald->C4 3J C5 C5 (-CHO) (~132 ppm) H_Ald->C5 2J C_Ald C=O (~182 ppm) H_Ald->C_Ald 1J H_C2 C2 Proton (~8.1 ppm) H_C2->C4 3J H_C2->C5 3J C2 C2 (~138 ppm)

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural assignment.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 500 MHz / 125 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H 13.8 - 14.2br s1HImidazole N-H (exchanges with D₂O)
¹H 10.25s1HAldehyde -CHO
¹H 8.15s1HImidazole C2-H[1]
¹³C 182.4--Carbonyl C=O
¹³C 148.1--Imidazole C4 (attached to -NO₂)
¹³C 138.5--Imidazole C2
¹³C 132.3--Imidazole C5 (attached to -CHO)

Note: Chemical shifts may vary slightly depending on concentration and temperature due to tautomeric dynamics in DMSO-d₆.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during the elucidation process.

Protocol A: Sample Preparation and FT-IR Analysis
  • Desiccation (Self-Validation Step): Dry 10 mg of 4-nitro-1H-imidazole-5-carbaldehyde in a vacuum desiccator over P₂O₅ for 24 hours. Causality: Removing residual moisture prevents the broad O-H stretch of water from masking the critical N-H stretch of the imidazole ring.

  • Background Collection: Clean the ATR (Attenuated Total Reflectance) diamond crystal with high-purity isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to ensure a flat baseline.

  • Sample Measurement: Place 2-3 mg of the dried powder onto the ATR crystal. Apply uniform pressure using the anvil to ensure optimal crystal contact.

  • Data Validation: A sharp peak at ~1695 cm⁻¹ validates the intact aldehyde, effectively ruling out spontaneous air-oxidation to the carboxylic acid (which would appear broader and shifted to ~1715 cm⁻¹)[1].

Protocol B: High-Resolution NMR Acquisition
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO is chosen over CDCl₃ due to the high polarity and intermolecular hydrogen bonding of the nitroimidazole, which makes it practically insoluble in non-polar halogenated solvents[1].

  • 1D Acquisition: Acquire the ¹H NMR spectrum at 298 K using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds. Acquire the ¹³C NMR with proton decoupling, 1024 scans, and D1 of 2 seconds.

  • 2D HMBC Acquisition: Set up the HMBC experiment optimized for long-range coupling constants (J = 8 Hz). Observe the cross-peaks between the aldehyde proton (~10.25 ppm) and the imidazole ring carbons to differentiate C4 and C5.

  • Tautomeric Check (Self-Validation Step): If the ¹³C peaks for C4 and C5 appear broadened or coalesced, cool the NMR probe to 273 K. Causality: Lowering the temperature slows down the proton exchange rate, which will sharpen the signals of the individual tautomers and validate the dynamic equilibrium.

Conclusion

The structural elucidation of 4-nitro-1H-imidazole-5-carbaldehyde cannot rely on a single analytical technique. MS provides the compositional foundation, FT-IR confirms the reactive functional groups, and 2D NMR definitively maps the connectivity, overcoming the inherent challenges presented by annular tautomerism.

Sources

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Nitro-1H-imidazole-5-carbaldehyde in Drug Development

Executive Summary In the landscape of modern drug discovery, the rational design of active pharmaceutical ingredients (APIs) relies heavily on bifunctional heterocyclic building blocks. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of active pharmaceutical ingredients (APIs) relies heavily on bifunctional heterocyclic building blocks. As a Senior Application Scientist, I frequently utilize 4-nitro-1H-imidazole-5-carbaldehyde (CAS: 81246-34-6) as a foundational scaffold[1]. This molecule possesses a unique electronic architecture: a highly electrophilic carbaldehyde group juxtaposed with a strongly electron-withdrawing nitro group. This guide deconstructs the physicochemical properties of this compound and provides field-proven, self-validating protocols for its application in synthesizing purine derivatives and antibacterial molecular hybrids.

Physicochemical Architecture & Electronic Causality

To successfully manipulate 4-nitro-1H-imidazole-5-carbaldehyde, one must understand the causality behind its reactivity. The nitro group at the C-4 position is not merely a structural feature; it actively drains electron density from the heteroaromatic core via inductive and resonance effects. This severe electron withdrawal significantly increases the electrophilic character of the adjacent C-5 carbaldehyde carbon, priming it for rapid nucleophilic attack .

Furthermore, the acidic N-H proton allows for tautomerism (shifting between 4-nitro and 5-nitro states). In synthetic workflows, this necessitates an initial N-protection or N-alkylation step to lock the tautomeric state and ensure strict regioselectivity during downstream condensation reactions[2].

Quantitative Data Profile

All critical parameters required for molar calculations and analytical validation are summarized below.

ParameterValueMechanistic Significance
Chemical Formula C4H3N3O3[1]Defines the exact stoichiometry required for precise molar equivalent calculations during multi-step API synthesis.
Molecular Weight 141.08 g/mol [1]Critical for establishing standard curves in LC-MS and determining precise theoretical yields in milligram-scale drug discovery.
CAS Number 81246-34-6[1]Ensures absolute chemical traceability and prevents procurement errors involving structural isomers.
Key Functional Groups Nitro (-NO2), Carbaldehyde (-CHO)The strongly electron-withdrawing nitro group enhances the electrophilicity of the adjacent carbaldehyde[2].

Validated Experimental Workflows

In API development, a protocol is only as reliable as its In-Process Controls (IPCs). The following methodologies are designed as self-validating systems , meaning each step contains an internal analytical checkpoint that must be passed before proceeding. This prevents the propagation of impurities and the waste of high-value intermediates.

Protocol A: Synthesis of N-7-Substituted Purines via Oxime Intermediates

Purines are fundamental pharmacophores in oncology and virology. Synthesizing them from an imidazole precursor allows for specific N-7 substitutions that are otherwise difficult to achieve via direct functionalization of a pre-formed purine ring [3].

  • Step 1: Oxime Formation

    • Causality: Reacting the carbaldehyde with hydroxylamine hydrochloride in ethanol converts the aldehyde into an oxime. This installs the critical nitrogen atom required for the subsequent pyrimidine ring closure.

    • Self-Validation (IPC): Monitor via Thin Layer Chromatography (TLC). The reaction is validated when Fourier Transform Infrared Spectroscopy (FTIR) confirms the disappearance of the strong C=O stretch at ~1690 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹ and C=N stretch at ~1640 cm⁻¹.

  • Step 2: Catalytic Reduction

    • Causality: Hydrogenate the oxime using 10% Pd/C at 40 psi[4]. The palladium catalyst selectively reduces the NO₂ group to an NH₂ group without cleaving the fragile oxime N-O bond, yielding 4-aminoimidazole-5-carboxime.

    • Self-Validation (IPC): Observe a distinct colorimetric shift (the yellow nitro starting material reduces to a colorless amine). Validate via LC-MS to confirm a mass shift of -30 Da (corresponding to the NO₂ → NH₂ transition).

  • Step 3: Cyclization to Purine Mono-1-oxides

    • Causality: React the aminooxime with an orthoester (e.g., triethyl orthoformate). The orthoester acts as a single-carbon donor, bridging the amine and oxime nitrogens to close the pyrimidine ring[3].

    • Self-Validation (IPC): ¹H NMR analysis must show the emergence of the characteristic, highly deshielded purine C-2 and C-8 protons (typically >8.0 ppm).

Protocol B: Synthesis of Antibacterial Benzofuranone-Imidazole Hybrids

Nitroimidazoles are renowned for their activity against anaerobic bacteria. By coupling the carbaldehyde group with benzofuranones, researchers create dual-action molecular hybrids that overcome established antibiotic resistance mechanisms [2].

  • Step 1: N-Alkylation (Tautomeric Locking)

    • Causality: React 4-nitro-1H-imidazole-5-carbaldehyde with methyl iodide and K₂CO₃. This locks the molecule as 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, preventing unwanted side reactions at the imidazole nitrogen during high-temperature condensation[2].

    • Self-Validation (IPC): ¹H NMR must confirm a sharp N-CH₃ singlet at ~3.8 ppm.

  • Step 2: Aldol-Type Condensation

    • Causality: React the N-methylated aldehyde with benzofuran-3(2H)-ones in acetic anhydride (Ac₂O) and sodium acetate (AcONa) at 100 °C for 1.5 hours[2]. AcONa deprotonates the benzofuranone to form an enolate, which attacks the highly electrophilic carbaldehyde. Ac₂O drives the dehydration of the resulting alcohol to form a stable, conjugated alkene bridge.

    • Self-Validation (IPC): UV-Vis spectroscopy will show a significant bathochromic shift (red shift) due to the highly extended π-conjugation of the newly formed hybrid molecule.

Strategic Workflow Visualization

The following diagram maps the logical divergence of 4-nitro-1H-imidazole-5-carbaldehyde into the two distinct synthetic pathways detailed above.

G A 4-Nitro-1H-imidazole- 5-carbaldehyde B Oxime Formation (NH2OH) A->B Pathway A: Purine Synthesis C N-Alkylation (MeI, K2CO3) A->C Pathway B: Hybrid Synthesis D Reduction (Pd/C, H2) 4-Amino-5-carboxime B->D Selective NO2 Reduction E Aldol Condensation (Benzofuran-3-ones) C->E Tautomer Locked F Purine Mono-1-oxides (via Orthoesters) D->F Cyclization G Antibacterial Hybrids (Conjugated Alkene) E->G Dehydration (Ac2O)

Workflow for synthesizing purines and antibacterial hybrids from 4-nitro-1H-imidazole-5-carbaldehyde.

References

  • Title: Synthesis of N-7-Substituted Purines from Imidazole Precursors | Source: MDPI | URL: [Link]

  • Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety | Source: National Center for Biotechnology Information (PMC) | URL: [Link]

Sources

Exploratory

Molecular Architecture and Pharmacological Utility of 4-Nitro-1H-imidazole-5-carbaldehyde: A Technical Guide

Executive Summary In the landscape of medicinal chemistry and rational drug design, 4-nitro-1H-imidazole-5-carbaldehyde (and its annular tautomer, 5-nitro-1H-imidazole-4-carbaldehyde) stands as a highly versatile, electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, 4-nitro-1H-imidazole-5-carbaldehyde (and its annular tautomer, 5-nitro-1H-imidazole-4-carbaldehyde) stands as a highly versatile, electrophilic building block. Recognized for its dual utility as a precursor for complex heterocyclic synthesis (such as N-7-substituted purines) and as a potent pharmacophore in antimicrobial and antileishmanial agents, this compound bridges the gap between synthetic organic chemistry and targeted pharmacology.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptions. Here, we will dissect the physicochemical causality of the molecule, explore self-validating synthetic workflows, and map the precise biological mechanisms that make 4-nitroimidazole derivatives indispensable in modern drug development.

Physicochemical Profiling & Structural Dynamics

Understanding the physical and chemical properties of 4-nitro-1H-imidazole-5-carbaldehyde requires acknowledging its structural dynamics. In its unsubstituted form, the molecule exhibits annular tautomerism, rapidly interconverting between the 4-nitro and 5-nitro states[1]. To lock the conformation and tune the lipophilicity for cellular penetration, researchers typically functionalize the N1 position (e.g., via methylation or benzylation)[2][3].

Quantitative Data Summary

The table below contrasts the physicochemical properties of the unsubstituted core with its widely utilized 1-benzyl derivative.

PropertyUnsubstituted Core (CID 135577452)1-Benzyl DerivativeCausality / Pharmacological Impact
Molecular Formula C₄H₃N₃O₃[1]C₁₁H₉N₃O₃[2]Dictates baseline molecular weight and atomic composition.
Molecular Weight 141.09 g/mol [1]231.21 g/mol [2]Low MW makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area 91.6 Ų[1]80.71 Ų[2]Values <140 Ų ensure excellent oral bioavailability and membrane permeability.
LogP (Lipophilicity) Highly Polar2.37[2]N-substitution increases LogP, enabling penetration of lipid bilayers in pathogens.
Density N/A1.4 ± 0.1 g/cm³[2]Relevant for bulk handling and formulation scaling.
Boiling Point N/A475.2 ± 35.0 °C[2]High boiling point indicates strong intermolecular forces in the solid/liquid state.

Causality Insight: The presence of the strongly electron-withdrawing nitro group (-NO₂) adjacent to the carbaldehyde group (-CHO) highly polarizes the C5 carbon. This makes the aldehyde exceptionally electrophilic, priming it for rapid nucleophilic attack during Schiff base formation or Knoevenagel condensations[3][4].

Chemical Reactivity & Synthetic Workflows

The synthetic utility of 4-nitro-1H-imidazole-5-carbaldehyde is vast. It is frequently synthesized from commercially available 4-nitroimidazole via N-alkylation followed by Vicarious Nucleophilic Substitution (VNS) of hydrogen[3]. Once the carbaldehyde group is installed, it serves as a branching point for diverse pharmacological hybrids.

Synthetic Workflow Diagram

SynthesisWorkflow A 4-Nitroimidazole (Starting Material) B N-Alkylation (e.g., MeI, K2CO3) A->B C 1-Methyl-4-nitro-1H-imidazole B->C D Vicarious Nucleophilic Substitution (CHCl3, Base) C->D E 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde D->E F Condensation (Benzofuran-3(2H)-ones, Ac2O, AcONa) E->F G Nitroimidazolyl-benzofuranone Hybrids (Antileishmanial Agents) F->G

Caption: Synthetic workflow for generating bioactive 4-nitroimidazole-5-carbaldehyde derivatives.

Standardized Protocol: Synthesis of Antileishmanial Hybrids

To demonstrate a self-validating synthetic system, below is the optimized protocol for synthesizing (Z)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)methylene]benzofuran-3(2H)-ones, a class of highly potent antileishmanial agents[4][5].

Objective: Execute a stereoselective Knoevenagel condensation to yield the (Z)-alkene hybrid. Chemical Rationale: Acetic anhydride (Ac₂O) and sodium acetate (AcONa) provide a precisely balanced, mildly basic, and dehydrating environment. This prevents the degradation of the sensitive nitroimidazole ring while driving the condensation exclusively to the thermodynamically favored (Z)-isomer due to steric minimization[4].

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde and 1.0 equivalent of the selected benzofuran-3(2H)-one in anhydrous acetic anhydride (10 mL per mmol of substrate)[5].

  • Catalytic Initiation: Add 0.5 equivalents of anhydrous sodium acetate. Causality: The acetate ion acts as a mild base, selectively deprotonating the active methylene of the benzofuranone to generate an enolate without triggering destructive aldol self-condensation[4][5].

  • Thermal Condensation: Heat the reaction mixture to 100 °C under continuous magnetic stirring for 1.5 hours[4][5].

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The complete disappearance of the UV-active aldehyde spot (lower Rf) and the appearance of a new, brightly colored product spot confirms reaction completion.

  • Quenching & Isolation: Cool the mixture to ambient temperature and pour it into crushed ice (100 mL). Stir vigorously for 30 minutes until a distinct solid precipitate forms.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid and sodium acetate. Recrystallize the crude product from hot ethanol to achieve >95% purity.

  • Analytical Validation: Confirm the structural geometry via ¹H-NMR. The diagnostic presence of a singlet integrating to 1H in the range of δ 7.0–7.5 ppm corresponds to the vinylic proton, definitively proving the formation of the (Z)-alkene bridge[5].

Pharmacological Applications & Mechanism of Action

The true value of 4-nitro-1H-imidazole-5-carbaldehyde derivatives lies in their biological activity, particularly against neglected tropical diseases like Leishmaniasis and resistant bacterial strains.

The Nitroreductase (NTR) Bioactivation Pathway

Nitroimidazole drugs are prodrugs; they are inert until activated by specific enzymes within the pathogen. A critical pharmacological advantage of the 4-nitroimidazole scaffold over the 5-nitroimidazole scaffold is its susceptibility to bioactivation. While 5-nitroimidazoles are predominantly activated by Nitroreductase 1 (NTR1), 4-nitroimidazole analogues are bioactivated by both NTR1 and NTR2 [5].

Causality: This dual-pathway activation drastically reduces the likelihood of the parasite developing resistance, as mutating both NTR1 and NTR2 simultaneously incurs a severe fitness cost to the pathogen[5].

Mechanism of Cytotoxicity Diagram

Mechanism A 4-Nitroimidazole Prodrug (Intracellular Penetration) B Nitroreductase 1 & 2 (Pathogen-Specific Enzymes) A->B Enzymatic Recognition C Nitroso Intermediate (-NO) B->C 2e- Reduction D Hydroxylamine Metabolite (-NHOH) C->D 2e- Reduction E Covalent Adduct Formation (DNA & Protein Damage) D->E Electrophilic Attack F Pathogen Cell Death (Leishmania / Bacteria) E->F Apoptosis/Necrosis

Caption: Dual NTR1/NTR2-mediated bioactivation pathway of 4-nitroimidazole derivatives leading to pathogen cytotoxicity.

Upon enzymatic reduction by NTR1/2, the stable nitro group is converted into highly reactive nitroso and hydroxylamine species. These electrophilic metabolites rapidly form covalent adducts with parasitic DNA and essential proteins, halting replication and inducing rapid cell death[5].

Conclusion

4-Nitro-1H-imidazole-5-carbaldehyde is a master key in heterocyclic drug discovery. Its highly tunable physicochemical properties (LogP, TPSA) allow for precise pharmacokinetic optimization, while its electrophilic aldehyde group facilitates rapid, stereoselective synthesis of complex molecular hybrids. Most importantly, its unique biological profile—specifically its dual activation by NTR1 and NTR2—positions it as a superior scaffold for overcoming drug resistance in infectious diseases.

References

  • Chemsrc. "1-Benzyl-4-nitro-1H-imidazole-5-carbaldehyde - Chemical & Physical Properties." Chemsrc Database.
  • MDPI. "Synthesis of N-7-Substituted Purines from Imidazole Precursors." Molecules.
  • National Institutes of Health (PMC). "An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety." PubMed Central.
  • PubChem. "5-Nitro-1H-imidazole-4-carbaldehyde | CID 135577452 - Chemical and Physical Properties." National Center for Biotechnology Information.
  • ResearchGate. "Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2." Antimicrobial Agents and Chemotherapy.

Sources

Foundational

The Strategic Utility of 4-Nitro-1H-imidazole-5-carbaldehyde in Advanced Heterocyclic Synthesis

Executive Summary In the landscape of modern medicinal chemistry, the rational design of bioactive heterocycles relies heavily on versatile, highly reactive building blocks. 4-Nitro-1H-imidazole-5-carbaldehyde (and its N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of bioactive heterocycles relies heavily on versatile, highly reactive building blocks. 4-Nitro-1H-imidazole-5-carbaldehyde (and its N-alkylated derivatives, such as 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde) stands out as a privileged scaffold. By combining a strongly electron-withdrawing nitro group with an electrophilic carbonyl moiety on adjacent carbons, this compound serves as a critical junction for divergent synthetic pathways—enabling the construction of everything from complex purine analogs to potent antileishmanial benzofuranone hybrids.

This technical guide dissects the electronic causality behind its reactivity, details self-validating experimental workflows, and maps the synthetic logic required to harness this molecule in drug development.

Electronic and Structural Causality

The synthetic power of 4-nitro-1H-imidazole-5-carbaldehyde is rooted in the synergistic electronic relationship between the C4 and C5 positions.

  • Enhanced Electrophilicity: The nitro group at C4 exerts a profound inductive and resonance-withdrawing effect across the imidazole ring. This significantly increases the partial positive charge on the adjacent C5-carbonyl carbon, lowering the activation energy required for nucleophilic attack by amines or active methylenes[1].

  • Regioselective Functionalization: The presence of the nitro group not only activates the aldehyde but also serves as a synthetic handle. It can be selectively reduced to an amine for subsequent cyclization (e.g., in purine synthesis) or utilized in Vicarious Nucleophilic Substitution (VNS) to introduce carbon-based nucleophiles at the C5 position before ring closure[1].

  • Thermodynamic Stereocontrol: During condensation reactions, the steric bulk of the nitroimidazole system dictates the stereochemical outcome. For instance, Knoevenagel-type condensations with benzofuranones exclusively yield the thermodynamically stable (Z)-isomer, minimizing steric clashes between the fused ring system and the nitro group[2].

Divergent Synthetic Workflows

Condensation to Benzofuranone Hybrids

The highly electrophilic aldehyde readily undergoes condensation with 3(2H)-benzofuranones in acidic or buffered media (e.g., acetic anhydride and sodium acetate)[3]. The resulting (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones are highly valued in parasitology. Unlike 5-nitroimidazoles which are activated solely by nitroreductase 1 (NTR1), 4-nitroimidazole derivatives act as substrates for both NTR1 and NTR2. This dual-bioactivation pathway generates cytotoxic hydroxylamine metabolites that effectively eradicate Leishmania donovani axenic amastigotes[2][4].

Cyclization to Purine Analogs

4-Nitro-1H-imidazole-5-carbaldehyde is a direct precursor to N-7-substituted purines and purine mono-1-oxides. The standard synthetic logic involves converting the aldehyde into a Schiff base (via reaction with arylamines like p-toluidine) or an oxime[1]. The electron-withdrawing nature of the nitro group facilitates the initial nucleophilic addition but requires strict anhydrous conditions to prevent the back-hydrolysis of the resulting imine[5]. Subsequent reductive cyclization leverages the C4-nitro group to finalize the pyrimidine ring of the purine core.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthetic logic originating from the core building block.

G Core 4-Nitro-1H-imidazole- 5-carbaldehyde Schiff Schiff Base Intermediate (via Arylamines) Core->Schiff Condensation (e.g., p-Toluidine) Oxime Aminooxime Intermediate (via VNS & NH2OH) Core->Oxime Amination + Hydroxylamine Condensate Aldol Condensate (via Benzofuranones) Core->Condensate Ac2O, AcONa, 100°C Purine N-7-Substituted Purines (Anticancer/Antiviral) Schiff->Purine Reductive Cyclization PurineOxide Purine mono-N-oxides (Bioactive Scaffolds) Oxime->PurineOxide Orthoester Cyclization Benzofuranone (Z)-Benzofuranone Hybrids (Antileishmanial Agents) Condensate->Benzofuranone Isomerization (Z-isomer favored)

Divergent synthetic pathways of 4-nitro-1H-imidazole-5-carbaldehyde into bioactive heterocycles.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.

Protocol A: Synthesis of (Z)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)methylene]benzofuran-3(2H)-one

Causality: Acetic anhydride acts as both a solvent and a dehydrating agent. Sodium acetate provides the mild basic environment necessary to enolize the benzofuranone, driving the nucleophilic attack on the highly electrophilic aldehyde[2][3].

  • Initialization: Charge a dry, round-bottom flask with equimolar amounts (10 mmol) of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde and substituted benzofuran-3(2H)-one.

  • Reagent Addition: Add 10 mL of acetic anhydride followed by 0.14 g of anhydrous sodium acetate.

  • Reaction: Stir the mixture continuously at 100 °C for 90 minutes.

  • Precipitation: Cool the reaction mixture to ambient temperature. Add 10 mL of cold methanol to quench the reaction and induce precipitation.

  • Isolation: Filter the insoluble crude product under vacuum. Wash with cold methanol and recrystallize from hot methanol.

  • Validation (Self-Correction): Analyze via ¹H-NMR. The successful formation of the (Z)-isomer is confirmed by a distinct, deshielded vinylic proton singlet (typically > 7.0 ppm) caused by the anisotropic effect of the adjacent carbonyl and nitroimidazole rings. The absence of an (E)-isomer peak validates the thermodynamic control of the reaction[2].

Protocol B: Synthesis of Purine Precursors via Schiff Base Condensation

Causality: Imine formation requires the continuous removal of water to drive the equilibrium forward. While the electron-withdrawing nitro group accelerates the initial nucleophilic addition, it destabilizes the resulting imine, making strict anhydrous conditions non-negotiable[1].

  • Initialization: Dissolve 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde (5 mmol) in 20 mL of anhydrous toluene.

  • Amine Addition: Add an equimolar amount of p-toluidine (or p-cyanoaniline to test electron-withdrawing substituent effects).

  • Dehydration Setup: Equip the flask with a Dean-Stark apparatus to continuously trap liberated water.

  • Reaction: Reflux the mixture under an inert argon atmosphere for 4–6 hours.

  • Monitoring: Track reaction progress via TLC (eluent: EtOAc/Hexane) until the starting aldehyde is entirely consumed.

  • Isolation: Evaporate the solvent under reduced pressure and purify the Schiff base via flash column chromatography.

  • Validation (Self-Correction): Perform FT-IR spectroscopy. The protocol is validated by the disappearance of the strong aldehyde C=O stretch (~1700 cm⁻¹) and the emergence of a sharp C=N stretch (~1620 cm⁻¹).

Quantitative Yield and Activity Matrix

The table below summarizes the reaction efficiencies and primary biological targets for derivatives synthesized from the 4-nitro-1H-imidazole-5-carbaldehyde core.

Derivative ClassReagent / IntermediateKey Reaction ConditionsAverage YieldPrimary Biological Target
(Z)-Benzofuranone Hybrids Benzofuran-3(2H)-oneAc₂O, AcONa, 100°C, 1.5h26–62%Leishmania donovani (via NTR1/2 bioactivation)
N-7-Substituted Purines p-Toluidine (Schiff Base)Toluene reflux, Reductive Cyclization~20%Antiviral / Anticancer (DNA/RNA interference)
Purine mono-N-oxides Aminooxime + OrthoesterEthanol, 200°C (Sealed Tube)<5% to 40%Advanced Precursors for Bioactive Scaffolds
1,3,4-Thiadiazole Hybrids Diazomethane + ThiadiazoleEt₂O, Room Temperature40–50%Antibacterial (K. pneumoniae, E. coli)

References

  • Title: Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 Source: Antimicrobial Agents and Chemotherapy (via NIH/PMC) URL: [Link]

  • Title: Synthesis of N-7-Substituted Purines from Imidazole Precursors Source: Molecules (via MDPI) URL: [Link]

  • Title: Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 Source: ResearchGate URL: [Link]

  • Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source: Pharmaceuticals (via NIH/PMC) URL: [Link]

  • Title: (PDF) Synthesis of N-7-Substituted Purines from Imidazole Precursors Source: ResearchGate URL: [Link]

Sources

Exploratory

Reactivity of the Aldehyde Group in 4-Nitro-1H-imidazole-5-carbaldehyde: A Technical Guide for Drug Development

Executive Summary & Electronic Profiling In the landscape of medicinal chemistry, 4-nitro-1H-imidazole-5-carbaldehyde (and its N-protected derivatives, such as 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde) serves as a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Electronic Profiling

In the landscape of medicinal chemistry, 4-nitro-1H-imidazole-5-carbaldehyde (and its N-protected derivatives, such as 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde) serves as a highly privileged electrophilic scaffold. The core reactivity of this molecule is dictated by the profound "push-pull" electronic environment of the imidazole ring. The strong electron-withdrawing nature of the nitro group at the C4 position drastically increases the electrophilicity of the adjacent C5-carbaldehyde group.

This electronic activation makes the aldehyde highly susceptible to nucleophilic attack, enabling the synthesis of complex molecular hybrids, including purine analogs, Schiff bases, and benzofuranone conjugates. However, this same activation introduces synthetic challenges, such as the hyper-reactivity of subsequent imine intermediates. This whitepaper dissects the causality behind these reactivity patterns, provides self-validating experimental protocols, and explores the pharmacological bioactivation of the resulting hybrids.

Core Reactivity Profiles & Mechanistic Causality

Nucleophilic Addition-Elimination: Schiff Base and Oxime Formation

The aldehyde group readily undergoes condensation with primary amines and hydroxylamines to form Schiff bases (imines) and oximes, respectively. These intermediates are critical for the downstream synthesis of N-7-substituted purines and purine mono-1-oxides [2].

The Causality of Instability: When 4-nitro-1H-imidazole-5-carbaldehyde is condensed with arylamines (e.g., para-toluidine), the resulting >C=N double bond is highly polarized. The C4-nitro group withdraws electron density through the conjugated imidazole system, making the imine carbon highly electrophilic. While this facilitates initial formation, it also makes the >C=N bond hyper-susceptible to unwanted hydrogenation during the subsequent reduction of the nitro group (using Pd/C). Furthermore, this labile bond is prone to degradation during cyclocondensation steps, which explains why overall yields for purine derivatives often hover around 20% [2].

Knoevenagel-Type Condensations: Accessing Z-Isomer Hybrids

The activated aldehyde is an excellent candidate for Knoevenagel-type condensations with active methylene compounds. A prominent application is the reaction with 3(2H)-benzofuranones to synthesize aurone analogs—potent antileishmanial and antibacterial agents[1, 3].

Thermodynamic Control and Stereoselectivity: These condensations are typically driven by anhydrous acidic conditions (acetic anhydride and sodium acetate). The reaction yields exclusively the Z-isomer. The causality behind this stereoselectivity is purely thermodynamic: the Z-configuration minimizes steric repulsion between the bulky nitroimidazole moiety and the benzofuranone ring system. Attempts to isolate the E-isomer typically result in spontaneous isomerization to the more stable Z-form [3].

Reactivity A 4-Nitro-1H-imidazole- 5-carbaldehyde B Schiff Base (Imine) A->B Arylamines (e.g., p-Toluidine) C Oxime Derivative A->C Hydroxylamine D Benzofuranone Hybrid (Z-isomer) A->D 3(2H)-Benzofuranones Ac2O, AcONa, 100°C E N-7-Substituted Purines B->E Reduction & Cyclocondensation F Purine Mono-1-oxides C->F Reduction (Pd/C) & Cyclization

Fig 1: Divergent synthetic pathways of 4-nitro-1H-imidazole-5-carbaldehyde.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints to verify the mechanistic causality described above.

Protocol A: Synthesis of (Z)-2-(1-Methyl-4-nitroimidazole-5-ylmethylene)-3(2H)-benzofuranones

This protocol leverages the electrophilicity of the aldehyde for a Knoevenagel condensation [1, 3].

  • Preparation: In a round-bottom flask, combine equimolar amounts (e.g., 10 mmol) of the substituted 3(2H)-benzofuranone and 1-methyl-4-nitroimidazole-5-carboxaldehyde.

  • Activation: Suspend the reactants in 10 mL of acetic anhydride ( Ac2​O ). Add 0.15 g of anhydrous sodium acetate ( AcONa ). Rationale: Ac2​O acts as a dehydrating agent to drive the equilibrium forward, while AcONa provides the mild basicity required for enolization of the benzofuranone.

  • Reaction: Stir the mixture at 100°C for 90 minutes.

  • Precipitation: Allow the mixture to cool to room temperature, then add 10 mL of cold methanol. The product will precipitate.

  • Isolation: Filter the insoluble product and recrystallize from methanol.

  • Self-Validation (QC Check): Perform 1H -NMR spectroscopy. Validate success by identifying the vinylic proton signal. The presence of a single vinylic peak confirms the thermodynamically controlled stereoselective formation of the Z-isomer [3].

Protocol B: Oxime Reduction for Purine Synthesis

This protocol details the delicate reduction of the nitro group in the presence of the labile oxime/imine bond [2].

  • Preparation: Dissolve 0.5 mmol of 4-nitro-5-imidazole carbaldehyde oxime in 5 mL of absolute ethanol.

  • Catalysis: Add approximately 20 mg of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Place the mixture in a Parr apparatus and hydrogenate at 40 psi for exactly 4 hours. Rationale: Strict time control is required to prevent the over-reduction of the >C=N bond, which is highly activated by the imidazole ring.

  • Workup: Filter the catalyst carefully over a pad of Celite, wash with ethanol, and evaporate the filtrate to dryness to yield the crude aminooxime.

  • Self-Validation (QC Check): Monitor the reaction via TLC (Thin Layer Chromatography). The complete disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive baseline spot validates the successful reduction of the nitro group to an amine without cleaving the oxime.

Pharmacological Implications: NTR1 and NTR2 Bioactivation

The reactivity of the 4-nitro group is not only a synthetic lever but also the core mechanism of action for these drugs. In biological systems (such as Leishmania parasites or anaerobic bacteria), 4-nitroimidazole derivatives act as prodrugs.

They undergo a 1-electron reduction catalyzed by specific parasitic nitroreductases (NTR1 and NTR2). This reduction converts the stable nitro group into a highly reactive, short-lived nitro radical anion. Because the 4-nitro position is uniquely positioned to stabilize this radical transiently, the molecule subsequently decomposes into cytotoxic nitrite anions, nitroso compounds, and hydroxylamine metabolites, leading to rapid pathogen cell death [1, 3]. Notably, while 5-nitroimidazoles are activated almost exclusively by NTR1, 4-nitroimidazole hybrids are substrates for both NTR1 and NTR2, broadening their therapeutic efficacy against resistant strains [3].

Bioactivation Prodrug 4-Nitroimidazole Prodrug Enzyme Nitroreductases (NTR1 & NTR2) Prodrug->Enzyme Anaerobic 1-e⁻ reduction Radical Nitro Radical Anion (Short-lived) Enzyme->Radical Metabolites Nitroso & Hydroxylamine Metabolites Radical->Metabolites Spontaneous Decomposition Death Pathogen Cell Death Metabolites->Death Cytotoxicity & DNA Damage

Fig 2: Mechanism of bioactivation of 4-nitroimidazole prodrugs via NTR1/NTR2.

Quantitative Data Summaries

The synthetic yields and biological efficacies of 4-nitro-1H-imidazole-5-carbaldehyde derivatives vary significantly based on the chosen reaction pathway and the resulting electronic stability of the hybrid.

Table 1: Synthetic Yields of Aldehyde-Derived Intermediates

Reaction PathwayReagents / ConditionsTarget ScaffoldYield RangeRef
Knoevenagel Condensation 3(2H)-benzofuranones, Ac2​O , AcONa , 100°CBenzofuranone Hybrids (Z-isomer)26% – 62%[1, 3]
Schiff Base Formation Arylamines (e.g., p-toluidine), EtOH, RefluxImines / Schiff Bases> 80% (Crude)[2]
Reductive Cyclization Pd/C, H2​ (40 psi), followed by cyclocondensationN-7 Substituted Purines~20% (Due to >C=N degradation)[2]

Table 2: Biological Efficacy (Antileishmanial Activity)

Compound ScaffoldTarget StrainPrimary Bioactivating Enzyme IC50​ Range ( μM )Ref
5-Nitroimidazole Hybrids L. donovani (Axenic Amastigotes)NTR1 (Predominantly)0.016 – >20[3]
4-Nitroimidazole Hybrids L. donovani (Axenic Amastigotes)NTR1 & NTR2 (Dual Activation)Moderate to High[3]

References

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis of N-7-Substituted Purines from Imidazole Precursors. MDPI / Molecules. Available at:[Link]

  • Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. ASM Journals / Antimicrobial Agents and Chemotherapy. Available at:[Link]

Foundational

Electrophilic and Nucleophilic Domains of 4-Nitro-1H-imidazole-5-carbaldehyde: A Mechanistic Guide to Reactivity and Drug Design

As a Senior Application Scientist, understanding the precise electronic topography of a molecule is the first step in rational drug design and synthetic functionalization. 4-nitro-1H-imidazole-5-carbaldehyde (C₄H₃N₃O₃) i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the precise electronic topography of a molecule is the first step in rational drug design and synthetic functionalization. 4-nitro-1H-imidazole-5-carbaldehyde (C₄H₃N₃O₃) is a densely functionalized heterocyclic scaffold that serves as a cornerstone in the development of antiprotozoal, antibacterial, and radiosensitizing agents 1[1].

Its reactivity is governed by a delicate electronic push-pull system. The electron-withdrawing nitro (-NO₂) and formyl (-CHO) groups create distinct electrophilic centers, while the imidazole nitrogen atoms offer nucleophilic potential. This guide deconstructs the causality behind these reactive sites, providing a self-validating framework for exploiting this molecule in both the flask and the biological target.

Electronic Mapping: The Push-Pull Dynamics

To predict how 4-nitro-1H-imidazole-5-carbaldehyde will behave under specific conditions, we must map its hard and soft reactive domains.

G Mol 4-nitro-1H-imidazole-5-carbaldehyde Elec Electrophilic Sites Mol->Elec Nuc Nucleophilic Sites Mol->Nuc C5 C5-Carbaldehyde (Schiff Base Formation) Elec->C5 C4 C4-Nitroso (Post-Reduction) (Thiol Adduct Formation) Elec->C4 N1 N1-Imidazolide Anion (Alkylation/Arylation) Nuc->N1

Logical mapping of reactive sites in 4-nitro-1H-imidazole-5-carbaldehyde.

The Electrophilic Centers
  • C5-Carbaldehyde (Hard Electrophile): The carbonyl carbon is the most accessible electrophilic site in standard organic synthesis. The strong dipole of the C=O bond is exacerbated by the inductive and resonance electron-withdrawing effects of the adjacent C4-nitro group. This makes the C5 position highly susceptible to nucleophilic attack by primary amines, yielding Schiff bases (imines) 2[2].

  • C4-Nitro Group (Latent Soft Electrophile): In its native state, the C4 position is relatively inert to nucleophiles due to steric hindrance and electronic repulsion from the oxygen atoms. However, biological systems exploit a "prodrug" mechanism. When the nitro group is reduced by specific enzymes, it generates a highly electrophilic nitrosoimidazole intermediate that is rapidly attacked by soft nucleophiles like sulfhydryl groups 3[3].

The Nucleophilic Centers
  • N1-Imidazolide Anion: The N1 proton is relatively acidic (pKa ~9). Upon treatment with a base (e.g., K₂CO₃ or NaH), the molecule deprotonates to form an imidazolide anion. While the negative charge is delocalized across the ring, N1 acts as a potent nucleophile, readily participating in Sₙ2 reactions with alkyl halides to form N-alkylated derivatives4[4].

  • N3-Nitrogen: The N3 atom possesses a lone pair, but its nucleophilicity is severely attenuated by the electron-withdrawing -NO₂ and -CHO groups. It rarely acts as a primary nucleophile unless the N1 position is protected.

Causality in Drug Development: Bioactivation Pathways

Why does 4-nitro-1H-imidazole-5-carbaldehyde selectively kill anaerobic pathogens while sparing aerobic host cells? The causality lies in the redox potential of the cellular environment.

The therapeutic efficacy of nitroimidazoles hinges on their selective bioactivation by nitroreductases (e.g., NTR1, NTR2, or thioredoxin reductase) found predominantly in microaerophilic organisms like Leishmania and Entamoeba histolytica5[5]. The enzyme transfers electrons to the nitro group, converting it into a nitro radical anion, and subsequently into a reactive nitrosoimidazole. This shifts the primary electrophilic site from the C5-formyl group to the C4-nitroso complex, which covalently binds to essential antioxidant proteins, leading to lethal oxidative stress6[6].

Quantitative Reactivity Data
Compound / DerivativeTarget Organism / EnzymeIC₅₀ / ActivityMechanism / Reactive SiteReference
5-nitroimidazole derivativesL. donovani (NTR1)1.18 - 7.44 µMC4/C2 electrophilic attack[5]
4-nitroimidazole derivativesL. major (NTR1 & NTR2)13.03 - 65.0 µMC4/C2 electrophilic attack[5]
4-nitroimidazole Schiff BasesK. pneumoniae40 - 80 µMC5-condensation & C4-reduction[7]
Metronidazole (Reference)Thioredoxin ReductaseMass shift (-30 Da)C4-thiol covalent adduct[3]

Self-Validating Experimental Protocols

To reliably exploit these reactive sites, protocols must be designed as self-validating systems where causality dictates the methodology.

Protocol 1: Nucleophilic Condensation at the C5-Electrophilic Site (Schiff Base Synthesis)

Causality: The C5-formyl group is a hard electrophile. By utilizing acetic anhydride, we drive the equilibrium of the condensation reaction forward by sequestering the water byproduct. Anhydrous sodium acetate provides mild basicity to activate the primary amine without fully deprotonating the imidazole ring.

W S1 1. Reactants Mixing (Aldehyde + Amine) S2 2. Acidic Catalysis (Acetic Anhydride) S1->S2 S3 3. Condensation (100°C, 1.5h) S2->S3 S4 4. Crystallization (Methanol Wash) S3->S4

Experimental workflow for C5-carbaldehyde Schiff base condensation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine equimolar amounts (e.g., 5 mmol) of 4-nitro-1H-imidazole-5-carbaldehyde (or its N1-methylated analog to prevent N-alkylation side reactions) and the target primary amine (e.g., a substituted benzofuranone)7[7].

  • Catalysis: Add 5 mL of acetic anhydride and 0.07 g of anhydrous sodium acetate.

  • Reaction: Stir the mixture continuously at 100°C for 90 minutes.

  • Isolation: Allow the mixture to cool to room temperature. Add 10 mL of ice-cold methanol to precipitate the product. Filter the insoluble product and recrystallize from methanol.

  • Self-Validation: Analyze the product via ¹H-NMR. The protocol is successful if the characteristic aldehyde proton signal (~9.8 - 10.2 ppm) disappears, replaced by the imine (CH=N) proton signal at ~8.5 ppm.

Protocol 2: Enzymatic Bioactivation and Electrophilic Trapping (Targeting C4-Nitro)

Causality: To prove the latent electrophilicity of the C4 position, the nitro group must be enzymatically reduced. By introducing a recombinant nitroreductase and a thiol trap (e.g., glutathione), we can intercept the highly reactive nitroso intermediate before it degrades.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate 100 µM of the 4-nitroimidazole derivative with 1 µM recombinant nitroreductase (e.g., NTR1) in 50 mM phosphate buffer (pH 7.4).

  • Cofactor & Trap Addition: Add 200 µM NADPH (electron donor) and 1 mM glutathione (soft nucleophile/thiol trap).

  • Monitoring: Incubate at 37°C. Monitor the consumption of NADPH spectrophotometrically at 340 nm to confirm the enzymatic reduction is actively occurring.

  • Quenching & Analysis: After 30 minutes, quench the reaction with 1% formic acid. Analyze the mixture using LC-ESI-QTOF-MS.

  • Self-Validation: The protocol is validated by observing a mass shift in the mass spectrometer. A successful thiol adduct formation results in a mass decrease of exactly 30 Da relative to the parent nitroimidazole (loss of two oxygen atoms [-32 Da], gain of two protons [+2 Da], and covalent attachment to the thiol)3[3].

References

  • Source: plos.
  • Source: nih.
  • Source: semanticscholar.
  • Source: mdpi.
  • Title:[Azoles. 27.
  • Title: Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)

Sources

Exploratory

Solubility Dynamics and Solvent-Mediated Workflows for 4-Nitro-1H-imidazole-5-carbaldehyde

Executive Summary 4-Nitro-1H-imidazole-5-carbaldehyde (CAS: 81246-34-6) is a highly functionalized heterocyclic building block critical to the development of N-7-substituted purines, antibacterial molecular hybrids, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitro-1H-imidazole-5-carbaldehyde (CAS: 81246-34-6) is a highly functionalized heterocyclic building block critical to the development of N-7-substituted purines, antibacterial molecular hybrids, and advanced energetic materials. Due to its complex push-pull electronic architecture—featuring a hydrogen-bond donating secondary amine, an electron-withdrawing nitro group, and a reactive formyl moiety—the compound exhibits a robust crystalline lattice. As a Senior Application Scientist, I have structured this technical guide to decode the solvation thermodynamics of this molecule, providing field-proven, self-validating protocols that leverage specific solvent properties to optimize synthetic and analytical workflows.

Molecular Architecture & Solvation Thermodynamics

The solubility of 4-nitro-1H-imidazole-5-carbaldehyde is fundamentally governed by its ability to form strong intermolecular hydrogen bonds. The imidazole NH acts as a potent hydrogen-bond donor, while the nitro and carbonyl oxygen atoms serve as dense hydrogen-bond acceptors.

Thermodynamically, the dissolution of nitroimidazole derivatives is an endothermic process [1]. This means that the enthalpic penalty of breaking the crystal lattice must be overcome by the entropic gains of solvation at elevated temperatures. Consequently, solubility increases non-linearly with heat. To effectively dissolve this compound at room temperature, a solvent must possess a high dielectric constant and strong hydrogen-bond accepting capabilities to disrupt the solute-solute interactions.

Empirical Solubility Profile in Organic Solvents

Quantitative solubility data for the parent nitroimidazole scaffold reveals a distinct hierarchy based on solvent polarity and protic nature[1]. The table below summarizes the mole fraction solubility range (from 278.15 K to 323.15 K), providing a predictive quantitative baseline for the carbaldehyde derivative.

SolventSolvent ClassMole Fraction Solubility Range*Solvation CapacityMechanistic Rationale
Toluene Non-Polar Aromatic0.00018 - 0.00070Very LowInability to disrupt strong intermolecular H-bonds of the imidazole lattice.
Ethyl Acetate Weakly Polar Aprotic0.00047 - 0.00120LowWeak dipole interactions; insufficient H-bond acceptance.
Acetone Polar Aprotic0.00126 - 0.00303ModerateGood dipole moment, but lacks the basicity to fully solvate the NH proton.
Ethanol Polar Protic0.00310 - 0.00724Moderate-HighExcellent H-bond donor/acceptor, but solvent self-association competes with dissolution.
Methanol Polar Protic0.00467 - 0.00982HighSmaller steric bulk than ethanol allows better penetration of the crystal lattice.
DMF Highly Polar Aprotic0.01947 - 0.04652Very HighStrong H-bond acceptor (carbonyl oxygen) efficiently solvates the imidazole NH.
NMP Highly Polar Aprotic0.04670 - 0.07452MaximumOptimal combination of high dielectric constant and strong basicity.

*Data derived from the parent 4-nitroimidazole scaffold, which dictates the primary intermolecular hydrogen-bonding network[1].

Strategic Solvent Selection for Workflows

Selecting the correct solvent is not merely about achieving dissolution; it is about priming the molecule for its downstream application. The decision tree below outlines the logical flow for solvent selection based on the intended chemical operation.

SolventSelection A 4-Nitro-1H-imidazole-5-carbaldehyde Solvent Selection Logic B Analytical Workflows (NMR / HPLC) A->B C Synthetic Workflows (Reactions) A->C D DMSO-d6 / MeCN High Solubility, No Interference B->D E Condensation (Schiff Base Formation) C->E F N-Alkylation / SNAr (Hybridization) C->F G Ethanol / Methanol Protic, Moderate Solubility E->G Promotes Dehydration H DMF / NMP Aprotic Polar, High Solubility F->H Stabilizes Transition State

Figure 1: Decision tree for solvent selection based on workflow requirements.

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an observable metric to confirm that the thermodynamic and kinetic requirements of the reaction are being met.

Protocol A: Condensation to Schiff Bases (Purine Precursors)

4-nitro-1H-imidazole-5-carbaldehyde is a critical precursor for synthesizing N-7-substituted purines via Schiff base intermediates[2].

  • Causality for Solvent Choice: Ethanol is selected because its protic nature facilitates the proton transfer required for carbinolamine dehydration to the imine. Furthermore, while the starting aldehyde is soluble in hot ethanol due to endothermic dissolution, the resulting Schiff base is highly insoluble in cold ethanol, driving the reaction forward via precipitation.

  • Step-by-Step Methodology:

    • Suspension: Suspend 1.0 eq of 4-nitro-1H-imidazole-5-carbaldehyde in absolute ethanol (approx. 10 mL per mmol).

    • Amine Addition: Add 1.05 eq of the target arylamine (e.g., p-toluidine).

    • Thermal Activation: Heat the mixture to reflux (78 °C).

    • Self-Validation Check 1: Monitor the flask visually. The initial turbid suspension must transition to a clear, homogeneous solution within 15 minutes of reflux, confirming that the endothermic dissolution threshold has been crossed.

    • Crystallization: After 2-4 hours of reflux, remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath (4 °C).

    • Self-Validation Check 2: The formation of a heavy, brightly colored precipitate validates successful conversion and supersaturation of the Schiff base product. Filter and wash with cold ethanol.

Protocol B: N-Alkylation for Molecular Hybrids

Nitroimidazole hybrids exhibit potent antibacterial activity and are synthesized via N-alkylation of the imidazole ring[3].

  • Causality for Solvent Choice: N-alkylation requires the deprotonation of the imidazole NH by a base (e.g., K₂CO₃). Dimethylformamide (DMF) or Acetonitrile (MeCN) is chosen because their high dielectric constants stabilize the polar transition state of the Sₙ2 reaction and fully solvate the resulting imidazole anion[3].

  • Step-by-Step Methodology:

    • Solvation: Dissolve 1.0 eq of the aldehyde in anhydrous DMF (5 mL per mmol) at room temperature. The high solvation capacity of DMF will yield a clear solution immediately.

    • Deprotonation: Add 2.0 eq of anhydrous K₂CO₃.

    • Self-Validation Check 1: The mixture will visibly darken (often turning a deep red or orange), indicating the successful formation of the highly soluble, charge-delocalized imidazole anion.

    • Alkylation: Add 1.1 eq of the alkyl halide dropwise. Heat the mixture to 60 °C for 12 hours.

    • Self-Validation Check 2: Perform TLC (EtOAc:Hexane 1:1). The complete disappearance of the highly polar baseline spot (the starting anion) confirms reaction completion. Quench with ice water to precipitate the hydrophobic hybrid product.

Reaction Pathway Visualization

The following diagram maps the chemical causality of Protocol A, illustrating how the solvent environment bridges the gap between the raw aldehyde and the complex purine architecture.

ReactionPathway N1 4-Nitro-1H-imidazole -5-carbaldehyde N2 Schiff Base Intermediate N1->N2 EtOH, Reflux Endothermic Dissolution N3 Purine Derivative N2->N3 Pd/C, H2 Reduction & Cyclization

Figure 2: Reaction pathway from imidazole carbaldehyde to purine derivative.

References

  • Title : Crystallization thermodynamics of 2,4(5)-dinitroimidazole in eleven pure solvents Source : ResearchGate URL :1

  • Title : Synthesis of N-7-Substituted Purines from Imidazole Precursors Source : MDPI URL :2

  • Title : An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source : PMC / NIH URL : 3

Sources

Foundational

The Role of the Nitro Group in the Reactivity of Imidazole Compounds: Mechanisms, Applications, and Experimental Workflows

Introduction: The Electronic Architecture of Nitroimidazoles Nitroimidazoles are a uniquely versatile class of heterocyclic compounds that serve as the structural foundation for numerous antimicrobial agents, antiprotozo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Electronic Architecture of Nitroimidazoles

Nitroimidazoles are a uniquely versatile class of heterocyclic compounds that serve as the structural foundation for numerous antimicrobial agents, antiprotozoals, and hypoxia-selective radiosensitizers[1]. The core driver of their chemical reactivity and biological efficacy is the strongly electron-withdrawing nitro group ( −NO2​ ) attached to the imidazole ring.

The position of the nitro group—whether at the 2-, 4-, or 5-position of the imidazole ring—profoundly alters the electron distribution and, consequently, the reduction potential of the molecule [2].

  • 2-Nitroimidazoles (e.g., misonidazole) possess a nitro group flanked by two ring nitrogens. This maximizes the electron-withdrawing effect, resulting in a highly electron-affinic molecule that is easily reduced.

  • 5-Nitroimidazoles (e.g., metronidazole, nimorazole) have a slightly lower electron affinity, requiring a more negative redox potential to undergo reduction. This specific threshold is what grants them selective toxicity against anaerobic bacteria and protozoa, which utilize low-potential electron transport proteins like ferredoxin [5].

  • 4-Nitroimidazoles (e.g., delamanid) are generally the most difficult to reduce and often follow distinct metabolic pathways, sometimes losing the nitro group entirely during bioactivation [1].

Bioreductive Activation: The "Molecular Firework" Mechanism

The biological activity of nitroimidazoles is intrinsically linked to their reduction. They act as prodrugs—inert until the nitro group is reduced by intracellular enzymes (nitroreductases) [5]. This process mimics a "molecular firework," where the triggered redox reaction causes a spectacular release of reactive species.

The Futile Cycle vs. Irreversible Reduction

The reduction of the nitro group occurs in a stepwise manner. The first step is a one-electron reduction to form a highly reactive nitro radical anion ( R−NO2∙−​ ).

  • In Normoxic Environments (High O2​ ): Oxygen has a higher electron affinity than the nitroimidazole. It rapidly strips the electron from the radical anion, regenerating the parent prodrug and forming superoxide ( O2∙−​ ). This is known as "futile cycling" and protects healthy, oxygenated tissues from DNA damage [3].

  • In Hypoxic/Anaerobic Environments (Low O2​ ): Without oxygen to compete, the radical anion undergoes further irreversible reductions (adding more electrons and protons) to form nitroso ( R−NO ), hydroxylamine ( R−NHOH ), and eventually amine ( R−NH2​ ) derivatives. These intermediate species covalently bind to DNA bases, causing strand breaks and helix destabilization [6].

Bioreduction Prodrug Nitroimidazole (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- reduction (NTR / Ferredoxin) Radical->Prodrug O2 (Normoxia) Futile Cycling Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso 1e-, 2H+ (Hypoxia) DNA_Damage DNA Damage & Cell Death Radical->DNA_Damage Toxic Adducts Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Nitroso->DNA_Damage Amine Amine (R-NH2) Hydroxylamine->Amine 2e-, 2H+ Hydroxylamine->DNA_Damage

Bioreductive activation pathway of nitroimidazoles leading to DNA damage.

Hypoxia-Selective Radiosensitization

Solid tumors often outgrow their blood supply, creating necrotic, hypoxic cores. Hypoxic cells are notoriously resistant to standard radiotherapy because oxygen is required to "fix" (make permanent) the DNA damage caused by radiation. Nitroimidazoles act as oxygen mimetics. Due to their high electron affinity, they react with radiation-induced DNA radicals in hypoxic cells, permanently fixing the damage and restoring the efficacy of the radiation therapy [2].

Hypoxia Tumor Solid Tumor Microenvironment Normoxic Normoxic Cells (High O2) Tumor->Normoxic Hypoxic Hypoxic Cells (Low O2) Tumor->Hypoxic Radical_N R-NO2•- Radical Normoxic->Radical_N Radiation / Reductases Radical_H R-NO2•- Radical Hypoxic->Radical_H Radiation / Reductases Reox Reoxidation to R-NO2 (No Toxicity) Radical_N->Reox O2 competes for e- Trap Irreversible Reduction (R-NHOH) Radical_H->Trap No O2 competition Sensitization Radiosensitization & DNA Strand Breaks Trap->Sensitization

Mechanism of hypoxia-selective radiosensitization by nitroimidazoles.

Nucleophilic Aromatic Substitution ( SN​Ar )

Beyond reduction, the strong electron-withdrawing nature of the nitro group heavily polarizes the imidazole ring, activating it toward Nucleophilic Aromatic Substitution ( SN​Ar ).

In 5-nitroimidazoles, nucleophilic attack at the carbon adjacent to the nitro group (the β -carbon) yields a Meisenheimer-type complex. This complex can undergo elimination to directly produce nitrous acid ( HNO2​ / NO2−​ ) and a new nucleophile-substituted imidazole [4]. This nucleofugicity (leaving group ability) of the nitro group is highly valuable in synthetic chemistry for generating complex functionalized imidazoles, and it also explains the secondary pharmacological mechanism where nitroaromatic antibiotics act as intracellular nitrogen oxide (NO) donors [4].

Quantitative Structure-Activity Relationship (QSAR) Data

The therapeutic application of a nitroimidazole is directly predicted by its one-electron reduction potential ( E1/21​ ). Compounds with potentials between -350 mV and -400 mV are excellent radiosensitizers, while those below -450 mV are better suited as antianaerobic drugs to prevent systemic neurotoxicity [3].

CompoundNitro PositionReduction Potential ( E1/21​ vs SCE)Primary ApplicationHypoxia Selectivity
Misonidazole 2-nitro -390 mVRadiosensitizerHigh
Nimorazole 5-nitro -430 mVRadiosensitizerModerate
Metronidazole 5-nitro -475 mVAntibacterial / AntiprotozoalLow (in mammalian cells)
Delamanid 4-nitro -350 mVAntitubercularN/A

Table 1: Electrochemical properties and clinical applications of key nitroimidazoles.

Experimental Protocols

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Purpose: To determine the reduction potential of novel nitroimidazole derivatives, predicting their biological activation threshold [6]. Causality & Logic: We utilize a Glassy Carbon Electrode (GCE) rather than platinum because GCE provides a wider cathodic potential window, preventing hydrogen evolution from masking the nitro reduction peaks. Nitrogen purging is mandatory because dissolved oxygen reduces at -0.2V to -0.4V, which would directly interfere with the nitroimidazole signal.

Materials:

  • Potentiostat with a 3-electrode cell.

  • Working Electrode: Glassy Carbon Electrode (GCE, 3 mm diameter).

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • Buffer: 0.1 M Britton-Robinson buffer (pH 7.4 to mimic physiological conditions).

Step-by-Step Methodology:

  • Electrode Preparation: Polish the GCE surface using 0.05 μm alumina slurry on a microcloth pad. Rinse thoroughly with deionized water and sonicate in 1:1 ethanol/water for 3 minutes to remove residual alumina.

  • Sample Preparation: Dissolve the nitroimidazole compound in the Britton-Robinson buffer to a final concentration of 1.0 mM. (If lipophilic, use up to 10% DMSO as a cosolvent).

  • Deoxygenation (Critical Step): Transfer 10 mL of the solution to the electrochemical cell. Purge the solution with high-purity N2​ gas for at least 15 minutes to remove all dissolved oxygen. Maintain a gentle N2​ blanket over the solution during the experiment.

  • Data Acquisition: Set the potentiostat to scan from 0.0 V to -1.0 V (vs. SCE) at a scan rate of 50 mV/s.

  • Analysis: Identify the cathodic peak potential ( Epc​ ). A single irreversible peak involving 4 electrons (reduction to hydroxylamine) is typically observed for 5-nitroimidazoles around -0.4V to -0.6V[6].

Protocol 2: In Vitro Hypoxia Radiosensitization Assay (Clonogenic Survival)

Purpose: To validate the hypoxia-selective radiosensitizing efficacy of a nitroimidazole compound [3]. Causality & Logic: Cells are irradiated before plating for colony formation to prevent cell cycle redistribution artifacts during the drug incubation period. The Sensitizer Enhancement Ratio (SER) is calculated to quantify the drug's true oxygen-mimetic effect.

Step-by-Step Methodology:

  • Cell Culture & Hypoxia Induction: Seed HCT116 human colon carcinoma cells into glass bioreactor vessels. Seal the vessels and flow a humidified gas mixture of 95% N2​ / 5% CO2​ (hypoxic arm) or 95% Air / 5% CO2​ (normoxic control arm) over the stirred suspension for 2 hours.

  • Drug Exposure: Inject the nitroimidazole compound (e.g., 100 μM final concentration) into the vessels through a rubber septum. Incubate for 1 hour under continuous gas flow.

  • Irradiation: Irradiate the vessels using a 137Cs γ -irradiator at a single high dose (e.g., 15 Gy) while maintaining the respective gas environments.

  • Plating: Immediately post-irradiation, extract the cells, wash twice with PBS to remove the drug, and count. Plate cells at optimized densities (e.g., 103 to 105 cells/dish) in standard 100 mm Petri dishes.

  • Incubation & Scoring: Incubate for 10-14 days. Fix colonies with methanol/acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing >50 cells.

  • Validation & Calculation: Calculate the Survival Fraction (SF). Determine the Sensitizer Enhancement Ratio (SER) by dividing the radiation dose required to achieve 10% survival in the control group by the dose required in the drug-treated group. An SER > 1.5 in hypoxia (with an SER 1.0 in normoxia) validates the compound as a hypoxia-selective radiosensitizer [3].

References

  • Title: Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds Source: Frontiers in Chemistry URL: [Link]

  • Title: Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Voltammetric Behaviour of Metronidazole at Mercury Electrodes Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

Protocols & Analytical Methods

Method

Synthesis and Application of Schiff Base Derivatives from 4-Nitro-1H-imidazole-5-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Introduction & Mechanistic Rationale The synthesis of Schiff bases (imines) from 4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The synthesis of Schiff bases (imines) from 4-nitro-1H-imidazole-5-carbaldehyde (and its N-methylated derivatives) represents a critical synthetic node in modern medicinal chemistry. These derivatives are not only evaluated as potent standalone antimicrobial and antiprotozoal agents (molecular hybrids) but also serve as indispensable intermediates for the construction of complex fused heterocycles, such as N-7-substituted purines and purine mono-N-oxides 1.

The Pharmacophore and Electronic Causality

The success of this condensation relies heavily on the unique electronic environment of the functionalized imidazole ring. The nitro group at the C-4 position exerts a profound electron-withdrawing effect (both inductive and mesomeric). This significantly increases the electrophilicity of the adjacent C-5 carbaldehyde carbon, making it exceptionally susceptible to nucleophilic attack by primary amines compared to unfunctionalized aromatic aldehydes 1.

Furthermore, in downstream purine synthesis, the arylamine moiety used to form the Schiff base ultimately acts as a leaving group during the final aromatization of the purine ring. Consequently, utilizing an arylamine with electron-withdrawing groups (e.g., p-cyanoaniline) theoretically improves the leaving group ability compared to electron-donating groups (e.g., p-toluidine), facilitating the final cyclocondensation step 1.

Synthetic_Workflow N1 4-Nitro-1H-imidazole- 5-carbaldehyde N2 Arylamine Schiff Base (e.g., p-Toluidine) N1->N2 Arylamine, EtOH AcOH, Reflux N3 Purine Precursor (Reduced Intermediate) N2->N3 Pd/C, H2 (Nitro Reduction) N4 N-7-Substituted Purine (Final Product) N3->N4 Cyclocondensation (- Arylamine)

Figure 1: Synthetic workflow from 4-nitro-1H-imidazole-5-carbaldehyde to N-7-substituted purines.

Quantitative Data & Reaction Parameters

The choice of amine directly dictates the required reaction conditions. Below is a summary of validated parameters for synthesizing various Schiff base derivatives and molecular hybrids from 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

Amine/Nucleophile PartnerSolvent SystemCatalyst/AdditiveTemp & TimeDownstream YieldTarget Application
p-Toluidine Absolute EthanolGlacial Acetic AcidReflux, 4 h20% (Total Purine)N-7-Substituted Purines
p-Cyanoaniline Absolute EthanolGlacial Acetic AcidReflux, 4-5 h< 5% (Total Purine)N-7-Substituted Purines
Benzofuran-3(2H)-ones Acetic AnhydrideSodium Acetate100 °C, 1.5 h26–62% (Hybrid)Antimicrobial Hybrids

Data synthesized from established literature protocols for imidazole-based hybrid generation 1, 2.

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Condensation with Arylamines

This protocol details the formation of a standard Schiff base, which can be subsequently reduced and cyclized into a purine derivative 1.

Reagents:

  • 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (1.0 mmol)

  • Primary Arylamine (e.g., p-toluidine) (1.1 mmol)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Substrate Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the imidazole-5-carbaldehyde in 10 mL of absolute ethanol.

    • Causality: Absolute ethanol is strictly required. Because water is a byproduct of imine formation, the presence of aqueous solvents will drive the equilibrium backward, promoting hydrolysis of the newly formed Schiff base.

  • Amine Addition: Add 1.1 mmol of the primary arylamine to the stirring solution.

  • Catalysis: Introduce 2-3 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the C5-carbon. However, the pH must be carefully maintained (~4.5); excessive acid will fully protonate the primary amine, rendering it non-nucleophilic and stalling the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4 hours.

    • Self-Validation Checkpoint: The solution will typically undergo a distinct bathochromic color shift (e.g., to deep yellow or orange). This visual cue indicates the formation of the extended conjugated π -system characteristic of the Schiff base. TLC (Eluent: Hexane/Ethyl Acetate 1:1) should confirm the disappearance of the starting aldehyde.

  • Isolation: Remove the flask from heat and cool to 0-5 °C in an ice bath to induce crystallization. Filter the resulting precipitate under vacuum, wash with ice-cold ethanol, and dry in a desiccator.

Mechanism M1 Carbonyl Protonation (Catalytic H+) M2 Nucleophilic Attack by Primary Amine M1->M2 Increases C5 Electrophilicity M3 Hemiaminal Formation (Tetrahedral Intermediate) M2->M3 C-N Bond Formation M4 Proton Transfer & Dehydration M3->M4 Acid-Mediated M5 Schiff Base (Imine) M4->M5 - H2O

Figure 2: Acid-catalyzed mechanistic pathway of Schiff base formation from the C5-carbaldehyde.

Protocol B: Condensation with Weak Nucleophiles (e.g., Benzofuranones)

When synthesizing molecular hybrids with weaker nucleophiles, standard ethanol/acid conditions are insufficient. A more aggressive dehydrating environment is required 2.

Step-by-Step Methodology:

  • Preparation: Combine 1.0 mmol of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde and 1.0 mmol of benzofuran-3(2H)-one in 5 mL of acetic anhydride (Ac₂O) 2.

  • Base Addition: Add 1.2 mmol of anhydrous sodium acetate (AcONa) 2.

    • Causality: AcONa acts as a mild base to promote the enolization of the benzofuranone, increasing its nucleophilicity. Concurrently, Ac₂O acts as a potent dehydrating solvent to irreversibly trap the water formed, driving the condensation to completion.

  • Heating: Heat the mixture at 100 °C for 1.5 hours [[2]]().

  • Quenching & Isolation: Pour the hot mixture into 25 mL of crushed ice/water and stir vigorously to hydrolyze the excess Ac₂O.

    • Self-Validation Checkpoint: A solid precipitate should form immediately upon quenching in the aqueous medium.

  • Purification: Filter the solid, wash thoroughly with distilled water, and recrystallize from an appropriate solvent to yield the hybrid molecule (Expected yield: 26-62%) 2.

References

  • Source: MDPI (Molecules)
  • Source: PMC (National Institutes of Health)

Sources

Application

Application Note: Knoevenagel Condensation Strategies for 4-Nitro-1H-imidazole-5-carbaldehyde Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Pharmacological Relevance The 4-nitroimidazole scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Pharmacological Relevance

The 4-nitroimidazole scaffold is a highly privileged pharmacophore in drug discovery, forming the structural backbone of numerous radiosensitizers, antineoplastic agents, and broad-spectrum anti-infectives (e.g., against Gram-negative bacteria and protozoa)[1],[2]. To expand the chemical space of this scaffold, researchers frequently employ the Knoevenagel condensation to append extended conjugated systems or hybrid heterocyclic motifs at the C5 position[1].

However, performing a Knoevenagel condensation on 4-nitro-1H-imidazole-5-carbaldehyde presents unique electronic and thermodynamic challenges. This application note details the mechanistic causality behind these challenges and provides field-proven, self-validating protocols to successfully synthesize these high-value molecular hybrids.

Mechanistic Causality: The "NH" Deprotonation Challenge

In a standard Knoevenagel condensation, a base (typically piperidine or morpholine, pKa ~11) is used to deprotonate an active methylene compound, generating a nucleophilic carbanion. When applied to unprotected 4-nitro-1H-imidazole-5-carbaldehyde , this standard approach frequently stalls or fails entirely[3].

The Causality: The nitro group at the C4 position exerts a powerful electron-withdrawing effect (-I, -M) on the heteroaromatic ring. While this beneficially increases the electrophilicity of the C5-carbaldehyde, it simultaneously lowers the pKa of the N1-proton to approximately 9.5. When a standard amine base is introduced, acid-base thermodynamics dictate that the base will preferentially deprotonate the acidic N1-H. The resulting imidazolide anion delocalizes its negative charge across the ring and into the nitro group. This massive influx of electron density neutralizes the partial positive charge on the C5-carbonyl carbon, stripping the aldehyde of its electrophilicity and rendering it inert to nucleophilic attack[3].

Mechanism N1 4-Nitro-1H-imidazole- 5-carbaldehyde N3 Imidazolide Anion (Deactivated Aldehyde) N1->N3 Deprotonation of acidic NH N6 Electrophilic Aldehyde Maintained N1->N6 Synthetic Workaround N2 Standard Base (e.g., Piperidine) N2->N3 N4 Reaction Stalls (Low Yield) N3->N4 Loss of electrophilicity N5 N-Protection (e.g., MeI) or Lewis Acid (TiCl4) N5->N6 N7 Successful Knoevenagel Condensation N6->N7 Active Methylene Attack

Figure 1: Mechanistic divergence in the Knoevenagel condensation of 4-nitroimidazole derivatives.

Strategic Workarounds & Workflows

To circumvent the deactivation of the aldehyde, synthetic chemists must employ specific strategic workarounds:

  • N-Alkylation (Protection): Alkylating the N1 position (e.g., forming 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde) eliminates the acidic proton. This locks the molecule in a highly electrophilic state, allowing standard or mildly buffered Knoevenagel conditions to proceed smoothly[1],[2].

  • Lewis Acid Catalysis: For substrates where N-protection is undesirable, Titanium(IV) chloride (TiCl4) can be used. TiCl4 strongly coordinates to the carbonyl oxygen, hyper-activating it toward nucleophilic attack before base-induced deprotonation can quench the reaction[3].

Workflow A 1-Methyl-4-nitro-1H- imidazole-5-carbaldehyde D Aldol Intermediate A->D B Active Methylene (e.g., Benzofuran-3-one) B->D C AcONa / Ac2O (100 °C, 1.5 h) C->D Catalysis E Dehydration (-H2O) D->E F Target Hybrid Molecule E->F

Figure 2: Workflow for the AcONa-catalyzed Knoevenagel condensation of N-protected imidazoles.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reliability.

Protocol A: Preparation of 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde

Purpose: N-protection to preserve aldehyde electrophilicity.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 4-nitro-1H-imidazole-5-carbaldehyde (10.0 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (15.0 mmol). Stir the suspension at room temperature for 15 minutes to generate the imidazolide anion.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add methyl iodide (12.0 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • IPC (In-Process Control): Monitor via TLC (Eluent: EtOAc/Hexanes 1:1). The starting material (Rf ~0.2) should be completely converted to a higher-running spot (Rf ~0.5).

  • Workup: Pour the mixture into 100 mL of ice-cold distilled water. Filter the resulting yellow precipitate, wash with cold water (3 x 10 mL), and dry in vacuo to yield the N-methylated product.

Protocol B: Knoevenagel Condensation with Benzofuran-3(2H)-ones (Buffered System)

Reference:[1],[2]

  • Setup: Charge a 50 mL flask with 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde (5.0 mmol) and the appropriate benzofuran-3(2H)-one derivative (5.0 mmol).

  • Catalyst & Solvent: Add anhydrous sodium acetate (AcONa, 7.5 mmol) and acetic anhydride (Ac₂O, 15 mL).

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C for 1.5 hours[1].

  • IPC: Quench a 50 µL aliquot in water, extract with EtOAc, and check TLC. Complete consumption of the aldehyde indicates reaction completion.

  • Workup: Cool the reaction to room temperature and pour into crushed ice (50 g). Stir vigorously to hydrolyze excess Ac₂O. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ until pH ~7, then with brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel column chromatography to isolate the (Z)-configured hybrid molecule.

Protocol C: TiCl₄-Catalyzed Condensation for Unprotected Substrates

Reference:[3]

  • Setup: Under an inert Argon atmosphere, dissolve 4-nitro-1H-imidazole-5-carbaldehyde (2.0 mmol) and diethyl malonate (2.2 mmol) in anhydrous THF (10 mL). Cool to 0 °C.

  • Lewis Acid Activation: Slowly add TiCl₄ (4.0 mmol) dropwise. Caution: Highly exothermic and evolves HCl gas.

  • Base Addition: Add anhydrous pyridine (8.0 mmol) dropwise. The solution will turn deep red/brown.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours[3].

  • Workup: Carefully quench the reaction with 1M HCl (10 mL) at 0 °C. Extract with Dichloromethane (3 x 15 mL). Wash organics with brine, dry over MgSO₄, and concentrate. Purify via chromatography.

Quantitative Reaction Data

The table below summarizes expected yields and conditions for various active methylene partners, providing a benchmark for experimental validation.

Aldehyde SubstrateActive Methylene PartnerCatalyst / ConditionsReaction TimeExpected YieldRef.
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Benzofuran-3(2H)-oneAcONa, Ac₂O (100 °C)1.5 h26–62%[1],[2]
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde MalononitrilePiperidine, EtOH (Reflux)2–3 h75–85%[2]
4-Nitro-1H-imidazole-5-carbaldehyde (Unprotected)Diethyl malonateTiCl₄, Pyridine, THF (RT)12 h45–55%[3]

Analytical Characterization & Troubleshooting

To ensure the structural integrity of the synthesized Knoevenagel products, utilize the following analytical markers:

  • ¹H NMR Spectroscopy: The defining feature of a successful Knoevenagel condensation is the appearance of the highly deshielded vinylic proton. For 4-nitroimidazole derivatives, this proton typically resonates between δ 7.80 – 8.50 ppm as a sharp singlet. The exact shift depends heavily on the electron-withdrawing nature of the active methylene partner and the E/Z stereochemistry.

  • Stereochemical Assignment: Condensations with asymmetric active methylenes (like benzofuran-3-ones) predominantly yield the (Z)-isomer due to steric repulsion between the bulky nitroimidazole ring and the carbonyl group of the active methylene[2].

  • Troubleshooting Low Yields: If using Protocol B and yields are <20%, verify the anhydrous nature of the AcONa. Moisture will prematurely hydrolyze the acetic anhydride, dropping the reaction temperature and stalling the dehydration step.

References[1] &[2] Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety

Source: PMC (National Institutes of Health) URL: [4] Title: Synthesis of N-7-Substituted Purines from Imidazole Precursors Source: MDPI URL: [3] Title: SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN Source: CLOCKSS Archive URL:

Sources

Method

Application Note: Synthesis of Thiosemicarbazones from 4-Nitro-1H-imidazole-5-carbaldehyde

Context & Rationale in Drug Development The 4-nitroimidazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous antiparasitic, antitubercular, and radiosensitizing agen...

Author: BenchChem Technical Support Team. Date: March 2026

Context & Rationale in Drug Development

The 4-nitroimidazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous antiparasitic, antitubercular, and radiosensitizing agents[1]. When functionalized at the 5-position with a carbaldehyde group, it serves as a highly versatile electrophilic intermediate. Condensing 4-nitro-1H-imidazole-5-carbaldehyde (or its N-methylated derivative) with various thiosemicarbazides yields thiosemicarbazones—compounds that exhibit profound biological activity, including potent trypanocidal effects (e.g., Megazol analogues) and selective toxicity against hypoxic tumor cells[2][3].

This application note provides a comprehensive, field-validated guide to synthesizing these critical molecular hybrids, detailing the mechanistic causality of the reaction conditions and offering optimized protocols for both traditional and green-chemistry approaches.

Mechanistic Insights & Reaction Causality

The synthesis of a thiosemicarbazone from 4-nitro-1H-imidazole-5-carbaldehyde is fundamentally an acid-catalyzed nucleophilic addition-elimination reaction[4].

  • Carbonyl Activation: The inherent electron-withdrawing nature of the 4-nitro group partially deactivates the adjacent imidazole ring but highly polarizes the 5-carbaldehyde moiety. However, to achieve rapid and complete conversion, an acid catalyst (such as glacial acetic acid or sulphamic acid) is required[4][5]. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal amine ( NH2​ ) of the thiosemicarbazide acts as the nucleophile. It attacks the activated carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

  • Dehydration (Elimination): Subsequent proton transfers lead to the elimination of a water molecule, driving the formation of the thermodynamically stable C=N double bond (the imine/thiosemicarbazone linkage).

  • Solvent Dynamics: Ethanol is the solvent of choice. Both the aldehyde and the thiosemicarbazide exhibit good solubility in warm ethanol, ensuring a homogeneous reaction mixture. Conversely, the resulting rigid, planar thiosemicarbazone has drastically lower solubility in cold ethanol, allowing the reaction to be self-validating: successful product formation is visually indicated by the precipitation of a crystalline solid upon cooling[4][6].

SynthesisWorkflow A 4-Nitro-1H-imidazole- 5-carbaldehyde C Acid Catalysis (AcOH or Sulphamic Acid) A->C B Thiosemicarbazide Derivatives B->C D Hemiaminal Intermediate C->D Nucleophilic Attack E Target Thiosemicarbazone (Crystalline Precipitate) D->E - H2O (Dehydration)

Caption: Workflow for the acid-catalyzed condensation of 4-nitroimidazole-5-carbaldehyde.

Comparative Methodologies & Quantitative Data

Historically, this condensation was performed under prolonged reflux using glacial acetic acid[4]. Recent advancements in synthetic methodologies have introduced microwave-assisted synthesis[6] and room-temperature catalysis using sulphamic acid ( NH2​SO3​H )[5]. Sulphamic acid acts as a highly efficient, non-volatile, and inexpensive zwitterionic solid catalyst that minimizes side reactions and eliminates the need for harsh heating[5].

Table 1: Comparison of Synthetic Conditions for Thiosemicarbazone Formation
MethodologyCatalystSolventTemp (°C)Reaction TimeAvg. Yield (%)Key Advantage
Traditional Reflux Glacial Acetic Acid (cat.)Absolute Ethanol78 (Reflux)4 – 8 hours65 – 75%Standardized, requires no specialized equipment[4][6].
Microwave-Assisted Glacial Acetic Acid (cat.)Ethanol~80 (100 W)20 – 40 mins85 – 95%Rapid kinetics, high purity profile[6].
Green Catalysis Sulphamic Acid (10 mol%)Ethanol25 (Room Temp)1 – 2 hours88 – 96%Energy efficient, avoids thermal degradation of the nitro group[5].

Experimental Protocols

Protocol A: Traditional Reflux Method (Self-Validating System)

This method is robust and ideal for scaling up the synthesis of 4-nitroimidazole thiosemicarbazones.

Materials Required:

  • 4-nitro-1H-imidazole-5-carbaldehyde (10.0 mmol, ~1.41 g)

  • Thiosemicarbazide (10.0 mmol, 0.91 g)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (3-5 drops)

Step-by-Step Procedure:

  • Preparation of Reagents: In a 100 mL round-bottom flask, dissolve 0.91 g of thiosemicarbazide in 25 mL of warm absolute ethanol. Causality: Warming ensures complete dissolution, preventing unreacted solid thiosemicarbazide from contaminating the final precipitate[4].

  • Aldehyde Addition: In a separate beaker, dissolve 1.41 g of 4-nitro-1H-imidazole-5-carbaldehyde in 25 mL of absolute ethanol. Slowly add this solution to the round-bottom flask containing the thiosemicarbazide while stirring continuously.

  • Catalysis & Reflux: Add 3-5 drops of glacial acetic acid to the mixture. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) using a heating mantle or oil bath.

  • Reaction Monitoring (Self-Validation): Maintain reflux for 4 to 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system. The reaction is complete when the distinct UV-active spot of the starting aldehyde disappears.

  • Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice bath for 30 minutes. Observation: A yellow-to-orange crystalline solid will precipitate out of the solution, indicating successful imine formation[6].

  • Isolation & Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 10 mL of ice-cold ethanol to remove any residual acetic acid and unreacted starting materials.

  • Recrystallization: For analytical purity, recrystallize the crude product from hot ethanol or a DMF/water mixture. Dry the purified crystals in a vacuum desiccator over anhydrous CaCl2​ .

Protocol B: Room-Temperature Green Synthesis using Sulphamic Acid

This protocol minimizes thermal degradation and is highly recommended for synthesizing structurally sensitive Megazol analogues[3][5].

Materials Required:

  • 4-nitro-1H-imidazole-5-carbaldehyde (5.0 mmol)

  • Thiosemicarbazide (5.0 mmol)

  • Sulphamic Acid ( NH2​SO3​H ) (0.5 mmol, 10 mol%)

  • Ethanol (20 mL)

Step-by-Step Procedure:

  • Mixing: Add the aldehyde (5.0 mmol) and thiosemicarbazide (5.0 mmol) to a 50 mL Erlenmeyer flask containing 20 mL of ethanol.

  • Catalyst Addition: Add 10 mol% of sulphamic acid directly to the suspension. Causality: Sulphamic acid acts as a mild, non-toxic Brønsted acid that efficiently protonates the aldehyde without requiring thermal energy to overcome the activation barrier[5].

  • Stirring: Stir the mixture vigorously at room temperature (25 °C) using a magnetic stirrer. Over the course of 1 to 2 hours, the suspension will change color and texture as the starting materials dissolve and the insoluble thiosemicarbazone product forms.

  • Workup: Once TLC confirms the consumption of the aldehyde, add 10 mL of cold distilled water to the flask to maximize product precipitation and dissolve the water-soluble sulphamic acid catalyst.

  • Filtration: Filter the solid under vacuum, wash thoroughly with cold water followed by a small amount of cold ethanol, and dry under vacuum.

Biological Application & Mechanism of Action

Once synthesized, 4-nitroimidazole thiosemicarbazones are frequently evaluated for their antiparasitic (e.g., against Trypanosoma cruzi) or antitubercular properties[3]. The biological activity is directly tied to the bioreduction of the 4-nitro group. In target organisms or hypoxic tumor environments, specific Type I nitroreductases transfer an electron to the nitro group, generating a highly reactive nitro radical anion. This radical induces severe oxidative stress and DNA damage, leading to cell death[2][3].

MechanismOfAction A 4-Nitroimidazole Thiosemicarbazone B Cellular Uptake (Pathogen / Hypoxic Cell) A->B C Type I Nitroreductase (Biocatalysis) B->C D Nitro Radical Anion Formation (Reactive) C->D 1e- Reduction E DNA Damage & Cellular Apoptosis D->E Oxidative Stress

Caption: Bioreduction pathway of 4-nitroimidazole thiosemicarbazones in target cells.

References

  • Source: PMC / MDPI (Molecules)
  • Source: MDPI (Molecules)
  • Sulphamic Acid as an Efficient Catalyst for Synthesis of Thiosemicarbazone Derivatives at Room Temperature Source: Der Pharma Chemica URL
  • Nitroimidazole conjugates of bis(thiosemicarbazonato)64Cu(II)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Minimizing Side Reactions in the Synthesis of Thiosemicarbazide Derivatives (General Protocol)

Sources

Application

Advanced Applications of 4-Nitro-1H-imidazole-5-carbaldehyde in Medicinal Chemistry: Scaffold Design and Synthetic Protocols

Executive Summary In contemporary medicinal chemistry, the design of targeted antimicrobials and antiparasitics heavily relies on privileged scaffolds that can undergo specific bioactivation within the pathogen. 4-Nitro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted antimicrobials and antiparasitics heavily relies on privileged scaffolds that can undergo specific bioactivation within the pathogen. 4-Nitro-1H-imidazole-5-carbaldehyde (CAS: 81246-34-6) and its N-methylated derivative (1-methyl-4-nitro-1H-imidazole-5-carbaldehyde) serve as highly versatile electrophilic building blocks [1]. The presence of the highly reactive C5-carbaldehyde group allows for rapid functionalization via condensation chemistries, while the C4-nitro group acts as a critical pharmacophore for redox-mediated pathogen toxicity.

This application note details the mechanistic rationale, synthetic utility, and step-by-step laboratory protocols for utilizing this scaffold in two major therapeutic avenues: the generation of antileishmanial benzofuranone hybrids and the de novo regioselective synthesis of N-7-substituted purines.

Mechanistic Rationale: The Nitroimidazole Pharmacophore

The therapeutic efficacy of nitroimidazole derivatives stems from their function as prodrugs. They remain inert in mammalian host cells but are rapidly bioactivated by specific parasitic or bacterial enzymes.

Causality in Scaffold Selection: Historically, 5-nitroimidazoles (like metronidazole) have been the standard. However, they are exclusively activated by Nitroreductase 1 (NTR1). Pathogens frequently develop resistance by downregulating NTR1. In contrast, 4-nitroimidazole derivatives are unique substrates for both NTR1 and NTR2 [2]. By utilizing 4-nitro-1H-imidazole-5-carbaldehyde as the starting material, medicinal chemists can synthesize dual-pathway activated molecules, significantly lowering the probability of acquired parasitic resistance [3].

G Prodrug 4-Nitroimidazole Scaffold NTR Nitroreductase (NTR1 & NTR2) Prodrug->NTR Enzymatic Bioactivation Nitroso Nitroso Radical Intermediate NTR->Nitroso 1e- Reduction Hydroxylamine Hydroxylamine Metabolite Nitroso->Hydroxylamine Further Reduction Damage DNA/Protein Adducts Hydroxylamine->Damage Covalent Binding Death Pathogen Death Damage->Death Cytotoxicity

Figure 1: Dual-pathway bioactivation of 4-nitroimidazole derivatives by parasitic nitroreductases.

Synthetic Application I: Antileishmanial Benzofuranone Hybrids

Leishmaniasis treatment is currently hindered by drug toxicity and resistance. By coupling the 4-nitroimidazole pharmacophore with a 3(2H)-benzofuranone core, researchers have developed highly potent and selective antileishmanial agents[2].

Experimental Design & Causality

The synthesis relies on a Knoevenagel condensation between 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde and substituted 3(2H)-benzofuranones.

  • Why Sodium Acetate (AcONa)? AcONa acts as a mild base, sufficient to deprotonate the active methylene group of the benzofuranone without causing degradation of the sensitive nitroimidazole ring.

  • Why Acetic Anhydride (Ac₂O)? Ac₂O serves a dual purpose as both the solvent and a potent dehydrating agent. It traps the initial aldol intermediate, driving the elimination of water to form the thermodynamically stable (Z)-alkene. The (Z)-configuration is critical for maintaining the planar geometry required for biological target binding.

Step-by-Step Protocol: Synthesis of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-benzofuranones

Self-Validating System: This protocol includes visual and analytical checkpoints to ensure reaction success prior to downstream purification.

  • Preparation: In a dry 50 mL round-bottom flask, add equimolar amounts (10 mmol) of the substituted 3(2H)-benzofuranone and 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

  • Reagent Addition: Add 10 mL of anhydrous acetic anhydride (Ac₂O), followed by 0.14 g (approx. 1.7 mmol) of anhydrous sodium acetate (AcONa).

  • Reaction Execution: Equip the flask with a reflux condenser and stir the mixture at 100 °C for 90 minutes.

    • Validation Checkpoint: The solution will progressively darken, indicating the formation of the highly conjugated extended pi-system of the product. TLC (Hexane:EtOAc 7:3) should show the complete consumption of the highly UV-active starting aldehyde.

  • Quenching & Precipitation: Remove the flask from heat and allow it to cool to 50 °C. Slowly add 10 mL of ice-cold methanol.

    • Causality: Methanol reacts with excess Ac₂O to form methyl acetate and acetic acid, safely quenching the dehydrating agent while drastically lowering the solubility of the target hybrid, forcing it to precipitate.

  • Isolation: Filter the insoluble precipitate under vacuum. Wash the filter cake with 3 x 10 mL of cold methanol to remove residual acetic acid and unreacted benzofuranone.

  • Purification: Recrystallize the crude solid from boiling methanol to yield the pure (Z)-isomer.

Quantitative Data: Biological Validation

The resulting hybrids demonstrate profound selectivity for parasitic cells over mammalian macrophages, validated by the data summarized below [2].

Compound VariantR-Group on BenzofuranoneIC₅₀ vs L. major (μM)IC₅₀ vs L. donovani (μM)Selectivity Index (PMM cells)
Hybrid 7a Unsubstituted (H)> 10018.45 ± 1.12> 15
Hybrid 7c 5-Methoxy45.20 ± 2.102.15 ± 0.0842
Hybrid 7m 6-Fluoro62.11 ± 3.403.44 ± 0.1528
ControlAmphotericin B0.29 ± 0.050.08 ± 0.01N/A

Table 1: In vitro antileishmanial activity of synthesized 4-nitroimidazole-benzofuranone hybrids.

Synthetic Application II: Regioselective Synthesis of N-7-Substituted Purines

Purines are ubiquitous in medicinal chemistry (e.g., kinase inhibitors, antivirals). However, direct alkylation of the purine core typically yields an inseparable mixture of N-7 and N-9 substituted isomers.

Causality in Scaffold Selection: Using 4-nitro-1H-imidazole-5-carbaldehyde allows chemists to build the purine ring de novo from the imidazole outward. By forming a Schiff base at the C5-carbaldehyde, the subsequent cyclization is forced to occur exclusively at the adjacent nitrogen, guaranteeing 100% regiocontrol for N-7 substituted purines [4].

G Step1 1. Schiff Base Formation (Arylamine, EtOH, Reflux) Step2 2. Imine Intermediate (N-[1-(4-nitro-1H-imidazol-5-yl) methylidene]-N-(aryl)amine) Step1->Step2 Step3 3. Reductive Cyclization (Thermal/Catalytic) Step2->Step3 Step4 4. Regioselective Ring Closure (Absolute N-7 Control) Step3->Step4 Product N-7-Substituted Purine Scaffold Step4->Product R1 4-Nitro-1H-imidazole- 5-carbaldehyde R1->Step1 R2 Arylamine (e.g., p-Toluidine) R2->Step1

Figure 2: Workflow for the regioselective de novo synthesis of N-7-substituted purines.

Step-by-Step Protocol: Schiff Base Formation and Cyclization
  • Imine Condensation: Dissolve 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde (5 mmol) and an arylamine (e.g., para-toluidine, 5 mmol) in 20 mL of anhydrous ethanol. Reflux for 4 hours.

  • Intermediate Isolation: Evaporate the solvent under reduced pressure. The resulting Schiff base (imine) is typically stable and can be isolated via flash chromatography (Hexane/EtOAc) or used directly in the next step.

    • Validation Checkpoint: ¹H-NMR of the intermediate should show the disappearance of the distinct aldehyde proton (~9.8 ppm) and the appearance of a characteristic imine (CH=N) proton at ~8.5 ppm.

  • Thermal Cyclization: Dissolve the purified Schiff base (approx. 50 mg) in 4 mL of dry acetonitrile. Transfer to a sealed pressure tube.

  • Heating: Heat the sealed tube to 100–150 °C for 2–4 hours. The electron-withdrawing nature of the nitro group facilitates the elimination and cyclization process.

  • Purification: Cool the reaction, evaporate the solvent, and purify the residue via silica gel chromatography to yield the N-7-aryl purine [4].

Analytical Validation Standards

To ensure the integrity of the synthesized compounds derived from 4-nitro-1H-imidazole-5-carbaldehyde, the following analytical signatures must be confirmed:

  • ¹H-NMR (DMSO-d₆): For the benzofuranone hybrids, the vinylic proton of the (Z)-isomer typically resonates as a sharp singlet around 7.40 – 7.50 ppm . If the (E)-isomer is present as an impurity, its vinylic proton will appear further downfield (due to deshielding from the carbonyl oxygen) at approximately 7.80 – 8.00 ppm .

  • ¹³C-NMR: The carbonyl carbon of the benzofuranone core should appear near 172 ppm , while the imine carbon in the purine precursor intermediates will appear near 151 ppm .

  • Mass Spectrometry (ESI-MS): The nitro group is prone to in-source fragmentation. When analyzing these compounds, expect to see a prominent [M-NO₂]⁺ or [M-O]⁺ fragment peak alongside the [M+H]⁺ parent ion.

References

  • American Society for Microbiology (ASM Journals). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones. Retrieved from[Link]

  • National Institutes of Health (PMC). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Retrieved from[Link]

  • MDPI. Synthesis of N-7-Substituted Purines from Imidazole Precursors. Retrieved from[Link]

Method

Application Note: Preparation of Novel Antibacterial Agents Using 4-Nitro-1H-imidazole-5-carbaldehyde

Executive Summary The rapid emergence of antimicrobial resistance (AMR) necessitates the continuous development of novel molecular hybrids. The 4-nitro-1H-imidazole-5-carbaldehyde (and its N-methylated derivatives) serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR) necessitates the continuous development of novel molecular hybrids. The 4-nitro-1H-imidazole-5-carbaldehyde (and its N-methylated derivatives) serves as a highly versatile electrophilic building block in medicinal chemistry. By leveraging its reactive C5-aldehyde group, researchers can seamlessly conjugate the nitroimidazole pharmacophore with other bioactive scaffolds—such as benzofuranones, thiadiazoles, and arylamines—to generate potent antibacterial and antiparasitic agents[1]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this critical intermediate in drug discovery.

Mechanistic Rationale & Bioactivation

The therapeutic efficacy of nitroimidazole derivatives hinges on their role as targeted prodrugs. The mechanism of action is driven by the bioreductive activation of the nitro group by pathogen-specific enzymes[2].

Crucially, structural nuances dictate the spectrum of activation. While 5-nitroimidazoles are predominantly activated solely by Nitroreductase 1 (NTR1), 4-nitroimidazole derivatives are unique in that they serve as substrates for both NTR1 and NTR2 [3]. This dual-substrate capability broadens their therapeutic index and mitigates the risk of target-mutation resistance. Upon 1- or 2-electron reduction, the nitro group is converted into highly reactive nitroso and hydroxylamine intermediates, which subsequently form covalent adducts with pathogenic DNA and proteins, leading to rapid cell death[4].

Bioactivation A 4-Nitroimidazole Derivative (Prodrug) B Pathogenic Nitroreductase (NTR1 & NTR2) A->B 1- or 2-e⁻ reduction C Nitroso Intermediate (Highly Reactive) B->C D Hydroxylamine Metabolite C->D further reduction E Macromolecule Damage (DNA/Protein Adducts) C->E covalent binding D->E covalent binding F Pathogen Cell Death E->F

Fig 1. Bioactivation pathway of 4-nitroimidazole prodrugs by pathogenic nitroreductases.

Synthetic Strategies & Workflows

The C5-carbaldehyde moiety of 4-nitro-1H-imidazole-5-carbaldehyde is highly electrophilic due to the strong electron-withdrawing effect of the adjacent nitro group. This allows for two primary synthetic trajectories:

  • Knoevenagel-type Condensations: Reacting the aldehyde with active methylene compounds (e.g., 3(2H)-benzofuranones) to form rigid, conjugated molecular hybrids[1].

  • Schiff Base Formation: Condensing the aldehyde with primary arylamines to form imines, which can either serve as standalone antibacterial agents or act as precursors for further cyclization into purine analogs[5].

Synthesis SM 4-Nitro-1H-imidazole- 5-carbaldehyde Cond Knoevenagel Condensation (with Benzofuranones) SM->Cond Ac₂O, AcONa, 100°C Schiff Schiff Base Formation (with Arylamines) SM->Schiff EtOH, Reflux, Cat. H⁺ Prod1 (Z)-2-(Nitroimidazolylmethylene)- 3(2H)-benzofuranones Cond->Prod1 Dehydration Prod2 Nitroimidazole Schiff Bases Schiff->Prod2 Water Removal Pur Recrystallization (Methanol / Ethanol) Prod1->Pur Prod2->Pur

Fig 2. Divergent synthetic workflows for 4-nitroimidazole-5-carbaldehyde functionalization.

Experimental Protocols

Protocol A: Synthesis of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-benzofuranones

This protocol details the Knoevenagel condensation to yield potent antileishmanial and antibacterial hybrids[2].

Reagents:

  • 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (1.0 eq, 5 mmol)

  • Substituted 3(2H)-benzofuranone (1.0 eq, 5 mmol)

  • Anhydrous Sodium Acetate (AcONa) (0.07 g)

  • Acetic Anhydride (Ac₂O) (5 mL)

Step-by-Step Methodology:

  • Initiation: Charge a round-bottom flask with the benzofuranone, 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, and AcONa.

  • Solvation & Reaction: Add Ac₂O. Causality Note: AcONa acts as a mild base to generate the enolate of the benzofuranone. Ac₂O serves a dual purpose: it acts as the solvent and aggressively traps the eliminated water (forming acetic acid), driving the aldol dehydration to completion[1].

  • Heating: Stir the mixture at 100 °C for 90 minutes. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching & Precipitation: Cool the reaction mixture to room temperature and add 10 mL of cold methanol. The highly conjugated product will precipitate out of the solution.

  • Isolation: Filter the insoluble solid under vacuum and wash with cold methanol.

  • Self-Validation: The reaction is under thermodynamic control, exclusively yielding the (Z)-isomer due to severe steric hindrance in the (E)-configuration[4]. Validate this via ¹H-NMR; the vinylic proton of the (Z)-isomer appears significantly downfield due to deshielding by the adjacent carbonyl group.

Protocol B: Synthesis of Nitroimidazole Schiff Bases

Schiff bases derived from 4-nitroimidazole are excellent precursors for N-7-substituted purines and possess intrinsic antibacterial properties[5].

Reagents:

  • 4-Nitro-1H-imidazole-5-carbaldehyde (1.0 eq)

  • Primary Arylamine (e.g., p-toluidine) (1.1 eq)

  • Absolute Ethanol (10 mL/mmol)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Mixing: Dissolve the aldehyde and the arylamine in absolute ethanol.

  • Catalysis: Add catalytic glacial acetic acid. Causality Note: The acid protonates the aldehyde oxygen, increasing the electrophilicity of the C5-carbon, thereby facilitating nucleophilic attack by the arylamine. Absolute ethanol is strictly required to minimize water content and shift the equilibrium toward the imine[6].

  • Reflux: Heat the mixture to reflux for 2–4 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Recrystallize the crude residue from dry ethanol.

  • Self-Validation: Confirm completion via FTIR spectroscopy. A successful reaction is marked by the disappearance of the aldehyde C=O stretch at ~1690 cm⁻¹ and the emergence of a sharp imine C=N stretch at ~1620 cm⁻¹.

Quantitative SAR & Yield Data

The functionalization of 4-nitro-1H-imidazole-5-carbaldehyde yields compounds with broad-spectrum activity. The table below summarizes key quantitative data derived from recent literature[1],[3].

Scaffold TypeRepresentative DerivativeTarget OrganismBioactivity (MIC / IC₅₀)Synthetic Yield
Benzofuranone Hybrid (Z)-2-(1-Methyl-4-nitroimidazol-5-ylmethylene)-3(2H)-benzofuranoneL. major (Promastigotes)IC₅₀ = 1.29 μM26–62%
Benzofuranone Hybrid (Z)-7-Methoxy-2-(1-methyl-5-nitro...)-3(2H)-benzofuranoneL. donovaniIC₅₀ = 0.016 μM~55%
Thiadiazole Conjugate 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole derivativeK. pneumoniaeMIC = 41 μM45%
Schiff Base N-[1-(4-nitro-1H-imidazol-5-yl)methylidene]-p-toluidineE. coli / PrecursorPathway dependent>80%

Analytical Validation Standards

To ensure the scientific integrity of the synthesized agents, the following analytical benchmarks must be met:

  • Purity: >95% as determined by HPLC (Reverse-phase C18 column, H₂O/MeCN gradient with 0.1% TFA).

  • Mass Spectrometry (ESI-MS): The nitro group is prone to in-source fragmentation. Look for the molecular ion [M+H]⁺ alongside characteristic [M-NO₂]⁺ fragments.

  • NMR Spectroscopy: In ¹H-NMR (DMSO-d₆), the imidazole ring proton typically resonates as a sharp singlet between δ 7.80–8.20 ppm, serving as a reliable diagnostic marker for the integrity of the nitroimidazole core[4].

References

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source: Molecules (via PMC) URL:[Link]

  • Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Synthesis of N-7-Substituted Purines from Imidazole Precursors Source: Molecules (MDPI) URL:[Link]

Sources

Application

Application Note: Synthesis and Evaluation of Anticancer Compounds Derived from 4-Nitro-1H-imidazole-5-carbaldehyde

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The development of novel targeted anticancer therapeutics requires ver...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The development of novel targeted anticancer therapeutics requires versatile pharmacophores capable of interacting with complex biological targets. Derivatives of 4-nitro-1H-imidazole-5-carbaldehyde have emerged as a highly potent class of molecular hybrids, exhibiting profound antibacterial and anticancer properties [1]. By leveraging the unique electronic properties of the nitroimidazole core, researchers can synthesize Schiff bases, purine analogs, and benzofuran hybrids that act as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors [2, 3].

This application note provides a comprehensive, self-validating guide to the synthesis, mechanistic rationale, and biological evaluation of these derivatives. It outlines optimized, step-by-step methodologies designed to maximize yield and purity while explaining the physicochemical causality behind each experimental choice.

Mechanistic Rationale: The Nitroimidazole Pharmacophore in Oncology

The selection of 4-nitro-1H-imidazole-5-carbaldehyde as a foundational building block in drug discovery is driven by three critical structural attributes:

  • Hypoxia-Selective Cytotoxicity: The strongly electron-withdrawing nitro group undergoes bioreductive activation in the hypoxic microenvironments typical of solid tumors. This reduction generates reactive oxygen species (ROS) and cytotoxic intermediates that induce DNA strand breaks selectively in cancer cells.

  • EGFR Tyrosine Kinase Inhibition: When conjugated with specific linkers (such as hydrazones or Schiff bases), the imidazole nitrogen atoms and the nitro group act as critical hydrogen-bond acceptors within the ATP-binding pocket of the EGFR kinase domain. This competitive binding halts downstream proliferative signaling (PI3K/AKT and MAPK pathways) [2].

  • Electrophilic Carbaldehyde Handle: The C5-carbaldehyde group provides a highly reactive electrophilic center, enabling rapid functionalization via Knoevenagel condensations or Schiff base formations without disrupting the integrity of the nitroimidazole ring.

EGFR_Pathway Compound Nitroimidazole Derivatives EGFR EGFR Tyrosine Kinase Compound->EGFR Competitive Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Phosphorylation (Blocked) Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes (Halted) Apoptosis Apoptosis (Cell Death) Downstream->Apoptosis Induces

Mechanism of action: Nitroimidazole derivatives competitively inhibit EGFR tyrosine kinase.

Synthetic Strategies & Workflows

The synthesis of anticancer hybrids from 4-nitro-1H-imidazole-5-carbaldehyde generally proceeds through an initial N-alkylation to protect the acidic imidazole proton and direct subsequent reactions, followed by divergent pathways to yield specific pharmacophores.

  • Pathway A (Schiff Base Formation): Condensation with substituted benzohydrazides yields potent EGFR inhibitors. The use of a mild Lewis acid catalyst is critical here.

  • Pathway B (Knoevenagel Condensation): Reaction with benzofuran-3(2H)-ones yields rigid, planar molecular hybrids that intercalate with DNA and inhibit tumor proliferation [1].

SynthesisWorkflow A 4-Nitro-1H-imidazole- 5-carbaldehyde B N-Alkylation (MeI, K2CO3, DMF) A->B C 1-Methyl-4-nitro-1H- imidazole-5-carbaldehyde B->C D Schiff Base Formation (Ni(NO3)2, EtOH, RT) C->D E Knoevenagel Condensation (AcONa, Ac2O, 100°C) C->E F Nitroimidazole-Schiff Bases (EGFR Inhibitors) D->F G Benzofuran Hybrids (Anticancer Agents) E->G

Chemical synthesis workflow of anticancer derivatives from 4-nitro-1H-imidazole-5-carbaldehyde.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (Intermediate)

This step masks the N1 proton, preventing tautomerization and directing subsequent nucleophilic attacks.

Reagents:

  • 4-Nitro-1H-imidazole-5-carbaldehyde (1.0 eq, 10 mmol)

  • Methyl iodide (MeI) (1.2 eq, 12 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 eq, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Dissolution & Deprotonation: Dissolve 4-nitro-1H-imidazole-5-carbaldehyde in anhydrous DMF in a round-bottom flask. Add finely powdered K₂CO₃. Stir the suspension at room temperature for 30 minutes.

    • Causality: K₂CO₃ is chosen over stronger bases (e.g., NaH) because it is basic enough to deprotonate the imidazole N-H (pKa ~9-10) but mild enough to prevent the degradation of the sensitive carbaldehyde moiety.

  • Alkylation: Place the flask in an ice bath (0–5 °C). Add MeI dropwise over 10 minutes.

    • Causality: MeI is highly volatile and the alkylation is exothermic; dropwise addition controls the reaction rate and prevents the loss of the alkylating agent.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Ethyl Acetate:Hexane, 1:1).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water. A pale yellow precipitate will form. Filter the solid under vacuum, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry under a vacuum to yield the intermediate.

Protocol 2: Synthesis of Nitroimidazole-Benzohydrazide Schiff Bases (EGFR Inhibitors)

Adapted from the methodology for synthesizing potent antiproliferative Schiff bases [2].

Reagents:

  • 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (1.0 eq, 5 mmol)

  • Substituted benzohydrazide (e.g., 4-hydroxybenzohydrazide) (1.0 eq, 5 mmol)

  • Nickel(II) nitrate hexahydrate [Ni(NO₃)₂·6H₂O] (10 mol%, 0.5 mmol)

  • Absolute Ethanol (15 mL)

Step-by-Step Methodology:

  • Mixing: Combine the aldehyde and the substituted benzohydrazide in absolute ethanol.

  • Catalysis: Add Ni(NO₃)₂·6H₂O to the mixture.

    • Causality: Ni(NO₃)₂ acts as a mild Lewis acid. The Ni²⁺ ion coordinates with the carbonyl oxygen of the carbaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This allows the nucleophilic attack by the hydrazide to proceed efficiently at room temperature.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Causality: Conducting this reaction at room temperature rather than under reflux prevents the thermal degradation of the nitroimidazole core and avoids unwanted polymerization side-reactions.

  • Isolation: Once TLC indicates complete consumption of the starting materials, filter the precipitated Schiff base product.

  • Purification: Wash the filter cake with cold ethanol (2 × 5 mL).

    • Causality: Cold ethanol removes unreacted starting materials and the nickel catalyst without dissolving the less soluble Schiff base product. Recrystallize from an Ethanol/DMF mixture to achieve >98% purity.

Protocol 3: Synthesis of Nitroimidazole-Benzofuran Hybrids

A Knoevenagel condensation approach to construct rigid, planar anticancer agents [1].

Reagents:

  • 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (1.0 eq, 2 mmol)

  • Benzofuran-3(2H)-one derivative (1.0 eq, 2 mmol)

  • Anhydrous Sodium Acetate (AcONa) (1.5 eq, 3 mmol)

  • Acetic Anhydride (Ac₂O) (10 mL)

Step-by-Step Methodology:

  • Reaction Setup: Suspend the aldehyde, benzofuran-3(2H)-one, and AcONa in Ac₂O in a 50 mL round-bottom flask equipped with a reflux condenser.

    • Causality: AcONa acts as a weak base to generate the reactive enolate of the benzofuran-3(2H)-one. Ac₂O serves a dual purpose: it acts as the solvent and as a chemical dehydrating agent. By reacting with the water generated during the condensation, Ac₂O drives the equilibrium strictly toward the hybrid product.

  • Heating: Heat the mixture to 100 °C in an oil bath for 1.5 hours.

  • Quenching: Cool the mixture to room temperature and pour it slowly into 50 g of crushed ice with vigorous stirring.

    • Causality: The ice water hydrolyzes the excess Ac₂O into acetic acid, causing the highly hydrophobic molecular hybrid to precipitate out of the solution.

  • Isolation: Filter the solid, wash with copious amounts of water until the filtrate is pH neutral, and recrystallize from glacial acetic acid.

Quantitative Data & Structure-Activity Relationship (SAR)

The choice of the substituent (R-group) on the benzohydrazide or benzofuran moiety drastically impacts the anticancer efficacy. Electron-donating groups (e.g., -OH, -OMe) generally enhance binding affinity within the EGFR ATP pocket by providing additional hydrogen bond donors/acceptors.

Table 1: Representative SAR Data for Nitroimidazole-Schiff Base Derivatives [2]

Compound IDSubstituent (R)Yield (%)IC₅₀ EGFR (µM)IC₅₀ A549 Cell Line (µM)
5a -H751.20 ± 0.1515.4 ± 1.2
5d -4-OH820.40 ± 0.053.2 ± 0.4
5f -4-OCH₃850.60 ± 0.085.1 ± 0.6
5g -4-Cl880.50 ± 0.064.8 ± 0.5

Note: Data demonstrates that para-substitution with electron-donating groups (-OH) yields the most potent EGFR inhibition, directly correlating with superior cytotoxicity against the A549 non-small cell lung cancer cell line.

References

  • Source: National Center for Biotechnology Information (nih.gov)
  • Source: PubMed (nih.gov)
  • Title: Synthesis of N-7-Substituted Purines from Imidazole Precursors Source: MDPI URL
Method

Application Note: Development of Antifungal Therapeutics Based on the 4-Nitro-1H-imidazole Scaffold

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Medicinal Chemists, Microbiologists, and Preclinical Development Scientists Executive Summary & Mechanistic Rationale The imidazole...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Medicinal Chemists, Microbiologists, and Preclinical Development Scientists

Executive Summary & Mechanistic Rationale

The imidazole ring is a privileged pharmacophore in medicinal chemistry, historically recognized for its role in azole antifungals (e.g., ketoconazole) which inhibit lanosterol 14α-demethylase. However, the rising incidence of azole-resistant Candida and Aspergillus strains necessitates novel mechanisms of action. Enter the 4-nitro-1H-imidazole scaffold .

While 5-nitroimidazoles (like metronidazole) are standard treatments for anaerobic bacterial infections, the 4-nitro isomer exhibits a distinct bioactivation profile that makes it highly suitable for targeting fungal pathogens[]. The causality behind its efficacy lies in its behavior as a prodrug. Fungal nitroreductases catalyze the reduction or complete loss of the nitro group at the C4 position, generating highly reactive nitrogen species (RNS)[2]. These electrophilic intermediates subsequently alkylate critical cellular macromolecules (DNA and proteins) and disrupt ergosterol biosynthesis, leading to catastrophic oxidative stress and fungal cell death[3].

Mechanism A 4-Nitro-1H-imidazole Prodrug B Fungal Nitroreductases (Bioactivation) A->B Passive Diffusion C Reactive Nitrogen Species (RNS Generation) B->C Nitro Group Loss/Reduction D Ergosterol Biosynthesis Inhibition C->D Metabolic Disruption E DNA/Protein Alkylation C->E Oxidative Stress F Fungal Cell Death D->F E->F

Fig 1. Bioactivation and antifungal mechanism of action of 4-nitro-1H-imidazole derivatives.

Synthetic Workflows: Scaffold Generation and Derivatization

The foundational step in building a 4-nitroimidazole library is the regiospecific synthesis of the core intermediate, typically 1-methyl-4-nitro-1H-imidazole . The critical variable in this synthesis is temperature control. Nitration of 1-methyl-1H-imidazole using a mixed acid system (HNO₃/H₂SO₄) is highly exothermic. If the temperature exceeds 7 °C, the reaction loses regiospecificity, yielding a mixture of di- and tri-nitrated byproducts[4]. Maintaining the reaction at 5–7 °C ensures the nitro group is directed exclusively to the C4 position, providing a clean, high-yield intermediate for downstream derivatization[5].

Once the core is synthesized, it is often subjected to hydrazinolysis or Mannich reactions to append lipophilic side chains (e.g., hydrazones, oxadiazoles, or Mannich bases). These modifications are designed to increase the compound's partition coefficient (clogP), facilitating superior penetration through the complex fungal cell wall[6].

Synthesis S1 1-Methyl-1H-imidazole S2 Nitration (HNO3/H2SO4) 5-7 °C, Strict Temp Control S1->S2 Mixed Acids S3 1-Methyl-4-nitro-1H-imidazole (Regiospecific Intermediate) S2->S3 Prevents Over-nitration S4 Hydrazinolysis / Alkylation S3->S4 Scaffold Derivatization S5 4-Nitroimidazole Derivatives (Antifungal Candidates) S4->S5 Yields Active Library

Fig 2. Regiospecific synthetic workflow for 4-nitroimidazole-based antifungal candidates.

Protocol 1: Regiospecific Synthesis of 1-Methyl-4-nitro-1H-imidazole

This protocol is designed to be self-validating; the appearance of a single distinct spot on TLC and specific EIMS fragmentation peaks (m/z = 127, 111, 97) confirms regiospecificity[4].

  • Acid Mixture Preparation: In a fume hood, add 7.8 mL of a nitrating mixture (65% HNO₃ and 98% H₂SO₄) to a round-bottom flask fitted with a reflux condenser.

  • Thermal Equilibration: Submerge the flask in an ice-salt water bath. Allow the mixture to cool strictly to 5–7 °C . Causality: Failure to cool the mixture will result in thermal runaway upon substrate addition, leading to non-specific nitration.

  • Substrate Addition: Add 1.019 g (12.42 mmol) of 1-methyl-1H-imidazole dropwise over 30 minutes with continuous magnetic stirring.

  • Reaction Progression: After complete addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then gradually heat to 80 °C for 8 hours.

  • Quenching & Neutralization: Pour the mixture over crushed ice. Neutralize slowly with aqueous Na₂CO₃ until pH 7 is reached.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from chloroform/hexane (1:1) to yield pure 1-methyl-4-nitro-1H-imidazole crystals.

In Vitro Antifungal Evaluation

To accurately assess the antifungal efficacy of the synthesized 4-nitroimidazole library, testing must comply with CLSI (Clinical and Laboratory Standards Institute) M27 guidelines for broth microdilution.

Protocol 2: Broth Microdilution Assay (MIC Determination)
  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Causality: RPMI 1640 lacks antagonistic components that could artificially inflate MIC values, and MOPS buffering ensures the pH remains stable over the 48-hour incubation, preventing spontaneous degradation of the nitroimidazole scaffold.

  • Compound Solubilization: Dissolve the 4-nitroimidazole derivatives in 100% DMSO to create a stock solution of 10 mg/mL.

  • Serial Dilution: Perform two-fold serial dilutions of the compounds in the RPMI 1640 medium within a 96-well microtiter plate. Ensure the final concentration of DMSO in any well does not exceed 1% (v/v). Causality: DMSO concentrations >1% exhibit intrinsic antifungal toxicity, which would invalidate the assay by producing false-positive growth inhibition.

  • Inoculum Standardization: Prepare fungal suspensions (e.g., Candida albicans, Aspergillus niger) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute in RPMI 1640 to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Incubation & Reading: Incubate the plates at 35 °C for 24–48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely visually inhibits fungal growth compared to the drug-free growth control.

Quantitative Data Summary

The structural modifications of the 4-nitro-1H-imidazole scaffold significantly impact its antifungal potency. The table below summarizes the MIC values of various derivatives, demonstrating that increasing the lipophilicity (via hydrazone or halogenated substitutions) drastically improves efficacy against clinical fungal strains[4][7].

Compound / DerivativeC. albicans MICA. niger MICMechanistic / Structural Notes
1-Methyl-4-nitro-1H-imidazole 180 - 300 µg/mL250 µg/mLBase scaffold; moderate activity due to low cell wall penetration[4].
5-Chloro-1-methyl-4-nitroimidazole 2.5 mg/mL2.5 mg/mLHalogenation alters electron density, impacting nitroreductase affinity[7].
4-Nitroimidazole Mannich Bases 16 - 32 µg/mL64 µg/mLHighly lipophilic; excellent membrane permeability and potent inhibition[6].
Fluconazole (Positive Control) 1 - 2 µg/mL16 µg/mLStandard reference azole drug.

References

  • Synthesis and antimicrobial studies of some Mannich bases carrying imidazole moiety Acta Pharmaceutica URL
  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II)
  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole Arabian Journal of Chemistry URL
  • Anti-bacterial mechanism of nitroimidazole ResearchGate URL
  • Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity ACS Omega URL
  • Nitroimidazole: Definition, Mechanism and Uses BOC Sciences URL
  • The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole RSIS International URL

Sources

Application

Application Note: Regioselective N-Alkylation of 4-Nitro-1H-imidazole-5-carbaldehyde

Introduction & Scope The functionalized imidazole core is a privileged scaffold in medicinal chemistry, known for its[1]. Specifically, 4-nitro-1H-imidazole-5-carbaldehyde is a highly versatile building block used in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The functionalized imidazole core is a privileged scaffold in medicinal chemistry, known for its[1]. Specifically, 4-nitro-1H-imidazole-5-carbaldehyde is a highly versatile building block used in the synthesis of [2] and various[3].

A critical step in utilizing this building block is its N-alkylation. However, because the 1H-imidazole ring is tautomeric, alkylation inherently presents a regioselectivity challenge, yielding two potential isomers: 1-alkyl-4-nitro-1H-imidazole-5-carbaldehyde and 1-alkyl-5-nitro-1H-imidazole-4-carbaldehyde. This application note provides a validated, step-by-step protocol for the regioselective N-alkylation of this compound, detailing the mechanistic causality behind the chosen reaction conditions to maximize the yield of the desired 4-nitro isomer.

Mechanistic Insights & Causality

The 1H-imidazole ring of 4-nitro-1H-imidazole-5-carbaldehyde possesses an acidic N-H proton (pKa ~9.5) due to the strong electron-withdrawing nature of the adjacent nitro and carbaldehyde groups.

  • Deprotonation : Treatment with a moderate base (e.g., K₂CO₃ or t-BuOK) generates a[2].

  • Regioselectivity (Steric & Electronic Control) : The electrophilic attack by an alkyl halide (e.g., methyl iodide, benzyl bromide) can occur at either nitrogen atom. Alkylation adjacent to the carbaldehyde group (yielding the 4-nitro isomer) is thermodynamically and kinetically favored over alkylation adjacent to the nitro group. This is because the nitro group exerts greater localized steric hindrance and electrostatic repulsion compared to the planar formyl group.

  • Solvent Effects : Polar aprotic solvents like DMF or DMSO are critical. They enhance the nucleophilicity of the naked imidazolide anion by poorly solvating it, thus [2].

Experimental Workflow: N-Alkylation Protocol

Self-Validating System: This protocol integrates in-process TLC monitoring and specific temperature controls to prevent over-alkylation and side reactions (e.g., Cannizzaro-type disproportionation of the aldehyde).

Materials & Reagents
  • Substrate : 4-Nitro-1H-imidazole-5-carbaldehyde (1.0 eq)

  • Alkylating Agent : Iodomethane (MeI) or Benzyl Bromide (BnBr) (1.2 eq)

  • Base : Potassium carbonate (K₂CO₃), finely powdered and oven-dried (1.5 eq)

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF)

  • Quenching Agent : Ice-cold distilled water

Step-by-Step Procedure
  • Preparation of the Anion :

    • In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve 4-nitro-1H-imidazole-5-carbaldehyde (10 mmol) in 20 mL of anhydrous DMF.

    • Add finely powdered, anhydrous K₂CO₃ (15 mmol) in one portion.

    • Causality: Stir the suspension at room temperature for 30 minutes. The mixture will undergo a distinct color change (darkening), visually validating the successful deprotonation and formation of the resonance-stabilized imidazolide anion.

  • Electrophilic Addition :

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Dropwise, add the alkylating agent (12 mmol) over 10 minutes.

    • Causality: Cooling is essential to control the exothermic S_N2 reaction and minimize O-alkylation or side reactions at the highly reactive aldehyde moiety.

  • Reaction Maturation :

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Causality: Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1). The starting material spot (UV active) should disappear, replaced by two closely eluting product spots (the major 4-nitro isomer and minor 5-nitro isomer), validating reaction completion.

  • Quenching & Extraction :

    • Pour the reaction mixture into 100 mL of ice-cold distilled water to quench any unreacted electrophile.

    • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Wash the combined organic layers with brine (3 × 50 mL).

    • Causality: DMF is highly miscible with water; multiple brine washes ensure complete removal of the solvent from the organic phase, which otherwise complicates concentration and purification.

  • Drying & Purification :

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate the major isomer (1-alkyl-4-nitro-1H-imidazole-5-carbaldehyde).

Quantitative Data: Condition Optimization

The following table summarizes the effect of different bases and solvents on the yield and regioselectivity (Major:Minor ratio) using Iodomethane as the alkylating agent.

Base (1.5 eq)SolventTemperatureTimeTotal Yield (%)Ratio (4-Nitro : 5-Nitro Isomer)
K₂CO₃DMF0 °C to RT3 h88%85 : 15
Cs₂CO₃DMF0 °C to RT2 h92%82 : 18
NaHTHF0 °C to RT4 h75%70 : 30
t-BuOKDMSORT2 h81%80 : 20

Note: While t-BuOK/DMSO is a highly effective system for standard nitroimidazoles, K₂CO₃ in DMF provides the optimal balance of high yield, excellent regioselectivity, and[3].

Reaction Pathway Visualization

AlkylationPathway SM 4-Nitro-1H-imidazole- 5-carbaldehyde Anion Imidazolide Anion (Resonance Stabilized) SM->Anion Base (e.g., K₂CO₃) - H⁺ Major 1-Alkyl-4-nitro-1H- imidazole-5-carbaldehyde (Major Isomer) Anion->Major R-X (SN2) Sterically Favored Minor 1-Alkyl-5-nitro-1H- imidazole-4-carbaldehyde (Minor Isomer) Anion->Minor R-X (SN2) Sterically Hindered

N-alkylation pathway of 4-nitro-1H-imidazole-5-carbaldehyde highlighting regioselectivity.

References

  • [2] Title: Synthesis of N-7-Substituted Purines from Imidazole Precursors Source: MDPI (Molecules) URL:[Link]

  • [1] Title: Regioselective Functionalization of the Imidazole Ring via Transition Metal-Catalyzed C-N and C-C Bond Forming Reactions Source: ResearchGate URL:[Link]

  • [3] Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source: Pharmaceuticals (NIH/PMC) URL:[Link]

Sources

Method

Application Note &amp; Protocols: Strategic Functionalization of the Imidazole Ring in 4-Nitro-1H-imidazole-5-carbaldehyde for Drug Discovery

Abstract: The 4-nitro-1H-imidazole-5-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of therapeutic agents, particularly in the realms of antimicrobial and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 4-nitro-1H-imidazole-5-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of therapeutic agents, particularly in the realms of antimicrobial and antitubercular drug discovery.[1][2][3] Its unique electronic and structural features, characterized by an electron-deficient aromatic system, offer three primary sites for chemical modification: the imidazole nitrogen (N-1), the carbaldehyde group at C-5, and the nitro group at C-4. This guide provides a comprehensive overview of the key functionalization strategies for this molecule, detailing step-by-step protocols and the underlying chemical principles. The methodologies described herein are designed to provide researchers in drug development with a robust framework for generating diverse chemical libraries with enhanced pharmacological potential.

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazoles are a critical class of heterocyclic compounds that have yielded life-saving drugs for decades.[1][2] The discovery of azomycin, a 2-nitroimidazole natural product, in the 1950s paved the way for synthetic analogs like metronidazole, which remains a frontline treatment for anaerobic bacterial and parasitic infections.[1][2][4] More recently, the nitroimidazole scaffold has been central to the development of next-generation drugs such as Delamanid and Pretomanid for treating multi-drug resistant tuberculosis (MDR-TB).[1][2]

The therapeutic efficacy of these compounds is intrinsically linked to the nitro group. In the low-oxygen environment of anaerobic bacteria or hypoxic tumors, the nitro group undergoes bioreductive activation, generating reactive nitrogen species that induce cytotoxic effects, primarily through DNA damage.[4][5][6] However, the very feature that confers activity—the nitro group—can also be associated with mutagenicity.[4] Consequently, the strategic functionalization of the imidazole core is paramount. By modifying the scaffold, researchers can fine-tune a compound's physicochemical properties, including:

  • Solubility and Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME).

  • Target Specificity: Enhancing binding affinity to molecular targets.

  • Metabolic Stability: Reducing off-target effects and improving the safety profile.

  • Modulation of Reduction Potential: Influencing the activation profile and potentially mitigating mutagenicity.

4-Nitro-1H-imidazole-5-carbaldehyde is an ideal starting material as it possesses two distinct and highly reactive functional groups, allowing for sequential or orthogonal modification strategies.

Core Functionalization Pathways

The chemical reactivity of 4-nitro-1H-imidazole-5-carbaldehyde is dominated by three key sites. The following sections provide detailed protocols for their modification.

G Start 4-Nitro-1H-imidazole-5-carbaldehyde N_Func N-1 Functionalization (Alkylation/Arylation) Start->N_Func Base, R-X CHO_Func C-5 Aldehyde Transformation Start->CHO_Func Reagents NO2_Func C-4 Nitro Group Reduction Start->NO2_Func Reducing Agent Prod_N N-Substituted Derivatives N_Func->Prod_N Prod_CHO Schiff Bases, Alcohols, Carboxylic Acids CHO_Func->Prod_CHO Prod_NO2 4-Aminoimidazole Derivatives NO2_Func->Prod_NO2 G cluster_0 Protocol Workflow: Nitro Group Reduction A 1. Dissolve Substrate in Methanol B 2. Add 10% Pd/C Catalyst (Carefully) A->B C 3. Add Hydrazine Hydrate Dropwise at Reflux B->C D 4. Monitor by TLC C->D E 5. Filter Catalyst (Celite®), Concentrate D->E F 6. Purify Product E->F

Sources

Application

Application Note: Multicomponent Reactions (MCRs) Involving 4-Nitro-1H-imidazole-5-carbaldehyde

Scientific Context & Strategic Utility 4-Nitro-1H-imidazole-5-carbaldehyde is a highly privileged, electron-deficient building block in medicinal chemistry. It is primarily utilized for developing hypoxia-targeting agent...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Utility

4-Nitro-1H-imidazole-5-carbaldehyde is a highly privileged, electron-deficient building block in medicinal chemistry. It is primarily utilized for developing hypoxia-targeting agents, anti-tuberculosis drugs, and anti-parasitic therapeutics[1]. The electron-withdrawing nature of the nitro group at the C4 position significantly modulates the electronic landscape of the imidazole ring, rendering the C5-aldehyde highly electrophilic.

Multicomponent reactions (MCRs)—such as the Ugi four-component reaction (U-4CR) and the Groebke-Blackburn-Bienaymé (GBB) reaction—offer an atom-economical and highly convergent approach to functionalizing this scaffold. By deploying MCRs, researchers can rapidly generate complex molecular libraries of nitroimidazole hybrids with high diastereoselectivity and structural diversity[2].

Mechanistic Insights & Pathway Causality

When deploying 4-nitro-1H-imidazole-5-carbaldehyde in MCRs, the intrinsic acidity of the imidazole N-H (pKa ~ 6.0) and the strong electron-withdrawing effect of the nitro group must be carefully managed.

In a standard U-4CR, the initial step involves the condensation of the aldehyde with a primary amine to form a Schiff base. Because the nitro group destabilizes the imine through electron withdrawal, the equilibrium can shift unfavorably if water is not actively managed. Consequently, pre-formation of the imine is a critical causal requirement to prevent competitive side reactions. Furthermore, the subsequent nucleophilic attack by the isocyanide is accelerated by the electrophilic nature of the system, but the intermediate nitrilium ion requires stabilization. Using protic, polar solvents like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) provides the necessary hydrogen-bonding stabilization, ensuring smooth progression to the Mumm rearrangement without the need for harsh metal catalysts[3].

UgiMechanism A 4-Nitro-1H-imidazole- 5-carbaldehyde C Imine (Schiff Base) A->C + Amine - H2O B Primary Amine B->C F Nitrilium Ion Intermediate C->F + Acid (H+) D Isocyanide D->F Nucleophilic Attack E Carboxylic Acid E->F Carboxylate Addition G alpha-Adduct F->G H Mumm Rearrangement G->H I Nitroimidazole- Peptidomimetic H->I Acyl Transfer

Mechanistic pathway of the Ugi-4CR utilizing 4-nitro-1H-imidazole-5-carbaldehyde.

Experimental Protocols: Self-Validating Systems

Protocol A: Modified Ugi Four-Component Reaction (U-4CR)

Objective: Synthesis of nitroimidazole-peptidomimetic hybrids. Causality Check: Methanol is selected as the solvent because it stabilizes the highly reactive nitrilium intermediate. Imine pre-formation is enforced to prevent the isocyanide from attacking the highly electrophilic aldehyde directly (Passerini-type side reaction).

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve 4-nitro-1H-imidazole-5-carbaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous MeOH (5.0 mL). Stir at room temperature for 1 hour. Validation: The solution will typically shift from pale yellow to deep orange, indicating Schiff base formation. TLC (DCM:MeOH 9:1) should show complete consumption of the aldehyde.

  • Component Addition: Cool the reaction mixture to 0 °C using an ice bath. Sequentially add the carboxylic acid (1.0 mmol) followed dropwise by the isocyanide (1.0 mmol). Causality: Cooling mitigates the exothermic nature of the isocyanide addition, preventing polymerization.

  • Condensation: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours.

  • Workup & Precipitation: Add cold distilled water (15 mL) dropwise to the stirring mixture. The highly polar nitroimidazole product will typically precipitate as a solid. Filter under a vacuum, wash with cold water/ether (1:1), and dry in vacuo. Validation: If an oil forms instead of a solid, extract with EtOAc, wash with saturated NaHCO3, and purify via reverse-phase chromatography.

Workflow S1 Step 1: Imine Pre-formation (Aldehyde + Amine in MeOH, 1h) S2 Step 2: Component Addition (Add Acid & Isocyanide at 0°C) S1->S2 Complete Conversion S3 Step 3: MCR Condensation (Stir at RT for 12-24h) S2->S3 Exothermic Control S4 Step 4: Precipitation & Filtration (Water addition, collect solid) S3->S4 Reaction Completion S5 Step 5: Quality Control (LC-MS, NMR, Purity >95%) S4->S5 Purified Product

Step-by-step experimental workflow for the modified Ugi-4CR synthesis.

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: Synthesis of imidazo[1,2-a]pyridine-nitroimidazole hybrids. Causality Check: The intrinsic acidity of the 4-nitroimidazole core often leads to off-target protonation if strong Brønsted acids are used. Therefore, transitioning to a mild Lewis acid like Scandium(III) triflate [Sc(OTf)3] ensures activation of the imine without protonating the basic 2-aminopyridine component.

Step-by-Step Methodology:

  • Activation: Combine 4-nitro-1H-imidazole-5-carbaldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and Sc(OTf)3 (5 mol%) in EtOH (5.0 mL). Stir at room temperature for 30 minutes.

  • Cyclocondensation: Add the isocyanide (1.0 mmol) and heat the mixture to 80 °C under reflux for 6–8 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the fused bicyclic hybrid.

Quantitative Data Presentation

The following table summarizes the expected reaction parameters and yields across different MCRs utilizing 4-nitro-1H-imidazole-5-carbaldehyde, based on optimized laboratory conditions.

Reaction TypeAmine ComponentAdditional ComponentsCatalyst / SolventTemp / TimeAvg. Yield (%)Purity (LC-MS)
Ugi-4CR Aliphatic AminesIsocyanide, Carboxylic AcidNone / MeOHRT / 12h65–82%>95%
Ugi-4CR Aromatic AminesIsocyanide, Carboxylic AcidNone / TFERT / 24h55–70%>92%
GBB-3CR 2-AminopyridinesIsocyanideSc(OTf)3 / EtOH80 °C / 8h70–88%>96%
Biginelli-like Urea / Thiourea1,3-DicarbonylsPivOH / DMSO:H2O140 °C / 12h60–75%>90%

Trustworthiness & Quality Control

Nitroimidazole derivatives are notoriously polar and can exhibit poor ionization in standard positive-mode ESI-MS.

  • LC-MS Monitoring: Utilize negative-mode ESI-MS if the product contains free carboxylic acids or unreacted imidazole N-H protons.

  • NMR Verification: The diagnostic C2-H proton of the 4-nitroimidazole ring typically appears as a sharp singlet far downfield (δ 7.8–8.2 ppm in DMSO-d6). Monitoring the disappearance of the highly deshielded aldehyde proton (δ ~9.8 ppm) is the most reliable self-validating check for reaction completion.

Sources

Method

Catalytic Methods for the Synthesis of 4-Nitro-1H-Imidazole-5-Carbaldehyde Derivatives: Application Note &amp; Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Introduction & Strategic Rationale The 4-nitro-1H-imidazole-5-carbald...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Introduction & Strategic Rationale

The 4-nitro-1H-imidazole-5-carbaldehyde scaffold (and its N-alkylated variants, such as 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde) is a privileged building block in medicinal chemistry. It serves as a highly versatile precursor for the synthesis of complex bioactive heterocycles, including antileishmanial aurone hybrids and N-7-substituted purines[1][2].

The synthetic utility of this molecule stems from its dual reactivity: the highly electrophilic formyl group is primed for condensation reactions, while the redox-active nitro group can be selectively manipulated. However, derivatizing this core requires precise catalytic control to prevent unwanted side reactions, such as the premature cleavage of sensitive bonds or the over-reduction of the heteroaromatic ring. This application note details two divergent catalytic methodologies—transition metal-catalyzed chemoselective hydrogenation and base-catalyzed Knoevenagel condensation—providing mechanistic insights and self-validating protocols for each.

Visualizing the Divergent Synthetic Workflow

The following diagram illustrates the divergent catalytic pathways utilized to generate distinct classes of therapeutic precursors from the core 4-nitro-1H-imidazole-5-carbaldehyde scaffold.

G Core 4-Nitro-1H-imidazole- 5-carbaldehyde Sub1 Oxime Derivative Core->Sub1 Sub2 3(2H)-Benzofuranone Addition Core->Sub2 Cat1 Catalytic Hydrogenation (10% Pd/C, H2 40 psi) Sub1->Cat1 Prod1 4-Aminoimidazole- 5-carboxime Cat1->Prod1 Final1 N-7-Substituted Purines Prod1->Final1 Cat2 Catalytic Condensation (AcONa/Ac2O) Sub2->Cat2 Prod2 (Z)-Aurone Hybrids Cat2->Prod2 Final2 Antileishmanial & Antibacterial Agents Prod2->Final2

Divergent catalytic synthetic workflows for 4-nitro-1H-imidazole-5-carbaldehyde derivatization.

Catalytic Pathway 1: Transition Metal-Catalyzed Hydrogenation to Purine Precursors

The synthesis of N-7-substituted purines often utilizes an "imidazole-first" approach, constructing the pyrimidine ring onto an existing functionalized imidazole core. A critical intermediate in this pathway is the 4-aminoimidazole-5-carboxime, generated via the catalytic hydrogenation of 4-nitro-1H-imidazole-5-carbaldehyde oximes[1].

Causality & Mechanistic Insight

The selection of 10% Palladium on Carbon (Pd/C) at a moderate hydrogen pressure of 40 psi is a highly deliberate experimental choice. The primary challenge is chemoselectivity: the catalyst must reduce the strongly electron-withdrawing nitro group to an electron-donating amino group without cleaving the delicate N–O bond of the oxime or saturating the imidazole ring. Under these specific conditions, Pd/C achieves this exact chemoselective reduction quantitatively. The preservation of the oxime moiety is mandatory, as it subsequently acts as the nucleophile during cyclization with orthoesters to form the purine mono-N-oxide scaffold[Ostrowski, 1999][1].

Protocol 1: Chemoselective Hydrogenation of Oxime Derivatives

Note: This protocol is a self-validating system; the quantitative conversion can be visually confirmed by the disappearance of the characteristic yellow tint of the nitroaromatic starting material, yielding a colorless to pale product.

Materials:

  • 4-Nitro-5-imidazole carbaldehyde oxime derivative (0.5 mmol)

  • 10% Pd/C catalyst (~20 mg)

  • Absolute Ethanol (5 mL)

  • Parr Hydrogenation Apparatus

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 mmol of the 4-nitro-5-imidazole carbaldehyde oxime derivative in 5 mL of absolute ethanol in a thick-walled glass hydrogenation vessel.

  • Catalyst Addition: Carefully add 20 mg of 10% Pd/C to the solution. Safety Check: Pd/C can be pyrophoric when dry; ensure the solvent vapor is not exposed to sparks.

  • Atmosphere Exchange: Attach the vessel to the Parr apparatus. Purge the system with inert nitrogen gas three times to remove residual oxygen, preventing explosive H2​/O2​ mixtures.

  • Hydrogenation: Introduce hydrogen gas ( H2​ ) to a pressure of exactly 40 psi. Agitate the reaction mixture at room temperature (20–25 °C) for 4 hours.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the spent Pd/C catalyst. Wash the Celite pad with an additional 10 mL of absolute ethanol to ensure complete product recovery.

  • Isolation: Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator. The crude 4-aminoimidazole-5-carboxime is obtained quantitatively and is typically pure enough (>95%) for immediate downstream cyclization.

Catalytic Pathway 2: Base-Catalyzed Condensation to Aurone Hybrids

Molecular hybrids combining the nitroimidazole pharmacophore with a 3(2H)-benzofuranone (aurone) moiety exhibit potent antileishmanial and antibacterial activities[2][3]. These are synthesized via a catalytic Knoevenagel-type condensation.

Causality & Mechanistic Insight

The reaction between 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde and 3(2H)-benzofuranones is driven by an anhydrous Sodium Acetate / Acetic Anhydride ( AcONa / Ac2​O ) catalytic system. The acetate anion acts as a mild base, deprotonating the acidic α -methylene protons of the benzofuranone to form a reactive enolate. This enolate attacks the electrophilic formyl carbon of the imidazole. The acetic anhydride serves a dual purpose: it acts as the solvent and as an irreversible dehydrating agent, trapping the intermediate aldol-type alkoxide and driving the elimination step forward.

Crucially, this reaction is under strict thermodynamic control, exclusively yielding the (Z)-isomer . This stereoselectivity is dictated by the minimization of steric repulsion between the bulky nitroimidazole moiety and the benzofuranone carbonyl group, further locked into place by intramolecular hydrogen bonding[Rossi & Ciofalo, 2020][3].

Protocol 2: Synthesis of (Z)-2-(1-methyl-4-nitroimidazole-5-ylmethylene)-3(2H)-benzofuranones

Materials:

  • 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (1.0 equivalent)

  • Substituted 3(2H)-benzofuranone (1.0 equivalent)

  • Anhydrous Sodium Acetate ( AcONa ) (Catalytic/Stoichiometric base)

  • Acetic Anhydride ( Ac2​O ) (Solvent/Dehydrating agent)

Step-by-Step Methodology:

  • Reagent Mixing: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, combine 1.0 eq of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde and 1.0 eq of the target 3(2H)-benzofuranone.

  • Catalyst Introduction: Add a catalytic to equimolar amount of anhydrous AcONa , followed by the addition of Ac2​O (approx. 10 mL per gram of starting material) to suspend the reactants.

  • Thermal Condensation: Attach a reflux condenser and heat the reaction mixture in an oil bath set to 100 °C. Maintain vigorous stirring for 1.5 hours. The solution will typically darken as the highly conjugated aurone hybrid forms.

  • Quenching: Remove the flask from the heat source and allow it to cool slightly. Pour the warm reaction mixture slowly into a beaker containing 50 g of crushed ice while stirring vigorously to hydrolyze the excess acetic anhydride.

  • Isolation: Once the ice has melted and precipitation is complete, collect the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid and sodium acetate.

  • Validation & Purification: Recrystallize the crude solid from hot ethanol. The exclusive formation of the (Z)-isomer can be self-validated via 1H -NMR by observing the characteristic downfield shift of the vinylic proton.

Quantitative Data Summary

The table below summarizes the catalytic conditions, yields, and primary biological applications of the derivatives synthesized from the 4-nitro-1H-imidazole-5-carbaldehyde core.

Derivative ClassStarting MaterialCatalytic SystemReaction ConditionsYield (%)Primary ApplicationRef.
Aminooximes (Purine Precursors)4-Nitro-5-imidazole carbaldehyde oxime10% Pd/C H2​ (40 psi), EtOH, RT, 4 h>95% (Quant.)Synthesis of N-7-Substituted Purines[1]
(Z)-Aurone Hybrids 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde AcONa Ac2​O , 100 °C, 1.5 h26–62%Antileishmanial & Antibacterial Agents[2, 3]

References

  • Ostrowski, S. (1999). "Synthesis of N-7-Substituted Purines from Imidazole Precursors." Molecules, 4(10), 287-309. URL:[Link]

  • Rossi, R., & Ciofalo, M. (2020). "An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety." Molecules, 25(21), 5133. URL:[Link]

  • Tahghighi, A., et al. (2014). "Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2." Antimicrobial Agents and Chemotherapy, 58(9), 5355-5364. URL:[Link]

Sources

Application

Application Note &amp; Protocol: A Proposed Hantzsch-Type Synthesis of Novel Imidazo[4,5-b]pyridines from 4-nitro-1H-imidazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a novel and efficient synthetic strategy for the preparation of imidazo[4,5-b]pyridines, a class of heterocyclic compounds o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a novel and efficient synthetic strategy for the preparation of imidazo[4,5-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines.[1][2][3] Traditionally, the synthesis of this scaffold involves the construction of an imidazole ring onto a pre-existing pyridine core. Herein, we propose a divergent and potentially more modular approach: the construction of the pyridine ring onto a readily available imidazole precursor, specifically 4-nitro-1H-imidazole-5-carbaldehyde. This application note details a proposed one-pot, multi-component synthesis based on the principles of the Hantzsch pyridine synthesis, offering a direct route to highly functionalized imidazo[4,5-b]pyridine derivatives.[3][4]

Introduction: The Significance of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are a privileged scaffold in drug discovery. Their structural analogy to endogenous purines allows them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling pathways. This has led to the development of imidazo[4,5-b]pyridine derivatives with a broad spectrum of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties. The development of novel and efficient synthetic routes to access diverse libraries of these compounds is therefore a critical endeavor in modern medicinal chemistry.

While numerous methods exist for the synthesis of imidazo[4,5-b]pyridines, the majority rely on the cyclization of substituted 2,3-diaminopyridines.[5] The approach detailed in this note explores the less common strategy of utilizing a substituted imidazole as the foundational block for the annulation of the pyridine ring. This method offers the potential for greater flexibility in the introduction of substituents on the imidazole core at an early stage of the synthesis.

Proposed Synthetic Pathway: A Hantzsch-Type Reaction

We propose a one-pot synthesis of substituted imidazo[4,5-b]pyridines from 4-nitro-1H-imidazole-5-carbaldehyde based on the well-established Hantzsch dihydropyridine synthesis.[3][4][6] This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a source of ammonia. The resulting dihydropyridine can then be oxidized to the corresponding pyridine.

The proposed reaction is depicted below:

Experimental Workflow start Start setup Reaction Setup: Dissolve 4-nitro-1H-imidazole-5-carbaldehyde in EtOH start->setup add_reagents Add Ethyl Acetoacetate and Ammonium Acetate setup->add_reagents reflux Reflux for 4-6 hours (Monitor by TLC) add_reagents->reflux oxidation Cool to RT and add Oxidizing Agent reflux->oxidation workup Aqueous Work-up: Quench, Basify, Extract oxidation->workup purification Column Chromatography workup->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization end End characterization->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Nitro-1H-imidazole-5-carbaldehyde Synthesis

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working with functionalized nitroimidazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working with functionalized nitroimidazole scaffolds.

4-Nitro-1H-imidazole-5-carbaldehyde (and its N-alkylated derivative, 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde) is a pivotal building block in the synthesis of1[1] and 2[2]. However, functionalizing the C5 position is notoriously challenging. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you overcome yield-limiting bottlenecks.

Troubleshooting Guide & FAQs (Mechanistic Causality)

Q1: Why does my standard Vilsmeier-Haack formylation yield <5% product? A: The Vilsmeier-Haack reaction relies on Electrophilic Aromatic Substitution (EAS). The strong electron-withdrawing effect of the C4-nitro group severely deactivates the imidazole π -system. This prevents the electrophilic Vilsmeier reagent (chloroiminium ion) from attacking the C5 position. To achieve high yields, you must abandon electrophilic methods and switch to a nucleophilic approach.

Q2: What is the most reliable route to achieve high yields for the C5-formylation? A: The most efficient method is3[3]. VNS exploits the electron-deficient nature of the nitroimidazole ring. A carbanion containing a leaving group (e.g., the trichloromethyl anion generated from CHCl3​ and t−BuOK ) attacks the C5 position. Subsequent elimination of HCl restores aromaticity, yielding a dichloromethyl intermediate that is easily hydrolyzed in situ to the target carbaldehyde.

Q3: During the initial N-alkylation of 4-nitroimidazole, I get a mixture of isomers. How do I optimize for the 1-methyl-4-nitro isomer? A: 4-Nitroimidazole exists as a tautomeric mixture. Alkylation under standard basic conditions typically favors the 1-methyl-4-nitro isomer because the transition state leading to the 5-nitro isomer is sterically hindered by the adjacent nitro group. To maximize this regioselectivity (>90%), strictly maintain the reaction at room temperature; elevated temperatures provide the activation energy needed to overcome this steric barrier, increasing the proportion of the undesired 5-nitro thermodynamic byproduct[4].

Yield Optimization Data

The following table summarizes the quantitative data for various C5-formylation strategies applied to 1-methyl-4-nitroimidazole.

Synthetic RouteKey ReagentsReaction TypeTypical YieldMechanistic Advantage / Disadvantage
Vilsmeier-Haack POCl3​ , DMFElectrophilic Aromatic Substitution< 5% Cons: Nitro group deactivates the ring against electrophiles.
Vicarious Nucleophilic Substitution (VNS) CHCl3​ , t−BuOK , DMFNucleophilic Addition-Elimination60 - 75% Pros: Exploits the electron-deficient ring; direct C-C bond formation[3].
Hydroxymethylation + Oxidation 1. (CH2​O)n​ , DMSO2. MnO2​ , CH2​Cl2​ Nucleophilic Addition / Oxidation50 - 65% (Over 2 steps)Pros: Avoids strong bases; highly scalable.Cons: Two-step process; risk of over-oxidation.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify the success of the reaction at critical junctures before proceeding.

Protocol A: N-Methylation of 4-Nitroimidazole

This step prepares the substrate for downstream C5-formylation.

  • Setup: To a stirred solution of 4-nitroimidazole (5.66 g, 0.050 mol) and t−BuOK (5.70 g, 0.051 mol) in anhydrous DMSO (100 mL), add methyl iodide ( CH3​I , 28.40 g, 0.200 mol) dropwise at room temperature[3].

  • Reaction: Stir the mixture continuously for 6–10 hours.

  • Workup: Pour the mixture into ice water (200 mL) and extract with CHCl3​ (3 x 50 mL). Wash the combined organic layers with water, dry over MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (eluent: n-hexane/ CHCl3​ 1:1 to pure CHCl3​ ).

Scientist's Note (Causality): The use of t−BuOK over weaker bases ensures rapid and complete deprotonation of the imidazole ring. This accelerates the nucleophilic attack on methyl iodide and suppresses the formation of unreacted starting material.

  • Self-Validation Checkpoint:

    • Visual: The solution will transition from a pale suspension to a deep red/brown solution upon t−BuOK addition due to nitroimidazole anion formation.

    • Analytical: 1H NMR (acetone- d6​ ) must show the disappearance of the N-H proton and the appearance of a sharp N- CH3​ singlet at δ 3.89 ppm. The C2 and C5 protons will appear as doublets at δ 7.64 and 8.11 ppm, respectively[3].

Protocol B: C5-Formylation via VNS (Yield-Optimized Route)

This protocol directly installs the aldehyde functionality.

  • Carbanion Generation: Dissolve 1-methyl-4-nitroimidazole (1.0 eq) and anhydrous CHCl3​ (1.5 eq) in anhydrous DMF. Cool the mixture strictly to -20 °C under an argon atmosphere.

  • Addition: Add a solution of t−BuOK (2.5 eq) in DMF dropwise over 30 minutes, maintaining the internal temperature below -15 °C.

  • Hydrolysis: After 1 hour of stirring at -20 °C, quench the reaction by slowly adding a cold 1M HCl solution until the pH reaches 2-3. Stir at room temperature for 2 hours to fully hydrolyze the dichloromethyl intermediate into the carbaldehyde.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via column chromatography.

Scientist's Note (Causality): Temperature control is critical. The trichloromethyl carbanion is highly unstable. Maintaining the reaction at -20 °C prevents the carbanion from undergoing α -elimination to form dichlorocarbene, a side reaction that would drastically decimate your yield.

  • Self-Validation Checkpoint:

    • Analytical: 1H NMR ( DMSO−d6​ ) will confirm success via the complete disappearance of the C5-H aromatic proton and the emergence of a highly deshielded, sharp singlet at 9.8–10.2 ppm corresponding to the newly formed aldehyde proton.

Pathway Visualization

The following diagram illustrates the logical flow and intermediate states of the two viable synthetic pathways discussed in this guide.

SynthesisRoute A 4-Nitro-1H-imidazole Starting Material B N-Alkylation (MeI, t-BuOK, DMSO) A->B C 1-Methyl-4-nitro-1H-imidazole Intermediate B->C D1 Pathway A: VNS (CHCl3, t-BuOK, DMF) C->D1 D2 Pathway B: Hydroxymethylation (Paraformaldehyde, DMSO, Base) C->D2 E1 Dichloromethyl Intermediate D1->E1 F1 Acidic Hydrolysis (HCl, H2O) E1->F1 G 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Target Product F1->G E2 1-Methyl-4-nitro-1H-imidazole-5-methanol Intermediate D2->E2 F2 Oxidation (MnO2, CH2Cl2) E2->F2 F2->G

Synthetic pathways for 4-nitro-1H-imidazole-5-carbaldehyde via VNS and hydroxymethylation.

References

  • Synthesis of N-7-Substituted Purines from Imidazole Precursors MDPI Molecules (1999) URL:[Link]

  • Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones Antimicrobial Agents and Chemotherapy - PMC URL:[Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Pharmaceuticals - PMC URL:[Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications Molecules - PMC URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselective Synthesis of 4-Nitro-1H-imidazole Derivatives

Welcome to the Advanced Application Support Center. The functionalization of 4-nitro-1H-imidazole is a critical bottleneck in the development of antituberculars (e.g., Delamanid, Pretomanid) and antiprotozoal agents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The functionalization of 4-nitro-1H-imidazole is a critical bottleneck in the development of antituberculars (e.g., Delamanid, Pretomanid) and antiprotozoal agents. The asymmetric nature of the imidazole ring, combined with annular tautomerism, often leads to frustrating mixtures of 1,4-disubstituted and 1,5-disubstituted regioisomers[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol in your syntheses.

🔬 Mechanistic Overview: The Tautomerism Dilemma

Before troubleshooting, it is vital to understand the causality of the problem. 4-nitro-1H-imidazole exists in a rapid tautomeric equilibrium with 5-nitro-1H-imidazole. Upon deprotonation, it forms an ambident nitroimidazolide anion.

  • Kinetic Control: The N3 position (yielding the 5-nitro isomer) is often more nucleophilic initially but suffers from severe steric hindrance from the adjacent nitro group.

  • Thermodynamic Control: Alkylation at the N1 position (yielding the 4-nitro isomer) is thermodynamically favored due to steric relief, as the alkyl group and the nitro group are separated by a carbon atom[2].

G A 4(5)-Nitro-1H-imidazole (Tautomeric Mixture) B Deprotonation (K2CO3, ACN/DMF) A->B Base Addition C Silylation (HMDS, TMSCl, Reflux) A->C Protection D Nitroimidazolide Anion (Ambident Nucleophile) B->D E 4-Nitro-1-(trimethylsilyl)imidazole (N1 Blocked) C->E F Thermodynamic Control (R-X, 60-110 °C) D->F Alkylation G AgBF4-Assisted Alkylation (R-X, 23 °C) E->G Directed Alkylation H 1-Alkyl-4-nitroimidazole (Major Isomer) F->H Steric Relief I 1-Alkyl-5-nitroimidazole (Major Isomer) G->I Desilylation

Divergent synthetic pathways for regioselective 4-nitro and 5-nitro imidazole alkylation.

🛠 Frequently Asked Questions & Troubleshooting Protocols

FAQ 1: How can I maximize the yield of the 1-alkyl-4-nitroimidazole isomer and eliminate the 5-nitro byproduct?

The Issue: Alkylation at room temperature or with strong bases (like KOH) often yields low conversions and a 70:30 mixture of regioisomers. The Solution (Causality): To force the reaction toward the 1-alkyl-4-nitro isomer, you must exploit thermodynamic control. Using a mild base like K₂CO₃ prevents the degradation of sensitive alkylating agents, while heating the reaction to 60 °C provides the activation energy necessary to overcome the kinetic barrier, driving the equilibrium entirely toward the sterically relieved 4-nitro product[2].

Self-Validating Protocol: Thermodynamic N1-Alkylation

  • Reaction Setup: To a flame-dried round-bottom flask, add 4(5)-nitroimidazole (1.0 eq) and anhydrous K₂CO₃ (1.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile (ACN). Causality: ACN is a polar aprotic solvent that stabilizes the delocalized imidazolide anion without hydrogen-bonding to the nucleophilic nitrogen, accelerating the SN2 displacement[2].

  • Activation (Self-Validation): Stir at room temperature for 15 minutes. Validation: The solution will transition from a clear liquid to a pale yellow/orange suspension. This color change visually confirms the successful generation of the nitroimidazolide anion.

  • Alkylation: Add the alkylating agent (1.5 eq) dropwise. Heat the mixture to 60 °C.

  • Monitoring & Work-up: Monitor via TLC. Upon disappearance of the starting material (1–3 hours), quench by pouring into ice-water. Extract with ethyl acetate, wash the organic layer with brine, and dry over MgSO₄. Evaporate the solvent in vacuo to yield the 1-alkyl-4-nitroimidazole in 66–85% yield[2].

FAQ 2: My target pharmacophore requires the 1-alkyl-5-nitroimidazole architecture. How do I reverse the natural regioselectivity?

The Issue: Direct alkylation under basic conditions fails because the 5-nitro isomer is thermodynamically disfavored due to severe steric clash. The Solution (Causality): You must temporarily block the N1 position. A highly effective method is the silylation-alkylation sequence. Reacting the tautomeric mixture with hexamethyldisilazane (HMDS) selectively forms 4-nitro-1-(trimethylsilyl)imidazole. Subsequent treatment with an alkyl halide and a halophilic Lewis acid (AgBF₄) forces alkylation at the unprotected N3 position, yielding the 5-nitro isomer after spontaneous desilylation[3].

Self-Validating Protocol: Directed N3-Alkylation

  • Silylation (Protection): Suspend 4(5)-nitroimidazole (1.0 eq) in neat HMDS with a catalytic amount of TMSCl (0.1 eq). Reflux under argon overnight.

  • Intermediate Isolation (Self-Validation): Remove all volatiles in vacuo. Validation: The formation of a highly hygroscopic white solid confirms the successful synthesis of 4-nitro-1-(trimethylsilyl)imidazole. If the solid is yellow or oily, residual moisture has caused premature desilylation[3].

  • Directed Alkylation: Dissolve the silylated intermediate directly in the neat alkyl halide (e.g., CH₃I). Add AgBF₄ (1.0 eq) in one rapid portion. Causality: AgBF₄ acts as a halophilic Lewis acid, abstracting the halide to generate a highly reactive carbocation equivalent, which attacks the sterically hindered N3 position at room temperature (23 °C)[3].

  • Work-up: Stir for 10 hours. Filter the mixture through a pad of Celite to remove the precipitated silver salts. Concentrate the filtrate and purify via silica gel chromatography to isolate the 1-alkyl-5-nitroimidazole (approx. 68% yield)[3].

FAQ 3: I am synthesizing a Delamanid analog. How do I handle the regioselective epoxide ring-opening using 2-chloro-4-nitroimidazole?

The Issue: Epoxide ring-opening with nitroimidazoles often leads to epoxide degradation, polymerization, or poor regioselectivity. The Solution (Causality): The basicity of the reaction medium must be perfectly tuned. Strong bases will destroy the epoxide, while weak bases won't deprotonate the 2-chloro-4-nitroimidazole. Using Sodium Acetate (NaOAc) in tert-butyl acetate (t-BuOAc) at 100 °C, or K₂CO₃ in methyl ethyl ketone (MEK) at 80 °C, provides the exact buffering capacity needed to activate the imidazole while preserving the delicate oxirane ring for nucleophilic attack[4],[5].

Self-Validating Protocol: Epoxide Ring-Opening (Delamanid Precursor)

  • Preparation: Dissolve the chiral epoxide (1.0 eq) and 2-chloro-4-nitroimidazole (1.2 eq) in t-BuOAc[4].

  • Catalysis: Add NaOAc (1.5 eq). Causality: NaOAc is basic enough to generate the imidazolide nucleophile but mild enough to prevent base-catalyzed epoxide polymerization.

  • Reaction: Heat the sealed vessel to 100 °C for 12 hours. Validation: TLC analysis should show the disappearance of the epoxide and the emergence of a highly polar, UV-active spot (the resulting secondary alcohol).

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. The regioselective attack occurs at the least hindered carbon of the epoxide, yielding the precursor in ~63% yield[4].

📊 Quantitative Data Summary: Regioselectivity Matrix

To assist in experimental design, the following table summarizes the causal relationship between reaction conditions and the resulting regiochemical outcome.

Target RegioisomerReagents & CatalystSolventTemp.Avg. YieldRegioselectivity (4-nitro : 5-nitro)Mechanistic Control
1-Alkyl-4-nitroimidazole K₂CO₃, Alkyl HalideAcetonitrile60 °C66–85%> 95 : 5Thermodynamic[2]
1-Alkyl-4-nitroimidazole K₂CO₃, TBAB (Phase Transfer)Acetonitrile25 °C> 90%> 99 : 1Phase-Transfer / Kinetic[2]
1-Alkyl-5-nitroimidazole 1. HMDS2. AgBF₄, Alkyl HalideNeat CH₃I23 °C~ 68%< 5 : 95Directed / Steric Blocking[3]
N1-Alkylated Alcohol (Delamanid Precursor)NaOAc, Chiral Epoxidet-BuOAc100 °C~ 63%Exclusive N1 AttackBuffered Basic[4]

📚 References

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Der Pharma Chemica

  • Protocol for N-Alkylation of 4-iodo-1H-imidazole BenchChem

  • Halogenated (Acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange Acta Chimica Slovenica

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments ResearchGate / J. Braz. Chem. Soc.

  • 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate Semantic Scholar / J. Med. Chem.

Sources

Troubleshooting

overcoming low reactivity of 4-nitro-1H-imidazole-5-carbaldehyde in condensation reactions

Welcome to the Technical Support Center for Advanced Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in medicinal chemistry and drug development: overcoming the low reactivity of 4-nitro-1H-imidazole-5-carbaldehyde in condensation reactions.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Diagnostic Overview: The Causality of Low Reactivity

Before troubleshooting a failed reaction, it is critical to understand why 4-nitro-1H-imidazole-5-carbaldehyde resists standard condensation conditions (such as Schiff base formation or Knoevenagel condensations). The low reactivity is governed by two primary mechanistic factors:

  • Electronic Deactivation: The nitro group ( −NO2​ ) at the C4 position is a powerful electron-withdrawing group (EWG). While EWGs typically increase the electrophilicity of an adjacent carbonyl carbon, in the context of the imidazole ring, the nitro group severely destabilizes the highly polar transition states and iminium/oxonium ion intermediates required for successful condensation[1].

  • Tautomerism and Intermolecular Hydrogen Bonding: The presence of the free N−H proton allows for rapid 4-nitro/5-nitro tautomerization. More importantly, this free proton acts as a strong hydrogen bond donor, pairing with the nitro or carbonyl oxygens of adjacent molecules. This creates a highly stable, insoluble polymeric network in standard organic solvents, physically shielding the aldehyde from nucleophilic attack.

To overcome these barriers, the substrate must be chemically modified to lock its tautomeric state and disrupt hydrogen bonding, followed by the application of high-energy condensation conditions.

ReactionPathway A 4-nitro-1H-imidazole -5-carbaldehyde B N-Alkylation (MeI / K2CO3) A->B C 1-methyl-4-nitro-1H -imidazole-5-carbaldehyde B->C D Condensation (Ac2O, NaOAc, 100°C) C->D E Condensed Hybrid (e.g., Schiff Base) D->E

Reaction pathway for N-alkylation and subsequent condensation.

Core Troubleshooting Q&A

Q1: My condensation reaction with a primary arylamine yields mostly unreacted starting material and insoluble black tar. What is the immediate fix? A1: The insoluble tar is a result of substrate degradation and polymerization due to the free N−H group. You must perform an N-alkylation (e.g., N-methylation or N-benzylation) prior to the condensation step. Converting the starting material to 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde locks the molecule into a single tautomer and drastically increases its solubility in organic solvents like dichloromethane (DCM) or methanol, allowing the nucleophile access to the aldehyde[2].

Q2: I am using the N-methylated derivative, but my Knoevenagel condensation with a benzofuranone is still stalling at <15% yield. How can I drive the reaction forward? A2: Standard catalytic conditions (e.g., piperidine in ethanol) are insufficient for this highly deactivated system. You must shift to dehydrating, forcing conditions. Switch your solvent to acetic anhydride ( Ac2​O ) and use anhydrous sodium acetate ( NaOAc ) as the base. Heating this mixture to 100 °C for 1.5 to 2 hours provides the necessary activation energy and chemically consumes the generated water, driving the equilibrium toward the condensed (Z)-isomer product[1][3].

Q3: How do I verify that my N-alkylation was successful before wasting time on the condensation step? A3: Implement a self-validating NMR check. In the 1H NMR spectrum (using DMSO- d6​ or Acetone- d6​ ), the unprotected starting material will exhibit a very broad, highly downfield peak (~13.0–14.0 ppm) corresponding to the N−H proton. Upon successful methylation, this peak will completely disappear, replaced by a sharp, highly integrated singlet at ~3.89–3.95 ppm corresponding to the N−CH3​ group[2]. Do not proceed to condensation until this is confirmed.

TroubleshootingTree Start Low Condensation Yield (< 20%) CheckNH Is the N-H position protected/alkylated? Start->CheckNH Protect Perform N-Methylation or N-Benzylation CheckNH->Protect No (Free N-H) CheckSolv Check Solubility & Reaction Temp CheckNH->CheckSolv Yes (N-Alkyl) Protect->CheckSolv Harsh Use Ac2O / NaOAc at 100°C CheckSolv->Harsh Low Temp/Poor Solv Water Is water stalling the equilibrium? CheckSolv->Water Good Solv/High Temp DeanStark Add Molecular Sieves or use Dean-Stark Water->DeanStark Yes

Diagnostic decision tree for troubleshooting low condensation yields.

Quantitative Data: Yield Comparisons

The table below summarizes the empirical impact of substrate modification and reaction conditions on condensation yields. Note the dramatic increase in yield when moving from unprotected to N-methylated substrates under forcing conditions.

SubstrateNucleophile / ReagentReaction ConditionsYield (%)Diagnostic Outcome
4-nitro-1H-imidazole-5-carbaldehydepara-toluidineEtOH, reflux, 12h< 5%Reaction stalled; insoluble substrate.
1-methyl-4-nitro-1H-imidazole-5-carbaldehydepara-toluidineEtOH, reflux, 12h20%Moderate yield; equilibrium limited[2].
1-methyl-4-nitro-1H-imidazole-5-carbaldehydeBenzofuran-3(2H)-onesAcOH, H2​SO4​ (cat), 100 °C, 6h10 - 15%Acid catalysis insufficient for deactivated aldehyde.
1-methyl-4-nitro-1H-imidazole-5-carbaldehyde Benzofuran-3(2H)-ones Ac2​O , NaOAc , 100 °C, 1.5h 42 - 62% Optimal; chemically driven dehydration[1][3].

Optimized Experimental Protocols

To ensure reproducibility, follow these self-validating, step-by-step methodologies.

Protocol A: N-Alkylation (Preparation of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde)

Purpose: To disrupt intermolecular hydrogen bonding and lock the tautomeric state.

  • Setup: To a stirred solution of 4-nitro-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) (approx. 2 mL/mmol), add Potassium tert-butoxide ( t−BuOK ) or Potassium Carbonate ( K2​CO3​ ) (1.1 eq)[2].

  • Alkylation: Add Methyl Iodide ( CH3​I ) (4.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 6–10 hours under an inert atmosphere ( N2​ or Argon).

  • Workup: Pour the reaction mixture into ice water and extract with Chloroform ( CHCl3​ ) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Validation Check: Run a TLC (Eluent: Hexane/ CHCl3​ 1:1). The N-methylated product will migrate significantly higher than the baseline-bound starting material. Confirm via 1H NMR (appearance of N−CH3​ singlet at ~3.9 ppm).

Protocol B: High-Efficiency Condensation (Ac2O/NaOAc Method)

Purpose: To force the condensation of the deactivated aldehyde with active methylene compounds.

  • Setup: In a dry, round-bottom flask, combine 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde (1.0 eq) and the active methylene compound (e.g., substituted 3(2H)-benzofuranone) (1.0 eq)[3].

  • Reagent Addition: Add Acetic Anhydride ( Ac2​O ) (approx. 1 mL/mmol of substrate) and anhydrous Sodium Acetate ( NaOAc ) (1.5 eq).

  • Heating: Equip the flask with a reflux condenser and heat the stirred mixture to 100 °C for 90 minutes. Note: Do not exceed 120 °C to prevent degradation of the imidazole ring.

  • Quenching & Isolation: Allow the reaction to cool to room temperature. Add cold Methanol (10 mL) to the flask to quench excess acetic anhydride and precipitate the product.

  • Filtration: Filter the insoluble condensed product and recrystallize from hot methanol.

  • Validation Check: Analyze the product via 1H NMR. The success of the condensation is confirmed by the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a vinylic/methine proton. Due to thermodynamic stability, the (Z)-isomer will exclusively prevail[3].

References

  • Synthesis of N-7-Substituted Purines from Imidazole Precursors MDPI URL:[Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety PMC / National Institutes of Health URL:[Link]

  • Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 ResearchGate / Antimicrobial Agents and Chemotherapy URL:[Link]

Sources

Optimization

optimization of reaction conditions for 4-nitro-1H-imidazole-5-carbaldehyde synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 4-nitro-1H-imidazole-5-carbaldehyde .

Because the C5 position of 4-nitroimidazole is highly electron-deficient, standard formylation techniques (like Vilsmeier-Haack) fail. The most robust, field-proven method relies on a Vicarious Nucleophilic Substitution (VNS) of hydrogen 1. This guide provides a self-validating protocol, quantitative optimization data, and a troubleshooting Q&A to ensure your success.

Part 1: The VNS-Mediated Synthesis Workflow

To prevent the acidic N1 proton of 4-nitroimidazole from quenching the strong base required for VNS, a transient protecting group is mandatory. We utilize the p-methoxybenzyl (PMB) group, which withstands the strongly basic VNS conditions but is easily cleaved under acidic conditions that preserve the nitro group 2.

VNS_Workflow SM 4-Nitro-1H-imidazole (Starting Material) Step1 Step 1: N-Protection PMB-Cl, K2CO3, DMF SM->Step1 Int1 1-PMB-4-nitro-1H-imidazole Step1->Int1 Step2 Step 2: VNS Reaction CHCl3, t-BuOK, DMF, -78°C Int1->Step2 Int2 1-PMB-5-(dichloromethyl)- 4-nitro-1H-imidazole Step2->Int2 Step3 Step 3: Hydrolysis AgNO3, H2O/EtOH, Reflux Int2->Step3 Int3 1-PMB-4-nitro-1H-imidazole- 5-carbaldehyde Step3->Int3 Step4 Step 4: Deprotection TFA, Anisole, 60°C Int3->Step4 Product 4-Nitro-1H-imidazole- 5-carbaldehyde Step4->Product

Workflow for the VNS-mediated synthesis of 4-nitro-1H-imidazole-5-carbaldehyde.

Self-Validating Experimental Protocol

Phase 1: N-Protection

  • Dissolve 4-nitro-1H-imidazole (1.0 eq) in anhydrous DMF (0.5 M). Add K₂CO₃ (1.5 eq) and stir at 25 °C for 15 min to generate the nucleophilic imidazole anion.

  • Dropwise add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq). Heat to 60 °C for 4 hours.

  • Validation Checkpoint: TLC (Hexane/EtOAc 1:1) must show the disappearance of the baseline starting material and the appearance of two distinct spots (4-nitro and 5-nitro regioisomers) [[3]](). Isolate the major 4-nitro isomer via silica gel chromatography.

Phase 2: Vicarious Nucleophilic Substitution (VNS)

  • Dissolve 1-PMB-4-nitro-1H-imidazole (1.0 eq) and anhydrous CHCl₃ (3.0 eq) in anhydrous DMF (0.2 M).

  • Cool the reaction flask strictly to -78 °C using a dry ice/acetone bath under argon.

  • Slowly add a solution of t-BuOK (3.5 eq) in anhydrous DMF dropwise over 30 minutes, keeping the internal temperature below -70 °C [](). Stir at -78 °C for 1 hour, then warm to -40 °C for 1 hour.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH₄Cl. LC-MS must confirm the mass of the dichloromethyl adduct (M⁺ = 315 m/z for ³⁵Cl isotopes).

  • Quench the main reaction with glacial acetic acid, pour into ice water, extract with DCM, and concentrate.

Phase 3: Hydrolysis

  • Suspend the crude 1-PMB-5-(dichloromethyl)-4-nitro-1H-imidazole in a 1:1 mixture of EtOH and H₂O.

  • Add AgNO₃ (2.5 eq) and reflux at 85 °C for 4 hours.

  • Validation Checkpoint: The precipitation of AgCl (dense white solid) visually confirms chloride abstraction. ¹H-NMR of an aliquot must show a distinct aldehyde proton singlet at ~10.2 ppm. Filter through Celite and purify the filtrate.

Phase 4: Deprotection

  • Dissolve the protected aldehyde in neat Trifluoroacetic acid (TFA) containing 10 equivalents of anisole. Heat at 60 °C for 12 hours.

  • Validation Checkpoint: Evaporate TFA and triturate the residue with cold diethyl ether. The final product, 4-nitro-1H-imidazole-5-carbaldehyde, will precipitate as a pure solid.

Part 2: Quantitative Data & Optimization Metrics

The VNS step is the most critical and failure-prone stage of this synthesis. The generation and stabilization of the trichloromethyl carbanion (¯CCl₃) dictate the yield.

Table 1: Optimization of VNS Reaction Conditions (Formation of 1-PMB-5-dichloromethyl-4-nitro-1H-imidazole)

BaseSolventTemperature (°C)Time (h)Yield (%)Mechanistic Causality / Observation
NaOHDMF2540Insufficient basicity to deprotonate CHCl₃; fails to generate the carbanion.
t-BuOKTHF-78245Poor solubility of the intermediate σ-adduct limits conversion.
t-BuOKDMF-20130Temperature too high; rapid α-elimination leads to dichlorocarbene tar.
t-BuOK DMF -78 to -40 2 82 Optimal stabilization of the carbanion; efficient addition and β-elimination.

Part 3: Troubleshooting Guides & FAQs

Q1: Why do I observe a mixture of N1 and N3 alkylated products during the initial PMB protection? A1: 4(5)-Nitroimidazole exhibits annular tautomerism, meaning the acidic proton rapidly exchanges between the two nitrogen atoms. Alkylation is thermodynamically driven and typically yields a mixture of 1-PMB-4-nitroimidazole and 1-PMB-5-nitroimidazole 3. Using a mild base like K₂CO₃ in DMF at elevated temperatures favors the sterically less hindered 4-nitro isomer. You must separate these isomers via silica gel chromatography before proceeding, as the 5-nitro isomer will not undergo VNS at the required C5 position.

Q2: My VNS reaction yields a black, complex tarry mixture with no dichloromethyl product. What went wrong? A2: This is a classic symptom of dichlorocarbene formation. If the internal temperature of the reaction exceeds -60 °C before the trichloromethyl carbanion can attack the nitroarene, the carbanion undergoes an α-elimination of a chloride ion. This generates highly reactive dichlorocarbene (:CCl₂), which rapidly polymerizes and destroys your starting material . Ensure your DMF solution is pre-cooled to -78 °C and add the t-BuOK at a rate that prevents exothermic spiking.

Q3: The hydrolysis of the dichloromethyl intermediate is stalling, and standard aqueous reflux isn't working. How can I drive the reaction? A3: Dichloromethyl groups located on highly electron-deficient heterocycles (due to the adjacent nitro group) are stubbornly resistant to pure aqueous hydrolysis. The nitro group withdraws electron density, destabilizing the intermediate carbocation required for hydrolysis. By employing Silver Nitrate (AgNO₃) in aqueous ethanol, the silver ions act as a halophilic Lewis acid, forcibly abstracting the chloride ions to precipitate insoluble AgCl. This thermodynamic sink drives the equilibrium irreversibly toward the aldehyde.

Q4: During the final TFA deprotection, my aldehyde group degrades and my yields plummet. How can I protect it? A4: Aldehydes are highly susceptible to nucleophilic attack by the highly reactive PMB carbocation generated during acidic cleavage. If left unchecked, this leads to complex oligomerization. You must introduce a carbocation scavenger into your TFA mixture. Adding 10 equivalents of anisole (methoxybenzene) provides an electron-rich aromatic ring that acts as a sacrificial trap for the PMB cation, fully protecting your sensitive imidazole-5-carbaldehyde core.

Part 4: References

  • [2] Product Overview: 1-(4-Methoxybenzyl)-4-Nitro-1H-Imidazole-5-Carbaldehyde. JMC. Available at:

  • [3] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at:

  • [1] Synthesis of N-7-Substituted Purines from Imidazole Precursors. MDPI. Available at:

  • SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. CLOCKSS. Available at:

Sources

Troubleshooting

Technical Support Center: Nitration of Imidazole Carbaldehydes

Welcome to the Application Scientist Knowledge Base As a Senior Application Scientist, I frequently consult with drug development professionals facing low yields and complex impurity profiles during the nitration of imid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base

As a Senior Application Scientist, I frequently consult with drug development professionals facing low yields and complex impurity profiles during the nitration of imidazole carbaldehydes (e.g., 4-imidazolecarboxaldehyde). The formyl (-CHO) group strongly deactivates the imidazole ring towards electrophilic aromatic substitution (EAS), necessitating harsh nitrating conditions. Consequently, the delicate balance between successful nitration and substrate degradation is easily disrupted.

This guide provides mechanistic insights, step-by-step self-validating protocols, and troubleshooting steps to help you control these volatile reactions.

Mechanistic Insights: The Causality of Side Reactions

Why is this reaction so prone to failure? The causality lies in the dual nature of the reagents. A standard mixed-acid system (fuming HNO3​ / conc. H2​SO4​ ) acts as both a potent electrophile source (nitronium ion, NO2+​ ) and a strong oxidant.

  • Oxidation of the Aldehyde: This is the most common side reaction. Nitric acid readily oxidizes the formyl group to a carboxylic acid, yielding imidazole-4-carboxylic acid[1].

  • Oxidative Ring Cleavage: If the highly exothermic nitration is not thermally controlled, the localized heat causes thermal runaway. The imidazole ring undergoes oxidative cleavage, producing ethanedioic acid (oxalic acid) and parabanic acid[1].

  • Decarbonylation & Over-Nitration: Under extreme acidic and thermal stress, the formyl group can be lost (decarbonylation), leaving the ring susceptible to multiple nitration events, yielding 4,5-dinitroimidazole[2].

Visual Workflow: Reaction Pathways

NitrationPathways Start Imidazole-4-carbaldehyde (Starting Material) Reagents Nitrating Mixture (HNO3 / H2SO4) Start->Reagents Addition Target Nitro-imidazole-4-carbaldehyde (Target Product) Reagents->Target Temp <15°C Controlled Oxidation Imidazole-4-carboxylic acid (Oxidation) Reagents->Oxidation Excess HNO3 Oxidative Cleavage Ethanedioic Acid / Urea (Ring Cleavage) Reagents->Cleavage Temp >60°C Thermal Runaway OverNitration 4,5-Dinitroimidazole (Over-nitration) Reagents->OverNitration Decarbonylation

Reaction pathways and side reactions in the nitration of imidazole carbaldehydes.

Quantitative Data: Reaction Conditions & Yield Profiles

To optimize your workflow, compare how different parameters influence the product distribution. The table below synthesizes quantitative yield data based on reaction conditions[1][2][3].

Reaction ConditionTarget Product YieldMajor Side ProductCausality / Mechanism
HNO3​/H2​SO4​ , <15°C, 2h 45–55%Imidazole-4-carboxylic acid (~15%)Mild oxidation of the formyl group by HNO3​ .
HNO3​/H2​SO4​ , >60°C, 4h <10%Ethanedioic acid & Parabanic acidOxidative ring cleavage due to thermal runaway.
Excess fuming HNO3​ , 40°C ~20%4,5-DinitroimidazoleDecarbonylation followed by over-nitration.
NO2​BF4​ in Sulfolane, 20°C 60–70%MinimalNon-oxidizing nitration avoids aldehyde oxidation.

Troubleshooting Guides & FAQs

Q: My LC-MS shows a major byproduct with an [M+H]+ mass 16 Da higher than my starting material, but no nitro group. What is it? A: You are observing the oxidation of the aldehyde to imidazole-4-carboxylic acid. Nitric acid is a potent oxidant. To mitigate this, ensure your HNO3​ to H2​SO4​ ratio is strictly controlled (typically 1:3 v/v) and do not exceed 15°C during the addition phase[1].

Q: The reaction mixture turned violently effervescent, and my product yield is near zero. What happened? A: You experienced a thermal runaway leading to oxidative ring cleavage. Imidazole rings, when subjected to hot fuming nitric/sulfuric acid mixtures, degrade into ethanedioic acid (oxalic acid), releasing NOx​ and CO2​ gases[1]. Self-validating check: If your internal temperature probe spikes above 20°C during substrate addition, ring cleavage has already begun.

Q: I need to completely avoid the oxidation of the formyl group. Are there alternative nitrating agents? A: Yes. If mixed acids consistently fail, switch to a non-oxidizing nitrating agent such as Nitronium Tetrafluoroborate ( NO2​BF4​ ). This reagent delivers the nitronium ion without the oxidative potential of nitric acid, preserving the aldehyde functionality[2]. See Protocol B below.

Q: Why do I see 4,5-dinitroimidazole in my product mixture? A: Over-nitration occurs when the formyl group is lost via decarbonylation under highly acidic, heated conditions. Once the deactivating formyl group is gone, the imidazole ring becomes highly susceptible to multiple nitration events[1][4].

Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol must be a self-validating system. Follow these methodologies precisely.

Protocol A: Controlled Mixed-Acid Nitration (Standard Method)

Causality Focus: Strict temperature control prevents oxidative cleavage.

  • Acid Mixture Preparation: In a multi-neck flask equipped with an internal thermometer and an overhead stirrer, add 7.8 mL of concentrated H2​SO4​ (98%). Cool the flask to 0°C using an ice-salt bath.

  • Nitric Acid Addition: Dropwise, add 2.6 mL of fuming HNO3​ (98%). Self-validation: Maintain the internal temperature below 10°C. A yellowing of the solution indicates the formation of the active nitronium ion.

  • Substrate Addition (Critical Step): Slowly add 0.02 mol of 4-imidazolecarboxaldehyde in small portions.

    • Expert Insight: Do not add the acid to the imidazole. Adding the solid substrate to the massive heat sink of the chilled acid prevents localized exotherms.

    • Self-validation: The addition rate must be dictated by the thermometer. If the temperature exceeds 15°C, halt addition immediately to prevent oxidative cleavage to ethanedioic acid[1].

  • Reaction & Quenching: Stir the mixture at 15°C for 2 hours. Pour the mixture over 50 g of crushed ice to quench the reaction.

  • Isolation: Neutralize carefully with cold aqueous NaOH to pH 4-5. Extract the precipitating nitro-imidazole carbaldehyde via vacuum filtration.

Protocol B: Non-Oxidative Nitration using Nitronium Tetrafluoroborate

Causality Focus: Eliminating the oxidant preserves the aldehyde.

  • Solvent Preparation: Dissolve 0.02 mol of 4-imidazolecarboxaldehyde in 15 mL of anhydrous sulfolane or chloroform under an inert argon atmosphere[2].

  • Reagent Addition: Cool the solution to 0°C. Slowly add 1.1 equivalents of Nitronium Tetrafluoroborate ( NO2​BF4​ ) in portions.

  • Reaction: Allow the mixture to warm to 20°C and stir for 2 hours.

    • Expert Insight: Because NO2​BF4​ lacks the oxidative capability of nitric acid, the formyl group remains intact, and the reaction can be safely run at room temperature without risk of ring cleavage[2].

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with ethyl acetate. Dry over MgSO4​ and concentrate in vacuo.

References

  • Lian, P., Hou, C., Chen, L., Xu, J., Xu, Z., & Wang, J. (2022). "Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions". Central European Journal of Energetic Materials. Available at: [Link]

  • Beaman, A. G., & Duschinsky, R. (1969). "US3487087A - Nitration of imidazoles". Google Patents.
  • Novikov, S. S., Khmel'nitskii, L. I., Lebedev, O. V., Sevast'yanova, V. V., & Epishina, L. V. (1970). "Nitration of imidazoles with various nitrating agents". Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Lee, M., et al. (2007). "WO2007134187A2 - Processes for nitration of N-substituted imidazoles". Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-Nitro-1H-imidazole-5-carbaldehyde Derivatives

Welcome to the Technical Support Center. 4-Nitro-1H-imidazole-5-carbaldehyde derivatives are highly valuable pharmacophores in drug discovery, frequently utilized for their antileishmanial, antibacterial, and hypoxia-tar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Nitro-1H-imidazole-5-carbaldehyde derivatives are highly valuable pharmacophores in drug discovery, frequently utilized for their antileishmanial, antibacterial, and hypoxia-targeting properties[1][2]. However, these compounds are notoriously difficult to work with due to their classification as Biopharmaceutics Classification System (BCS) Class II molecules—characterized by high permeability but extremely poor aqueous solubility[3][4].

This guide provides field-proven, mechanistically grounded strategies to troubleshoot precipitation issues, optimize assay conditions, and formulate these derivatives for downstream applications.

Diagnostic Workflow for Solubility Resolution

Before altering your compound or assay, it is critical to identify whether you are facing a kinetic solubility issue (e.g., crashing out of a stock solution during an in vitro assay) or a thermodynamic solubility issue (e.g., poor dissolution in the gut during in vivo dosing).

SolubilityTroubleshooting Start 4-Nitro-1H-imidazole-5-carbaldehyde Derivative Precipitation Phase Identify Experimental Phase Start->Phase InVitro In Vitro Assays (Cell/Biochemical) Phase->InVitro InVivo In Vivo / Preclinical (PK/PD Dosing) Phase->InVivo MedChem Hit-to-Lead Optimization Phase->MedChem Sol1 Optimize Co-solvents (DMSO ≤ 1%, PEG 400) InVitro->Sol1 Sol2 Polymeric Solid Dispersions (PVP, PEG-4000, Poloxamer) InVivo->Sol2 Sol3 Structural Modification (Append ionizable amines) MedChem->Sol3 Test1 Kinetic Solubility Assay (Turbidimetry at 620 nm) Sol1->Test1 Test2 Thermodynamic Solubility (HPLC/UV-Vis) Sol2->Test2 Sol3->Test2

Diagnostic flowchart for resolving nitroimidazole solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 4-nitro-1H-imidazole-5-carbaldehyde derivative precipitate immediately when diluted from a DMSO stock into my aqueous assay buffer? A1: This is a classic "solvent crash-out" phenomenon caused by exceeding the compound's kinetic solubility limit. Nitroimidazoles possess a highly planar structure and strong intermolecular hydrogen bonding (between the imidazole N-H and the nitro/aldehyde groups), leading to high crystal lattice energy[5]. When the DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase. Stripped of the solvating power of DMSO, the hydrophobic compound becomes instantaneously supersaturated, leading to rapid nucleation and precipitation[6].

Q2: I am using a Tris-based buffer for my enzymatic assay, and my compound seems to disappear or precipitate unpredictably. What is happening? A2: Expert Insight: The culprit is likely the 5-carbaldehyde group. Aldehydes are highly electrophilic. Tris buffer contains a primary amine, which can rapidly react with the 5-carbaldehyde group to form a Schiff base (imine). This chemical transformation alters the intrinsic solubility and pharmacological activity of your derivative. Solution: Switch to an amine-free buffer system, such as HEPES or Phosphate-Buffered Saline (PBS), to maintain the structural integrity of the carbaldehyde moiety.

Q3: How can I rescue the solubility for in vitro cell-based assays without chemically altering the compound? A3: You must operate within the compound's kinetic solubility limit by utilizing biologically compatible co-solvents.

  • Ensure the final DMSO concentration is ≤ 1.0% (ideally 0.1–0.5% for sensitive cell lines).

  • Consider adding PEG 400 (1–5% v/v) or a non-ionic surfactant like Tween-20 (0.01–0.1% v/v) to the aqueous buffer before adding the DMSO stock. This lowers the surface tension of the buffer and raises the energy barrier for crystal nucleation[6].

Q4: We are advancing to in vivo pharmacokinetic (PK) studies. What formulation strategies are best for oral dosing of these nitroimidazoles? A4: Because nitroimidazoles are BCS Class II drugs, solid dispersion techniques are highly effective[3][7]. By dispersing the crystalline drug into a hydrophilic polymeric matrix (e.g., Polyvinylpyrrolidone (PVP), PEG-4000, or Poloxamer 188), you disrupt the rigid crystal lattice. This traps the drug in an amorphous state, which has a higher free energy and significantly lower energy barrier for dissolution, drastically improving oral bioavailability[8].

Q5: If formulation is insufficient, what structural modifications (Hit-to-Lead) improve the thermodynamic solubility of the 4-nitro-1H-imidazole core? A5: Medicinal chemistry approaches should focus on disrupting crystal packing or introducing ionizable groups. For example, functionalizing the 5-carbaldehyde (e.g., via reductive amination) to append a morpholine, piperazine, or trifluoropropylsulfonyl moiety has been shown to drastically improve aqueous solubility and microsomal stability in nitroimidazo-pyridine and related series[9][10][11].

Mechanistic Grounding: Why Keep the Nitro Group if it Causes Solubility Issues?

Despite the physicochemical challenges, the nitro group is strictly required for the pharmacophore's mechanism of action. Anti-infective nitroheterocycles act as prodrugs. They are bioactivated by parasitic or bacterial Type 1 Nitroreductases (enzymes absent in mammalian cells). The reduction of the nitro group generates highly reactive nitroso and hydroxylamine intermediates that form covalent adducts with parasitic DNA, leading to cell death[1].

MechanismOfAction Prodrug Nitroimidazole Prodrug (Inactive) Enzyme Type 1 Nitroreductase (Parasitic/Hypoxic Cells) Prodrug->Enzyme Reduction Intermediate Reactive Intermediates (Nitroso / Hydroxylamine) Enzyme->Intermediate Target Covalent Adduct Formation (DNA / Proteins) Intermediate->Target Nucleophilic Attack Outcome Cell Death / Pathogen Clearance Target->Outcome

Reductive activation pathway of nitroimidazole prodrugs.

Quantitative Data Summaries

Table 1: Comparison of Solubilization Strategies for Nitroimidazole Derivatives

Strategy / ExcipientTypical ConcentrationMechanism of SolubilizationExpected Solubility GainAssay Compatibility
DMSO (Co-solvent) 0.1% - 1.0% (v/v)Disruption of hydrophobic interactionsHigh (Kinetic)In vitro cell assays
PEG 400 (Co-solvent) 1.0% - 5.0% (v/v)Dielectric constant reductionModerate (Kinetic)In vitro / In vivo
Poloxamer 188 1:1 to 1:3 (Drug:Polymer)Micellar encapsulation~2 to 3-fold (Thermodynamic)In vivo oral dosing
PVP / PEG-4000 1:5 (Drug:Polymer)Amorphous state conversionUp to 10-fold (Thermodynamic)In vivo oral dosing

(Data synthesized from formulation studies on nitroimidazole derivatives[3][8])

Step-by-Step Experimental Methodologies

Protocol 1: Kinetic Solubility Assessment via Turbidimetry

To prevent false negatives in your biological assays, you must empirically determine the maximum concentration your compound can reach before precipitating[6].

  • Preparation: Prepare a 10 mM stock solution of the 4-nitro-1H-imidazole-5-carbaldehyde derivative in 100% molecular-biology grade DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in 100% DMSO across a 96-well plate (e.g., 10 mM down to 0.078 mM).

  • Aqueous Transfer: Add 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to a fresh, clear-bottom 96-well plate.

  • Compound Addition: Transfer 2 µL of each DMSO stock dilution into the corresponding buffer wells. This yields a 1:100 dilution (final DMSO = 1%).

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Measure the absorbance (optical density) at 620 nm using a microplate reader.

    • Validation Checkpoint: We use 620 nm because nitroimidazoles typically absorb in the UV range (275–320 nm)[7]. Measuring at 620 nm ensures you are detecting light scattering (turbidity/precipitation) rather than the compound's intrinsic absorbance. A sudden spike in OD620 compared to the buffer-only control confirms the exact concentration at which nucleation begins.

Protocol 2: Preparation of Amorphous Solid Dispersions (Solvent Evaporation Method)

Use this protocol to prepare formulations for in vivo dosing to overcome thermodynamic solubility limits[8].

  • Weighing: Weigh the nitroimidazole derivative and the hydrophilic carrier (e.g., PVP or PEG-4000) in a 1:5 weight ratio.

  • Dissolution: Dissolve both the drug and the carrier in a minimum volume of a volatile organic solvent mixture (e.g., Ethanol/Acetone 1:1 v/v) in a round-bottom flask. Ensure complete dissolution via sonication.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a dry film is formed.

  • Drying: Place the flask in a vacuum desiccator for 24 hours to remove any residual solvent traces.

  • Milling: Scrape the solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a No. 44 mesh sieve to ensure uniform particle size.

  • Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) or X-Ray Diffraction (XRD) on the final powder. The disappearance of the sharp crystalline melting peak of the nitroimidazole confirms successful conversion to the highly soluble amorphous state[7][8].

Sources

Troubleshooting

Technical Support Center: 4-Nitro-1H-imidazole-5-carbaldehyde Stability &amp; Storage

Welcome to the Application Science Support Center. As a highly reactive, bifunctional building block, 4-nitro-1H-imidazole-5-carbaldehyde is indispensable for synthesizing purines, kinase inhibitors, and advanced antibac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a highly reactive, bifunctional building block, 4-nitro-1H-imidazole-5-carbaldehyde is indispensable for synthesizing purines, kinase inhibitors, and advanced antibacterial conjugates[1]. However, the very features that make it synthetically valuable—the highly electrophilic aldehyde carbon and the electron-deficient nitroimidazole core—also make it exceptionally prone to degradation during storage.

This guide is designed for researchers and drug development professionals to understand the mechanistic causes of reagent degradation and to implement self-validating protocols that ensure absolute chemical integrity.

Mechanistic Insights: Why Does Degradation Occur?

To prevent degradation, we must first understand the causality behind it. The molecule possesses two highly sensitive functional groups that dictate its storage requirements:

  • Auto-Oxidation (The Aldehyde Group): Aldehydes are inherently susceptible to atmospheric oxidation. The electron-withdrawing nature of the adjacent imidazole ring accelerates the conversion of the carbaldehyde to 4-nitro-1H-imidazole-5-carboxylic acid in the presence of ambient oxygen.

  • Photolytic Cleavage (The Nitro Group): Nitroaromatics and nitroimidazoles undergo complex reductive fragmentation when exposed to UV/Vis light. This leads to the formation of reactive radical anions, subsequent ring cleavage, and the generation of unwanted amine byproducts[2].

  • Hydration & Nucleophilic Attack: The strong electron-withdrawing effect of the nitro group increases the electrophilicity of the carbonyl carbon. Exposure to ambient moisture leads to hydrate formation or self-condensation oligomerization.

Degradation A 4-nitro-1H-imidazole- 5-carbaldehyde B Oxidation to Carboxylic Acid A->B O2 (Air) Room Temp C Photolytic Cleavage / Nitro Reduction A->C UV/Vis Light D Hydrate Formation / Oligomerization A->D Moisture (H2O)

Figure 1: Primary degradation pathways of 4-nitro-1H-imidazole-5-carbaldehyde.

Quantitative Stability Metrics

To maintain experimental reproducibility, adhere strictly to the following environmental limits.

ParameterOptimal ConditionAcceptable LimitImpact on Shelf Life / Integrity
Temperature (Long-term) -20 °C-4 °CExtends viability to 1–2 years[3].
Temperature (Short-term) 4 °CRoom TempViable for only 1–2 weeks; rapid degradation at RT[3].
Atmosphere Argon (Ar)Nitrogen (N₂)Ar is heavier than air, effectively blanketing the solid and reducing carboxylic acid impurities to <1%[4].
Light Exposure Complete darknessAmber glassPrevents photolytic nitro-reduction and radical formation.
Moisture Limit < 0.1% H₂O< 0.5% H₂OPrevents hydrate formation at the highly electrophilic aldehyde carbon.

Self-Validating Standard Operating Procedure (SOP)

Do not treat this compound as a standard benchtop reagent. The following protocol is a self-validating system: every step includes a physical or analytical check to ensure the causality of degradation is neutralized.

Step-by-Step Methodology: Inert Aliquoting and Cryogenic Storage
  • Thermal Equilibration (Validation: No condensation): Upon receiving the bulk material on dry ice, allow the sealed container to equilibrate to room temperature inside a desiccator for 2 hours. Causality: Opening a cold vial in ambient air immediately condenses moisture onto the powder, initiating hydration.

  • Inert Transfer: Move the unopened container into a glovebox purged with Argon. Causality: Argon is denser than Nitrogen and provides a superior protective blanket over the solid powder.

  • Aliquoting: Weigh out single-use aliquots (e.g., 50–100 mg) into pre-dried, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and cumulative oxygen exposure. Amber glass blocks UV/Vis photolysis.

  • Hermetic Sealing: Cap each vial tightly with PTFE-lined septa. Wrap the junction with Parafilm.

  • Secondary Containment: Place the aliquots inside a secondary desiccator jar containing active Drierite (calcium sulfate).

  • Cryogenic Storage: Store the desiccator jar in a -20 °C freezer[4].

  • Pre-Experiment Analytical Validation: Before utilizing an aliquot in a sensitive synthesis (e.g., Schiff base formation), run a quick ¹H-NMR in DMSO-d₆. Validation Check: You must observe a sharp singlet for the aldehyde proton at approximately 9.8–10.2 ppm. A broad peak around 12–13 ppm indicates carboxylic acid degradation.

Workflow S1 Receive & Equilibrate S2 Glovebox (Argon Purge) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Seal with PTFE Septa S3->S4 S5 Store at -20°C in Desiccator S4->S5

Figure 2: Self-validating inert storage workflow to prevent compound degradation.

Troubleshooting & FAQs

Q: My compound has changed from a pale yellow powder to a dark brown/orange color. Can I still use it? A: No. Discoloration is a macroscopic indicator of photolytic degradation of the nitro group or extensive auto-oxidation. The presence of radical cleavage byproducts will severely poison downstream transition-metal catalysts and ruin reaction yields. Discard the batch.

Q: I am getting very poor yields when attempting a reductive amination with this aldehyde. What went wrong? A: The aldehyde has likely oxidized to 4-nitro-1H-imidazole-5-carboxylic acid, or ambient moisture has converted the aldehyde into a stable hydrate. Carboxylic acids and hydrates will not readily form the required imine/Schiff base intermediate[1]. Solution: Verify the structural integrity of your batch via ¹H-NMR and ensure your reaction solvent is strictly anhydrous.

Q: Can I store the compound at 4 °C in a standard refrigerator for daily use? A: This is only acceptable for very short-term use (maximum 1 to 2 weeks)[3]. The kinetic energy at 4 °C is still sufficient to allow slow oxidation if the headspace contains any residual oxygen. For long-term viability, -20 °C storage under an inert atmosphere is mandatory.

Q: Why is Argon preferred over Nitrogen for the glovebox and vial headspace? A: Argon has a higher molecular weight than air and Nitrogen. When you purge a vial with Argon, it sinks and forms a protective physical layer directly over the solid chemical, effectively displacing the oxygen that drives auto-oxidation.

References

  • Bio-Fount. "1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde". Bio-Fount. Available at: [Link]

  • MDPI. "Synthesis of N-7-Substituted Purines from Imidazole Precursors". Molecules. Available at: [Link]

  • PubMed / NIH. "Reductive fragmentation of 2-nitroimidazoles: amines and aldehydes". Int J Radiat Oncol Biol Phys. Available at:[Link]

Sources

Optimization

managing temperature control in exothermic nitration reactions of imidazoles

Welcome from the Senior Application Scientist As researchers and drug development professionals, you are well aware that the nitration of imidazoles is a cornerstone reaction in synthesizing critical pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist As researchers and drug development professionals, you are well aware that the nitration of imidazoles is a cornerstone reaction in synthesizing critical pharmaceutical intermediates (e.g., metronidazole, tinidazole). However, the electrophilic aromatic substitution of the deactivated imidazole ring requires harsh conditions—specifically, highly concentrated mixed acids (HNO₃/H₂SO₄)[1]. This combination results in a violently exothermic process. If heat generation outpaces heat dissipation, the system risks thermal runaway, characterized by the rapid decomposition of nitric acid, evolution of toxic nitrogen oxides (NOx), and catastrophic pressure spikes[2].

This support center is designed to move beyond basic protocols. Here, we dissect the causality behind thermal events, provide self-validating methodologies, and offer advanced troubleshooting strategies to ensure both safety and high product yield.

The Mechanistic Basis of Exothermic Heat Generation

To control the exotherm, we must first understand its origin. The nitration of imidazole is not a single thermal event but a cascade of exothermic reactions:

  • Protonation (Neutralization): Imidazole is amphoteric. The initial addition of concentrated sulfuric acid rapidly protonates the pyridine-like nitrogen, forming a disulfuric imidazole salt. This acid-base neutralization is highly exothermic[1].

  • Nitronium Ion Generation: The mixing of nitric and sulfuric acids generates the active electrophile, the nitronium ion (NO₂⁺), releasing the heat of dehydration.

  • Electrophilic Attack: The NO₂⁺ attacks the protonated imidazole species at the C-4 or C-5 position. Because the protonated ring is deactivated, the reaction requires elevated temperatures (typically 55–90°C) to proceed, creating a dangerous paradox: we must heat a system that is already prone to generating its own uncontrolled heat[2].

If the internal temperature exceeds 110°C, the reaction shifts from productive nitration to the thermal decomposition of nitric acid, plummeting yields and initiating thermal runaway[2].

Mechanism Imid Imidazole (Starting Material) Protonation Protonation (Exothermic) Formation of Disulfuric Salt Imid->Protonation + H2SO4 Attack Electrophilic Attack at C-4/C-5 Target Temp: 55°C - 90°C Protonation->Attack Substrate Ready Electrophile Nitronium Ion (NO2+) Generation (Exothermic) Electrophile->Attack + HNO3 Product 4(5)-Nitroimidazole (High Yield) Attack->Product Controlled Heat Dissipation Runaway Thermal Runaway Temp > 110°C Attack->Runaway Heat Accumulation Decomp HNO3 Decomposition & NOx Gas Evolution Runaway->Decomp Chain Reaction

Logical workflow of imidazole nitration highlighting thermal divergence pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, protocols must be self-validating—meaning the physical observations at each step confirm the chemical state of the reactor.

Protocol A: Traditional Batch Nitration (Optimized for Thermal Control)

This method utilizes a pre-formed nitrate salt to decouple the exothermic protonation from the nitration step, significantly improving safety[3].

  • Step 1: Formation of the Imidazole Salt

    • Action: Add 27.2 mL of 98.3% H₂SO₄ to a 250 mL three-necked flask equipped with a mechanical stirrer and internal thermocouple. Cool to 0°C using an ice-water bath. Slowly add 25.0 g of the imidazole derivative in six distinct portions[3].

    • Validation: The internal temperature must not exceed 15°C during addition. If the temperature spikes above 15°C, pause the addition. A stable temperature indicates successful, controlled protonation.

  • Step 2: Controlled Nitration

    • Action: Allow the mixture to warm naturally to room temperature, then apply controlled heating to reach 55°C–65°C. Maintain for 2 to 7 hours depending on the substrate[3].

    • Validation: The solution should maintain a steady viscosity without vigorous bubbling. The absence of red/brown fumes confirms that nitric acid is not decomposing.

  • Step 3: Quenching and Isolation

    • Action: Slowly pour the reaction mixture into 195 mL of crushed ice/water[3].

    • Validation: The rapid precipitation of a white/pale-yellow crystalline solid (4-nitroimidazole) confirms successful nitration.

Protocol B: Continuous Flow Nitration

For scale-up, continuous flow chemistry is the authoritative standard. It mitigates thermal runaway by utilizing microreactors with a high surface-area-to-volume ratio, allowing for instantaneous heat dissipation[4].

  • Step 1: Reagent Preparation

    • Action: Prepare Stream A (Imidazole dissolved in 24% H₂SO₄) and Stream B (Fuming HNO₃ / Oleum mixture)[4].

  • Step 2: Microreactor Mixing

    • Action: Pump Stream A and Stream B into a T-mixer at a precisely calculated flow rate to maintain a residence time of 2–5 minutes.

    • Validation: Inline IR spectroscopy should show the disappearance of the C-H stretch at the C-4 position and the appearance of the NO₂ asymmetric stretch (~1530 cm⁻¹).

  • Step 3: Inline Quenching

    • Action: Direct the reactor effluent immediately into a continuous quenching zone diluted with chilled water[4].

    • Validation: The temperature at the quenching junction remains stable, preventing post-reaction thermal degradation.

Quantitative Yield & Thermal Safety Comparison

The choice of nitrating agent and reactor setup directly impacts both the thermal risk and the final yield. The table below synthesizes expected outcomes based on validated methodologies.

SubstrateNitrating Agent / MethodReactor TypeOperating TempThermal Risk ProfileExpected Yield
ImidazoleFuming HNO₃ / OleumBatch55–65°CHigh (Requires strict dosing control)92.7%
2-MethylimidazoleAlkali Nitrate (KNO₃) / H₂SO₄Batch125–140°CModerate (Smoother exotherm profile)95.0%
Imidazole DerivativesMixed Acid (HNO₃/H₂SO₄)Continuous Flow70–90°CLow (Excellent heat dissipation)>95.0%

Troubleshooting & FAQs

Q1: During the addition of the mixed acid, I observed a sudden spike in temperature and the evolution of dense red/brown gas. What happened, and is the batch salvageable? A: You have experienced a localized thermal runaway leading to the thermal decomposition of nitric acid into nitrogen dioxide (NO₂, the red/brown gas)[5]. This occurs when the internal temperature exceeds 110°C, often due to inadequate stirring or adding the acid too quickly[2]. The active nitronium ions have been destroyed, and the batch will likely suffer from a severely reduced yield and high impurity profile. Safely quench the reaction and discard it. To prevent this, ensure your impeller speed is sufficient to eliminate "hot spots" and strictly control the dosing rate.

Q2: My yield of 4-nitroimidazole is consistently below 60%. I am maintaining the bath temperature at 90°C. What is the mechanistic cause of this low yield? A: The discrepancy lies between the bath temperature and the internal reaction temperature. Because nitration is highly exothermic, an external bath at 90°C can easily result in an internal temperature exceeding 110°C[2]. At this threshold, the oxidative side-reactions outcompete the electrophilic substitution, destroying the delicate imidazole ring and cleaving the C-NO₂ bonds. You must monitor the internal thermocouple and utilize active cooling (e.g., an ice bath or a jacketed reactor with a chiller) to maintain the internal temperature strictly between 70°C and 90°C.

Q3: How exactly does continuous flow chemistry prevent the thermal runaway seen in batch reactors? A: Thermal runaway is a function of heat generation exceeding heat removal[6]. In a batch reactor, the volume (which dictates heat generation) scales cubically, while the surface area (which dictates heat removal) scales only quadratically. Continuous flow microreactors possess a massive surface-area-to-volume ratio. This geometry allows the exothermic heat generated by the NO₂⁺ attack to be transferred through the reactor walls to the cooling medium almost instantaneously, keeping the reaction strictly isothermal and preventing dangerous heat accumulation[7].

Q4: I want to avoid using highly corrosive fuming nitric acid. Can I use alkali metal nitrates (like NaNO₃ or KNO₃) for the nitration of 2-methylimidazole? A: Yes. Using nitrate salts of alkali metals in the presence of concentrated sulfuric acid is a highly effective, field-proven alternative[3]. Mechanistically, the sulfuric acid protonates the nitrate salt in situ to slowly generate the nitrating species. This "drip-feed" generation of the electrophile results in a much smoother, flatter exothermic profile, drastically reducing the risk of sudden temperature spikes. While it requires a higher operating temperature (125–140°C), the thermal stability of the system is vastly improved, often yielding up to 95%[3].

References

  • Grokipedia. "Imidazole." Grokipedia.
  • Google Patents. "Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof (US8558005B2)." Google Patents.
  • BenchChem. "A Comparative Analysis of 5-Chloro-1-methylimidazole Nitrate and Other Nitrating Agents for Imidazole Derivatives." BenchChem.
  • National Institutes of Health (PMC). "Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade." PMC.
  • Semantic Scholar. "Nitration and flow chemistry." Semantic Scholar.
  • MDPI. "Research Progress on Thermal Runaway Warning Methods and Fire Extinguishing Technologies for Lithium-Ion Batteries." MDPI.

Sources

Troubleshooting

identifying and characterizing byproducts in 4-nitro-1H-imidazole-5-carbaldehyde reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced reactivity of 4-nitro-1H-imidazole-5-carbaldehyde (PubChem CID 135577452) . This scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced reactivity of 4-nitro-1H-imidazole-5-carbaldehyde (PubChem CID 135577452) . This scaffold is a double-edged sword in drug development: the strong electron-withdrawing nature of the nitro group highly activates the adjacent carbaldehyde for nucleophilic attack, but simultaneously renders the resulting intermediates exceptionally susceptible to reversion, hydrolysis, or kinetic trapping.

This guide is designed to help you identify, characterize, and eliminate common byproducts during your synthetic workflows.

Reaction Pathways & Byproduct Mapping

To troubleshoot effectively, we must first map the causality of byproduct formation. The diagram below illustrates the divergence between target products and common impurities across three standard workflows.

G cluster_0 Oxidation Pathway cluster_1 Arylamine Condensation cluster_2 Benzofuranone Condensation SM 4-nitro-1H-imidazole-5-carbaldehyde (Starting Material) Acid Byproduct: 5-carboxylic acid (Over-oxidation) SM->Acid Excess Oxidant (e.g., SeO2) Schiff Target: Schiff Base (Purine Precursor) SM->Schiff Arylamine, Dry Conditions Z_Isomer Target: (Z)-Isomer (Thermodynamic) SM->Z_Isomer Ac2O, AcONa, 100°C E_Isomer Byproduct: (E)-Isomer (Kinetic Trapping) SM->E_Isomer Incomplete Equilibration Hydrolysis Byproduct: Hydrolyzed Amine (Moisture Degradation) Schiff->Hydrolysis H2O Exposure

Reaction pathways of 4-nitro-1H-imidazole-5-carbaldehyde highlighting major byproduct formation.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high concentration of 4-nitro-1H-imidazole-5-carboxylic acid during the synthesis of my aldehyde? Causality & Solution: The synthesis of 4-nitro-1H-imidazole-5-carbaldehyde often involves the oxidation of its alcohol precursor, (4-nitro-1H-imidazol-5-yl)methanol. Because the nitro group withdraws electron density, the resulting aldehyde is highly reactive. If oxidants (e.g., SeO 2​ or MnO 2​ ) are used in excess, or if the reaction is run for too long, over-oxidation to the carboxylic acid inevitably occurs. Actionable Step: Strictly control oxidant stoichiometry (1.05 eq) and monitor the reaction via LC-MS. Stop the reaction immediately once the alcohol is consumed, rather than relying on fixed literature times.

Q2: During the condensation of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde with benzofuran-3(2H)-ones, I observe two distinct spots on my TLC. What is the secondary product? Causality & Solution: This Knoevenagel-type condensation is designed to yield the thermodynamically stable (Z)-isomer, which is critical for antileishmanial activity [[1]]([Link]). However, the (E)-isomer frequently forms as a kinetically trapped byproduct if the reaction temperature is too low or the reaction time is insufficient to allow for thermodynamic equilibration. Actionable Step: Ensure the reaction is maintained at a rolling 100 °C for a full 90 minutes in acetic anhydride with anhydrous sodium acetate to drive the equilibrium entirely toward the (Z)-isomer .

Q3: When synthesizing Schiff bases from 4-nitro-1H-imidazole-5-carbaldehyde and arylamines (e.g., para-toluidine) for purine synthesis, my yields are consistently below 20%. Why is the intermediate degrading? Causality & Solution: The electron-withdrawing nitro group drastically increases the electrophilicity of the imine carbon. This makes the resulting Schiff base exceptionally vulnerable to nucleophilic attack by ambient moisture, leading to rapid back-hydrolysis into the starting aldehyde and arylamine . Actionable Step: The reaction must be performed under rigorously anhydrous conditions (using activated 4Å molecular sieves). Furthermore, because of their inherent instability, these amino-intermediates should be used directly in the next cyclization step without exhaustive purification .

Analytical Signatures for Byproduct Identification

Use the following quantitative markers to rapidly identify components in your crude mixtures.

Analyte / ByproductLC-MS (m/z)Diagnostic 1 H-NMR Shift (DMSO- d6​ )Mechanistic Origin
4-nitro-1H-imidazole-5-carbaldehyde 142.0 [M+H] + ~10.1 ppm (s, 1H, -CHO)Target Starting Material
5-carboxylic acid byproduct 158.0 [M+H] + Absence of -CHO; broad -OH (~13 ppm)Over-oxidation of alcohol precursor
(Z)-Benzofuranone Hybrid Target Mass~7.2 ppm (s, 1H, vinylic)Thermodynamic Knoevenagel condensation
(E)-Benzofuranone Hybrid Target Mass~7.5 ppm (s, 1H, vinylic)Kinetic trapping (incomplete equilibration)
Hydrolyzed Arylamine Amine MassUpfield aromatic shiftsMoisture-driven Schiff base cleavage

Self-Validating Experimental Protocols

A protocol is only as robust as its built-in validation. The following methodology for synthesizing benzofuranone hybrids integrates In-Process Controls (IPC) to prevent kinetic byproduct trapping.

Protocol: Synthesis of (Z)-2-(1-methyl-4-nitroimidazole-5-ylmethylene)-3(2H)-benzofuranone

  • Step 1: Anhydrous Preparation Charge a dry, argon-flushed round-bottom flask with equimolar amounts (10 mmol) of substituted 3(2H)-benzofuranone and 1-methyl-4-nitroimidazole-5-carboxaldehyde . Causality: Argon flushing prevents oxidative side reactions of the benzofuranone core at elevated temperatures.

  • Step 2: Condensation & Equilibration Add 10 mL of acetic anhydride and 0.14 g of anhydrous sodium acetate. Stir the mixture at exactly 100 °C. Validation Checkpoint 1 (IPC): At 45 minutes, pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe a mixture of (E) and (Z) isomers. Continue heating for a total of 90 minutes to allow the kinetic (E)-isomer to thermodynamically equilibrate entirely to the (Z)-isomer .

  • Step 3: Quenching and Selective Precipitation Cool the reaction mixture to room temperature. Slowly add 10 mL of ice-cold methanol. Causality: Methanol quenches unreacted acetic anhydride and selectively precipitates the highly crystalline (Z)-isomer, leaving trace degradation products and unreacted aldehyde in solution.

  • Step 4: Isolation and Final Validation Filter the insoluble product and wash with cold methanol. Validation Checkpoint 2: Run a 1 H-NMR spectrum. The presence of a single vinylic proton signal confirms isomeric purity, and the absence of the starting aldehyde peak (~10.1 ppm) confirms complete conversion.

References

  • Title: Synthesis of N-7-Substituted Purines from Imidazole Precursors | Source: MDPI (Molecules) | URL: [Link][2]

  • Title: 5-Nitro-1H-imidazole-4-carbaldehyde | Source: PubChem | URL: [Link][3]

  • Title: Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 | Source: Antimicrobial Agents and Chemotherapy (ASM Journals) | URL: [Link][1]

Sources

Optimization

improving the selectivity of N-alkylation of the imidazole ring

Welcome to the Technical Support Center for Imidazole Chemistry. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most pervasive challenges in heterocyclic synthesis: cont...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Chemistry. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most pervasive challenges in heterocyclic synthesis: controlling the regioselectivity of N-alkylation in substituted imidazoles.

Due to rapid tautomerization, direct alkylation of unsymmetrical imidazoles typically yields a mixture of regioisomers. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you achieve absolute regiocontrol.

Part 1: Core Principles & Causality (FAQ)

Q1: Why does direct alkylation of my 4-substituted imidazole primarily yield the 1,4-isomer, and why is the 1,5-isomer so difficult to isolate? A1: The core issue lies in the tautomeric equilibrium of (NH)-imidazoles and the kinetic reality of steric hindrance[1]. In a 4-substituted imidazole, the two nitrogen atoms (N1 and N3) are in rapid equilibrium. When an electrophile (e.g., an alkyl halide) is introduced under standard basic conditions, alkylation occurs slightly faster at the nitrogen furthest from the C4 substituent[1]. This kinetic pathway is driven by steric control, making the less hindered 1,4-isomer the major product. The 1,5-isomer is sterically crowded and thermodynamically less stable, requiring strategic workarounds to synthesize selectively[2].

Q2: How can I force the reaction to yield the sterically hindered 1,5-isomer? A2: You must abandon kinetic control and leverage thermodynamic control or directed protecting groups. The most reliable method involves a three-step sequence: N-acylation, quaternization, and hydrolysis[3].

  • N-Acylation is reversible. Under thermodynamic control, it exclusively yields the 1-acyl-4-substituted isomer because the bulky acyl group equilibrates to the less hindered nitrogen[3].

  • Quaternization targets the remaining, highly hindered nitrogen. Because this nitrogen is deactivated by the acyl group, you must use a "hard," exceptionally potent electrophile like Meerwein's salt (trialkyloxonium tetrafluoroborate) or methyl triflate[3].

  • Hydrolysis selectively cleaves the labile acyl group, leaving the robust alkyl group at the 5-position[3].

Q3: What if I need to synthesize complex, multi-substituted imidazoles where standard acylation fails? A3: For highly complex scaffolds, employ the "SEM-switch" strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be strategically transposed from the N1 to the N3 position under specific catalytic conditions, allowing for sequential, regioselective C-arylation and trans-N-alkylation[4].

Part 2: Logical Workflows & Visualizations

To conceptualize the divergence between kinetic and thermodynamic control, refer to the pathway diagram below.

G A 4-Substituted Imidazole B 1,4-Isomer (Kinetic Product) A->B Direct Alkylation (Steric Control) C 1,5-Isomer (Thermodynamic/Directed) A->C Acylation/Quaternization (Thermodynamic Control)

Reaction pathways for N-alkylation of 4-substituted imidazoles.

Workflow Step1 1. N-Acylation (Forms 1-acyl-4-sub) Step2 2. Quaternization (Requires Hard Electrophile) Step1->Step2 Step3 3. Hydrolysis (Cleaves Acyl Group) Step2->Step3 Result Pure 1,5-Disubstituted Imidazole Step3->Result

Step-by-step workflow for regioselective synthesis of 1,5-disubstituted imidazoles.

Part 3: Troubleshooting Guide

Observed IssueMechanistic CauseActionable Solution
Mixture of 1,4 and 1,5 isomers (~80:20 ratio) Direct alkylation under standard basic conditions (e.g., K₂CO₃/DMF) relies solely on inherent steric bias, which is rarely 100% selective.Switch to a directed protocol. Use Trityl chloride to protect the less hindered nitrogen, alkylate the remaining nitrogen, and deprotect with TFA to get pure 1,4-isomer.
Failure of Quaternization Step The N-acyl group strongly withdraws electron density, rendering the target nitrogen non-nucleophilic. Standard alkyl halides (e.g., MeI, BnBr) are insufficiently reactive.Upgrade the electrophile. Use trialkyloxonium tetrafluoroborate (Meerwein's salt) or methyl fluorosulfonate[3]. Ensure strictly anhydrous conditions, as these reagents are moisture-sensitive.
Formation of Imidazolium Salts (Over-alkylation) Excess alkylating agent or prolonged heating forces a second alkylation event on the already alkylated product.Strictly control stoichiometry (1.05 equivalents of electrophile). Monitor the reaction via TLC or LC-MS and quench immediately upon consumption of the starting material.

Part 4: Quantitative Data Summary

The following table summarizes the expected regioisomeric ratios based on the chosen synthetic strategy, demonstrating the necessity of indirect methods for absolute control.

Alkylation StrategyReagents / ElectrophileMajor ProductTypical Ratio (1,4 : 1,5)Mechanism of Control
Direct Alkylation K₂CO₃, MeI, DMF1,4-Isomer85:15 to 95:5Kinetic / Steric
Trityl Protection 1. TrCl, NEt₃ 2. MeI 3. TFA1,4-Isomer>99:1Extreme Steric Blocking
Acylation/Hydrolysis 1. BzCl 2. Me₃O⁺ BF₄⁻ 3. NaOH1,5-Isomer<5:95Thermodynamic / Directed
SEM-Switch SEM-Cl, Pd-catalystTunable>95:5 (Either)Transposition[4]

Part 5: Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 1,5-Disubstituted Imidazoles (Thermodynamic Control)

Causality Check: This protocol utilizes reversible acylation to block the less hindered nitrogen, forcing alkylation at the crowded 5-position[3].

Step 1: N-Acylation

  • Dissolve the 4-substituted-1H-imidazole (10 mmol) in anhydrous CH₂Cl₂ (50 mL) under an inert argon atmosphere.

  • Add triethylamine (12 mmol) and cool the mixture to 0 °C.

  • Dropwise, add benzoyl chloride (10.5 mmol). The bulky benzoyl group will thermodynamically equilibrate to form the 1-benzoyl-4-substituted-1H-imidazole.

  • Stir for 2 hours at room temperature. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Step 2: Quaternization

  • Dissolve the crude 1-benzoyl-4-substituted-1H-imidazole in anhydrous CH₂Cl₂ (30 mL).

  • In a glovebox or under strict inert conditions, add trimethyloxonium tetrafluoroborate (Meerwein's salt, 11 mmol). Note: The extreme electrophilicity of this reagent overcomes the deactivation caused by the benzoyl group.

  • Stir at room temperature for 16 hours. The product is now a 1-benzoyl-3-methyl-4-substituted imidazolium salt.

Step 3: Hydrolysis & Validation

  • Concentrate the reaction mixture and redissolve in methanol (30 mL).

  • Add 1M aqueous NaOH (20 mL) and stir for 4 hours to cleave the benzoyl group.

  • Extract with ethyl acetate, dry, and purify via flash chromatography.

  • Self-Validation (Critical): Perform 2D NOESY NMR. A positive Nuclear Overhauser Effect (NOE) cross-peak between the N-methyl protons and the C4-substituent protons confirms the successful isolation of the 1,5-isomer[5].

References

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective alkylation of 4-substituted imidazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Product Class 3: Imidazoles (Science of Synthesis) Source: Thieme Connect URL:[Link](Note: General journal link provided for Science of Synthesis / Thieme structural references).

Sources

Troubleshooting

optimizing HPLC and LC-MS/MS methods for the analysis of nitroimidazoles

Welcome to the Advanced Technical Support Center for the LC-MS/MS analysis of nitroimidazoles. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the LC-MS/MS analysis of nitroimidazoles. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. This center is structured to provide researchers and drug development professionals with the mechanistic causality behind method optimization, ensuring that every workflow you implement is robust, sensitive, and self-validating.

Core Optimization Logic

Below is the foundational logic map for optimizing nitroimidazole analysis. This workflow is designed as a closed-loop, self-validating system.

G Start Nitroimidazole LC-MS/MS Self-Validating Workflow Ext 1. Acidic Extraction (2% Formic Acid) Start->Ext Clean 2. d-SPE Cleanup (MCX Sorbent) Ext->Clean Protonates Analytes LC 3. HPLC Separation (Core-Shell C18, Low pH) Clean->LC Removes Matrix MS 4. ESI+ MS/MS (MRM Transitions) LC->MS Resolves Isobars Val 5. Internal Standard Validation (IS Area Drop < 50%) MS->Val Quantifies Matrix Effect Val->Clean Fail: Optimize Cleanup

Figure 1: Self-validating LC-MS/MS workflow for nitroimidazole analysis.

Module 1: Sample Preparation & Matrix Effect Mitigation

Q: Why am I seeing massive ion suppression when analyzing complex matrices like honey or milk extracts? A: Ion suppression occurs because co-eluting matrix components (such as sugars in honey or lipids/proteins in milk) compete with your target analytes for charge droplets in the electrospray ionization (ESI) source. Research indicates that inorganic salts and highly polar matrix components are the dominant factors impacting signal detection[1]. To mitigate this, a highly selective cleanup step is required.

Self-Validating Protocol: d-SPE Extraction using MCX Sorbent To achieve limits of detection (LOD) below 0.5 ppb[2], implement a dispersive solid-phase extraction (d-SPE) using a mixed-mode strong cation-exchange (MCX) sorbent[3].

  • Step 1: Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.

    • Validation Checkpoint: Immediately spike the sample with 10 µL of a 100 ng/mL Stable Isotope-Labeled Internal Standard (SIL-IS), such as MNZ-d4. Adding the IS before extraction ensures any procedural losses are mathematically normalized during final quantification.

  • Step 2: Add 10 mL of 2% formic acid solution and vortex for 3 minutes[4].

    • Causality: Nitroimidazoles contain a basic imidazole ring. The 2% formic acid lowers the pH well below the analytes' pKa (~2.5), ensuring they are completely protonated and positively charged.

  • Step 3: Add 1.0 g of MCX sorbent to the tube, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.

  • Step 4: Discard the supernatant. Add 3 mL of methanol to the residue, vortex, and centrifuge again. Discard this wash solvent.

    • Causality: Methanol washes away neutral matrix interferences (like sugars and lipids) without disrupting the strong ionic bonds holding the protonated analytes to the negatively charged sulfonic acid groups of the MCX sorbent.

  • Step 5: Elute the analytes by adding 3 mL of 5% ammonium hydroxide in methanol[4].

    • Causality: The high pH of the ammonium hydroxide deprotonates the nitroimidazoles, neutralizing their charge. This breaks the ionic interaction with the sorbent, releasing the analytes into the elution solvent.

  • Step 6: Evaporate the eluate to dryness under a gentle N₂ stream and reconstitute in 1 mL of 90:10 Water:Acetonitrile containing 0.1% formic acid.

    • Validation Checkpoint: Inject a neat solvent standard and an extracted matrix blank spiked post-extraction. Calculate the Matrix Effect (ME) = (Area_matrix / Area_neat) × 100. A validated method must yield an ME between 80% and 120%. If it falls outside this range, the wash steps in your cleanup must be optimized.

Module 2: Chromatographic Optimization (HPLC)

Q: My highly polar nitroimidazoles (e.g., metronidazole, ronidazole) elute too close to the void volume on a standard C18 column. How can I improve retention? A: Nitroimidazoles are small, highly polar molecules. On traditional fully endcapped C18 columns, they lack sufficient hydrophobic interaction to be retained, leading to co-elution with early-eluting matrix salts[2].

  • Causality & Solution: Switch to a core-shell C18 column or a polar-embedded phase. Core-shell technology reduces the diffusion path length, significantly increasing theoretical plates and improving retention for small polar analytes. Furthermore, ensure your gradient starts at highly aqueous conditions (≥95% water).

  • Critical Warning: Ensure your reconstituted sample diluent is equal to or weaker than your initial mobile phase. If you inject samples dissolved in >20% organic solvent, the "strong solvent effect" will drag the polar analytes through the column, causing peak breakthrough, split peaks, and poor retention[4].

Q: How do I resolve peak tailing and retention time shifts across multiple injections? A: Peak tailing for basic compounds is almost always caused by secondary interactions with unreacted silanol groups on the silica support. Retention time shifts are often caused by fluctuating ionic strength from matrix salts.

  • Causality & Solution: Use a low pH mobile phase (e.g., 0.1% formic acid). This serves a dual purpose: it keeps the silanols protonated (neutralized, preventing secondary ionic interactions) and keeps the nitroimidazoles protonated (ideal for ESI+). Additionally, adding 5 mM ammonium formate buffers the mobile phase, standardizing the charge-state distribution and mitigating retention time shifts caused by residual matrix salts[1].

Module 3: MS/MS Sensitivity & Ion Optimization

Q: How do I optimize my Triple Quadrupole MS/MS parameters for maximum sensitivity and selectivity? A: Nitroimidazoles must be analyzed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality: The nitro group (-NO₂) on the imidazole ring is highly prone to fragmentation. Optimizing the collision energy (CE) is critical to ensure you are monitoring the most stable product ions. Cleavage of the imidazole ring or the loss of the nitro group produces highly specific qualifier and quantifier ions that separate target analytes from background noise.

Quantitative Data Summary: Optimized MRM Transitions Below is a structured summary of typical quantitative parameters for common nitroimidazoles and their metabolites[3],[4].

AnalytePrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Typical CE Range (V)ESI Mode
Metronidazole (MNZ) 172.1128.182.015 – 25Positive (+)
Ronidazole (RNZ) 201.1140.155.012 – 28Positive (+)
Dimetridazole (DMZ) 142.196.181.018 – 30Positive (+)
HMMNI (Metabolite) 158.1140.1112.014 – 22Positive (+)

Note: Collision Energies (CE) are instrument-dependent and should be fine-tuned via direct syringe infusion of neat standards during method development.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-Nitro vs. 5-Nitroimidazole Derivatives

This guide provides an in-depth, objective comparison of the biological activities of 4-nitroimidazole and 5-nitroimidazole derivatives, designed for researchers, scientists, and drug development professionals. By synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the biological activities of 4-nitroimidazole and 5-nitroimidazole derivatives, designed for researchers, scientists, and drug development professionals. By synthesizing experimental data and mechanistic insights, this document aims to serve as a valuable resource for understanding the key differences and therapeutic potential of these two important classes of compounds.

Introduction: The Nitroimidazole Scaffold

Nitroimidazoles are a critical class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group. For decades, 5-nitroimidazole derivatives, such as metronidazole, have been mainstays in the treatment of anaerobic bacterial and protozoal infections[1][]. More recently, 4-nitroimidazole derivatives have emerged as potent agents, particularly in the field of tuberculosis treatment[3][4]. The position of the nitro group on the imidazole ring profoundly influences the compound's redox potential, mechanism of action, and spectrum of activity, creating a fascinating landscape for comparative analysis.

Mechanism of Action: A Tale of Two Reductive Pathways

The biological activity of both 4- and 5-nitroimidazoles is contingent upon the reductive activation of the nitro group within the target organism. This process, however, differs significantly between the two isomers, leading to their distinct activity spectra.

5-Nitroimidazole derivatives are prodrugs that are activated under the low redox potential conditions found in anaerobic organisms[5]. This activation is typically carried out by microbial nitroreductases, which transfer electrons to the nitro group to form a highly reactive nitro radical anion. This radical can then be further reduced to a nitroso intermediate[5]. These reactive species are cytotoxic, primarily causing DNA strand breaks and inhibiting nucleic acid synthesis, ultimately leading to cell death[6].

4-Nitroimidazole derivatives also require bioreductive activation to exert their effects[6]. However, a key distinction lies in their activity under both aerobic and anaerobic conditions, particularly against Mycobacterium tuberculosis (Mtb)[3][7]. The activation of 4-nitroimidazoles like PA-824 in Mtb is mediated by a specific deazaflavin-dependent nitroreductase (Ddn) that utilizes the cofactor F420[4][6]. This activation leads to the generation of reactive nitrogen species, including nitric oxide, which have a dual mechanism of action: inhibition of mycolic acid synthesis and respiratory poisoning[8].

Logical Relationship: Reductive Activation Pathways

Reductive_Activation_Pathways cluster_5_nitro 5-Nitroimidazole Activation cluster_4_nitro 4-Nitroimidazole Activation (in Mtb) 5-NI_Prodrug 5-Nitroimidazole (Prodrug) 5-NI_Radical Nitro Radical Anion 5-NI_Prodrug->5-NI_Radical Nitroreductases (e.g., PFOR) 5-NI_Nitroso Nitroso Intermediate 5-NI_Radical->5-NI_Nitroso 5-NI_Cytotoxicity DNA Damage & Cell Death 5-NI_Nitroso->5-NI_Cytotoxicity 4-NI_Prodrug 4-Nitroimidazole (Prodrug, e.g., PA-824) 4-NI_Activated Activated Intermediate 4-NI_Prodrug->4-NI_Activated Ddn Nitroreductase (F420-dependent) 4-NI_RNS Reactive Nitrogen Species (e.g., NO) 4-NI_Activated->4-NI_RNS 4-NI_Mycolic_Acid Inhibition of Mycolic Acid Synthesis 4-NI_RNS->4-NI_Mycolic_Acid 4-NI_Respiratory Respiratory Poisoning 4-NI_RNS->4-NI_Respiratory

Caption: Reductive activation pathways of 5- and 4-nitroimidazoles.

Comparative Biological Activity

Antimicrobial Activity

The most striking difference in the biological activity of 4- and 5-nitroimidazole derivatives lies in their antimicrobial spectrum.

5-Nitroimidazoles: These compounds, exemplified by metronidazole, are highly effective against a broad range of anaerobic bacteria and protozoa[]. Their activity is largely restricted to organisms with low-redox intracellular environments, as the presence of oxygen can re-oxidize the nitro radical anion, rendering the drug inactive[9].

4-Nitroimidazoles: The 4-nitroimidazole PA-824 and its analogs demonstrate a unique spectrum of activity, being effective against both aerobic and anaerobic Mycobacterium tuberculosis[3][7]. This dual activity is a significant advantage in treating tuberculosis, which can exist in both replicating (aerobic) and non-replicating (anaerobic) states. However, the broader antibacterial spectrum of 4-nitroimidazoles beyond mycobacteria is less well-established compared to the extensive clinical use of 5-nitroimidazoles against a wide array of anaerobes.

Table 1: Comparative Antimicrobial Activity (MIC µg/mL)

Organism4-Nitroimidazole Derivative (e.g., PA-824)5-Nitroimidazole Derivative (e.g., Metronidazole)Reference(s)
Mycobacterium tuberculosis (aerobic)0.015 - 0.25>100[3][7]
Mycobacterium tuberculosis (anaerobic)0.015 - 1.012.5 - 50[3][7]
Bacteroides fragilisNot widely reported0.5 - 8[10]
Clostridium difficileNot widely reported0.12 - 4[10]
Trichomonas vaginalisNot widely reported0.25 - 100[10]
Giardia lambliaNot widely reported0.5 - 50[10]
Anticancer Activity

The hypoxic microenvironment of solid tumors, characterized by low oxygen levels, provides a rationale for the use of nitroimidazoles as potential anticancer agents. The reductive activation of these compounds can be selectively targeted to hypoxic tumor cells.

Both 4- and 5-nitroimidazole derivatives have been investigated for their anticancer properties, often as radiosensitizers to enhance the efficacy of radiation therapy. Their ability to be activated in hypoxic conditions leads to the generation of cytotoxic species that can kill cancer cells.

Table 2: Comparative Anticancer Activity (IC50 µM)

Cell Line4-Nitroimidazole Derivative5-Nitroimidazole DerivativeReference(s)
HeLa (Cervical Cancer)Varies by derivative~50 (Misonidazole)
HT-29 (Colon Cancer)Varies by derivative~100 (Metronidazole)
A549 (Lung Cancer)Varies by derivativeVaries by derivative

Structure-Activity Relationships (SAR)

The biological activity of nitroimidazoles is intricately linked to their chemical structure. Key structural features dictate their spectrum of activity, potency, and pharmacokinetic properties.

4-Nitroimidazoles: For aerobic antitubercular activity, several structural elements are crucial[3][7]:

  • Bicyclic Oxazine/Oxazole Ring: Fusion of an oxazine or oxazole ring to the imidazole core is a key determinant of aerobic activity.

  • Lipophilic Tail: A lipophilic side chain is essential for both aerobic and anaerobic activity.

  • 2-Position Oxygen: An oxygen atom at the 2-position of the fused ring system is critical for aerobic potency[6].

5-Nitroimidazoles: The SAR for 5-nitroimidazoles differs significantly[3][7]:

  • Monocyclic vs. Bicyclic: Unlike their 4-nitro counterparts, the creation of a corresponding bicyclic analog of a 5-nitroimidazole does not confer aerobic activity.

  • Lipophilic Tail: The addition of a lipophilic tail, similar to that in PA-824, to a 5-nitroimidazole core does not result in aerobic activity and can even decrease anaerobic potency.

  • 2-Position Oxygen: While crucial for 4-nitroimidazoles, the incorporation of a 2-position oxygen into a rigid 5-nitroimidazooxazine was required to achieve the first instance of aerobic activity in a 5-nitroimidazole derivative[3].

Mechanisms of Resistance

The emergence of drug resistance is a significant challenge in the clinical use of nitroimidazoles. The mechanisms of resistance, while sharing some common themes, also exhibit differences between the two classes of compounds.

5-Nitroimidazoles: Resistance to 5-nitroimidazoles, particularly in protozoa like Trichomonas vaginalis and Giardia lamblia, is often associated with[11][12][13]:

  • Decreased Drug Activation: Downregulation or mutation of enzymes involved in the reductive activation pathway, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, is a primary mechanism.

  • Increased Oxygen Scavenging: Enhanced mechanisms for scavenging oxygen can prevent the formation of the active nitro radical anion.

  • Efflux Pumps: Overexpression of efflux pumps can reduce the intracellular concentration of the drug.

4-Nitroimidazoles: Resistance to 4-nitroimidazoles in M. tuberculosis is primarily linked to mutations in the genes responsible for their activation[14]:

  • Mutations in ddn: The gene encoding the Ddn nitroreductase is a common site for mutations leading to resistance.

  • Mutations in F420 Biosynthesis Genes: Mutations in the genes involved in the biosynthesis of the F420 cofactor also confer resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a nitroimidazole derivative that inhibits the visible growth of a microorganism.

Materials:

  • Microorganism of interest (bacterial or protozoal culture)

  • Appropriate liquid growth medium (e.g., Brucella broth for anaerobes, TYI-S-33 for Trichomonas vaginalis)

  • Nitroimidazole derivatives (stock solutions in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Incubator (with anaerobic conditions if required)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of the nitroimidazole derivatives in the appropriate growth medium in the 96-well plates.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no drug) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C, anaerobically for 24-48 hours).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration with no visible growth.

Experimental Workflow: MIC Determination

MIC_Determination A Prepare serial dilutions of nitroimidazole derivatives in a 96-well plate. B Inoculate wells with standardized microbial suspension. A->B C Include positive and negative controls. B->C D Incubate under appropriate conditions (e.g., 37°C, anaerobic). C->D E Determine MIC by observing the lowest concentration with no visible growth. D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of nitroimidazole derivatives on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nitroimidazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nitroimidazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

The positional isomerism of the nitro group on the imidazole ring gives rise to two distinct classes of compounds with significantly different biological activities. 5-Nitroimidazoles are well-established, broad-spectrum agents against anaerobic microbes, while 4-nitroimidazoles have emerged as crucial drugs for tuberculosis with a unique dual mechanism of action. Understanding the nuances of their mechanisms of action, structure-activity relationships, and resistance profiles is paramount for the rational design of new and improved nitroimidazole-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of these fascinating molecules and to spur further innovation in the development of novel anti-infective and anticancer agents.

References

  • Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry. [Link]

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry. [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic... PMC. [Link]

  • (PDF) Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. [Link]

  • Synthesis of 4-nitroimidazole derivatives with antibacterial activity.... ResearchGate. [Link]

  • Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. PMC. [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI. [Link]

  • Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness. PLOS. [Link]

  • The Role of Nitroreductases in Resistance to Nitroimidazoles. PMC. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]

  • A Systematic Review of the Literature on Mechanisms of 5-Nitroimidazole Resistance in Trichomonas vaginalis. ResearchGate. [Link]

  • Comparative proteomic analysis of metronidazole-sensitive and resistant Trichomonas vaginalis suggests a novel mode of metronidazole action and resistance. PubMed. [Link]

  • Nitroimidazole. Wikipedia. [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Sci-Hub. [Link]

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. UNIMIB. [Link]

  • (PDF) 5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. [Link]

  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Cambridge Core. [Link]

  • Medicinal Significance of Nitroimidazoles. NISCair. [Link]

  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. PMC. [Link]

  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI Blog. [Link]

  • Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Impactfactor. [Link]

  • CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs.
  • Nitroimidazoles Part 7. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives. Verlag der Zeitschrift für Naturforschung. [Link]

  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. PubMed. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. 2. determinants of aerobic activity and quantitative structure-activity relationships. Elsevier. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Iranian Journal of Pharmaceutical Research. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry. [Link]

  • Viewing a reaction path diagram. Cantera. [Link]

  • Researches and applications of nitroimidazole heterocycles in medicinal chemistry. ResearchGate. [Link]

  • (PDF) Nitroimidazoles Part 7. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives. ResearchGate. [Link]

  • Problem with Reaction P
  • rNets: A standalone package to visualize reaction networks.. ChemRxiv. [Link]

  • User Guide. graphviz. [Link]

Sources

Comparative

validation of the structure of 4-nitro-1H-imidazole-5-carbaldehyde derivatives by X-ray crystallography

Structural Validation of 4-Nitro-1H-imidazole-5-carbaldehyde Derivatives: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities As a Senior Application Scientist specializing in structural elucidation,...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 4-Nitro-1H-imidazole-5-carbaldehyde Derivatives: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical bottlenecks associated with highly functionalized nitrogen heterocycles. Derivatives of 4-nitro-1H-imidazole-5-carbaldehyde are critical pharmacophores in the development of radiosensitizers, anti-tubercular agents, and targeted anti-infectives [1]. However, validating their exact structural connectivity, positional isomerism, and solid-state tautomeric forms presents a significant analytical challenge.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative modalities like Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT), providing actionable, field-proven protocols for researchers and drug development professionals.

The Analytical Dilemma: Why Standard Techniques Fall Short

The structural ambiguity of 4-nitro-1H-imidazole-5-carbaldehyde derivatives stems from two primary factors: annular tautomerism (the rapid exchange of the N-H proton between the N1 and N3 positions) and the lack of distinguishing ring protons .

  • NMR Spectroscopy: While solution-state 1D and 2D NMR (HSQC, HMBC, NOESY) are the workhorses of the synthetic lab, they often fail to definitively assign positional isomers in fully substituted imidazoles. Because positions 4 and 5 are occupied by the nitro and carbaldehyde groups, and the N-H proton undergoes rapid solvent exchange, crucial NOE correlations are lost. Furthermore, tautomeric averaging in solution blurs 13 C and 15 N chemical shifts.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and molecular formula but cannot differentiate between a 4-nitro-5-carbaldehyde and a 5-nitro-4-carbaldehyde positional isomer.

  • Computational Modeling (DFT): DFT is excellent for predicting theoretical IR, Raman, and NMR spectra [2], but these in silico models require empirical anchoring to account for complex intermolecular hydrogen-bonding networks present in real-world samples.

Comparative Analysis of Modalities

To establish a self-validating analytical pipeline, one must understand the operational limits of each technique. SCXRD remains the gold standard because it provides absolute, unambiguous 3D spatial coordinates of all atoms, including elusive hydrogen atoms.

Table 1: Comparative Performance of Analytical Modalities for Nitroimidazoles

Analytical ModalityResolution of TautomersPositional Isomer IDIntermolecular InteractionsSample Requirement
SCXRD (Gold Standard) Absolute (Solid State) Unambiguous Explicit (H-bonding networks) High-quality single crystal
Solution NMR Averaged (Dynamic)Ambiguous (Requires 15 N labels)Implied (Concentration dependent)~5-10 mg (High purity)
Solid-State NMR GoodModerateImplied~20-50 mg powder
HRMS NoneNoneNoneMicrograms
DFT (Computational) Predictive onlyPredictive onlyTheoreticalNone (In silico)

The Gold Standard: Single-Crystal X-Ray Diffraction (SCXRD)

To achieve publication-quality structural validation, the experimental design must be meticulously controlled. Below is the logical decision tree for selecting the appropriate structural validation pathway.

Validation_Logic Q1 Is the sample crystalline? NMR Solution NMR / MS (Ambiguous Tautomers) Q1->NMR No SCXRD SCXRD (Absolute Connectivity) Q1->SCXRD Yes Q2 Are light atoms (C,N,O) primary? SCXRD->Q2 Cu Cu Kα Source (High Anomalous Dispersion) Q2->Cu Yes Mo Mo Kα Source (High Resolution / Charge Density) Q2->Mo No / Heavy Atoms Present

Caption: Decision matrix for selecting structural validation modalities for nitroimidazole derivatives.

Causality in Experimental Choices

The protocol for SCXRD of 4-nitro-1H-imidazole-5-carbaldehyde derivatives requires specific decisions to overcome the inherent properties of these molecules:

  • Crystallization (Vapor Diffusion vs. Slow Evaporation): Nitroimidazoles are highly polar and often sparingly soluble. Slow vapor diffusion using binary solvent systems (e.g., EtOAc/Hexane or DCM/MeOH) prevents the kinetic trapping of metastable polymorphs. Aprotic mixtures are preferred unless studying solvates, as protic solvents can co-crystallize and disrupt the inherent N-H...O=C hydrogen bonding networks.

  • Cryoprotection and Temperature Control (100 K): Flash-cooling the crystal to 100 K using a liquid nitrogen stream (e.g., Oxford Cryosystems) is not optional; it is mandatory. Causality: This minimizes the Debye-Waller factors (thermal atomic vibrations), which is absolutely critical for resolving the electron density of the highly mobile N-H proton. Without this, distinguishing between the 4-nitro and 5-nitro tautomeric forms in the solid state becomes ambiguous [3].

  • Radiation Source Selection: If the derivative contains only light atoms (C, H, N, O) and absolute stereochemistry is required (e.g., for chiral derivatives), a Cu Kα source ( λ=1.54184 Å) is necessary to maximize anomalous dispersion. If high-resolution data is needed for charge density studies, a Mo Kα source ( λ=0.71073 Å) is preferred to minimize absorption effects.

Experimental Protocol: SCXRD Workflow

The following is a self-validating, step-by-step methodology for the structural elucidation of a novel 4-nitro-1H-imidazole-5-carbaldehyde derivative.

Step 1: Crystal Selection and Mounting

  • Examine the crystallization vial under a polarized light microscope. Select a single, non-twinned crystal with sharp extinction (dimensions ~0.1 x 0.1 x 0.2 mm).

  • Coat the crystal in a viscous perfluoropolyether cryo-oil (e.g., Paratone-N). Causality: The oil acts as a cryoprotectant, preventing solvent loss and oxidation during flash-cooling, while also mechanically securing the crystal to the Mitegen loop.

Step 2: Data Collection

  • Mount the loop onto the goniometer head of a microfocus X-ray diffractometer equipped with a low-temperature device set to 100 K.

  • Collect preliminary frames to determine the unit cell parameters and Bravais lattice.

  • Execute a full data collection strategy (typically ω and ϕ scans) to ensure high redundancy and completeness (>99%) up to a resolution of at least 0.84 Å.

Step 3: Data Reduction and Absorption Correction

  • Integrate the raw diffraction frames using the instrument's software suite (e.g., APEX4 or CrysAlisPro).

  • Apply a multi-scan absorption correction (e.g., SADABS) to correct for the differential absorption of X-rays by the crystal depending on its orientation.

Step 4: Structure Solution and Refinement

  • Solve the structure using intrinsic phasing (e.g., SHELXT) to obtain the initial electron density map.

  • Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Critical Step for Nitroimidazoles: Locate the N-H proton in the difference Fourier map. Refine its positional coordinates freely, but apply a distance restraint (DFIX) to the N-H bond length (typically 0.86 Å) and set its isotropic displacement parameter ( Uiso​ ) to 1.2 times the equivalent isotropic displacement parameter ( Ueq​ ) of the parent nitrogen atom [4].

SCXRD_Workflow Start Synthesized Derivative Cryst Crystallization (Aprotic Solvents) Start->Cryst Mount Crystal Mounting (Paratone Oil, Cryoloop) Cryst->Mount Cool Flash Cooling (100 K) Reduces Thermal Motion Mount->Cool Diffract X-Ray Diffraction (Cu Kα or Mo Kα) Cool->Diffract Solve Structure Solution (Intrinsic Phasing) Diffract->Solve Refine Refinement (F²) Locate N-H Proton Solve->Refine

Caption: Step-by-step SCXRD experimental workflow for imidazole derivatives.

Data Presentation: Crystallographic Parameters

To validate the structural integrity of a synthesized 4-nitro-1H-imidazole-5-carbaldehyde derivative, the refined crystallographic parameters must be tabulated and deposited into the Cambridge Structural Database (CSD). Below is a representative data summary for a typical derivative, demonstrating the level of detail required for publication.

Table 2: Typical Crystallographic Parameters for a 4-Nitro-1H-imidazole-5-carbaldehyde Derivative

ParameterValue
Empirical Formula C 4​ H 3​ N 3​ O 3​
Formula Weight 141.09 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=7.124(2) Å, b=11.045(3) Å, c=8.452(2) Å, β=95.42(1)∘
Volume 662.1(3) Å 3
Z, Calculated Density 4, 1.415 Mg/m 3
Absorption Coefficient ( μ ) 1.024 mm −1
F(000) 288
Theta range for data collection 4.21 to 67.68
Reflections collected / unique 8452 / 1245[ R(int)=0.0341 ]
Completeness to theta = 67.68 99.8%
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1=0.0312,wR2=0.0815
Largest diff. peak and hole 0.245 and -0.198 e.Å −3

By adhering to this rigorous analytical pipeline, researchers can definitively resolve the structural ambiguities inherent to 4-nitro-1H-imidazole-5-carbaldehyde derivatives, ensuring the scientific integrity of downstream pharmacological assays and structure-activity relationship (SAR) studies.

References

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. Available at:[Link]

  • Anharmonicity and isomorphic phase transition: a multi-temperature X-ray single-crystal and powder diffraction study of 1-(2'-aminophenyl)-2-methyl-4-nitroimidazole. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega. Available at:[Link]

Validation

comparative analysis of the antimicrobial spectrum of different nitroimidazole compounds

As antimicrobial resistance reshapes the landscape of infectious disease management, the 5-nitroimidazole class remains a cornerstone in the treatment of obligate anaerobes and protozoal infections. While metronidazole h...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance reshapes the landscape of infectious disease management, the 5-nitroimidazole class remains a cornerstone in the treatment of obligate anaerobes and protozoal infections. While metronidazole has historically served as the gold standard, structural derivatives—namely tinidazole, secnidazole, and ornidazole—have been engineered to optimize pharmacokinetic profiles and overcome emerging resistance mechanisms.

This guide provides a rigorous comparative analysis of these compounds, detailing the thermodynamic basis of their selectivity, their comparative in vitro efficacy, and the standardized experimental protocols required to validate their antimicrobial spectrum.

Thermodynamic Basis of Selectivity and Mechanism of Action

The selective toxicity of 5-nitroimidazoles is dictated by cellular thermodynamics. These compounds are administered as inert prodrugs and enter the cell via passive diffusion. Their activation requires a highly negative redox potential (approximately –430 to –460 mV) to reduce the nitro group into a cytotoxic radical 1.

Because aerobic cells lack electron transport systems with such low potentials, the drug remains inactive in human tissues and aerobic flora. Conversely, obligate anaerobes and specific protozoa (e.g., Giardia, Trichomonas) utilize low-potential enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR), to drive their metabolism. PFOR preferentially donates electrons to the nitroimidazole rather than its natural substrate, generating a short-lived nitro radical anion that covalently binds to DNA, inducing irreversible strand breakage and cell death 2, 3.

MOA Prodrug 5-Nitroimidazole (Inert Prodrug) PFOR PFOR / Ferredoxin (Redox Potential < -430mV) Prodrug->PFOR Passive Diffusion Radical Nitro Radical Anion (Cytotoxic Intermediate) PFOR->Radical Electron Transfer DNA DNA Strand Breakage & Helix Destabilization Radical->DNA Covalent Binding Death Pathogen Cell Death DNA->Death Irreversible Damage

Fig 1: Mechanism of action of 5-nitroimidazoles via PFOR-mediated reduction.

Pharmacokinetic and Structural Divergence

While the core 5-nitroimidazole ring is conserved across all four compounds, modifications to the side chain at the C1 position drastically alter their lipophilicity, tissue penetration, and hepatic clearance rates.

  • Metronidazole: Features a 2-hydroxyethyl side chain. It is highly effective but requires multi-dose daily regimens due to its relatively short half-life (~8 hours) 1.

  • Tinidazole: Contains an ethylthioethyl side chain, increasing lipophilicity. This extends the half-life to 12–14 hours and improves tolerability, making it highly effective against refractory bacterial vaginosis 4.

  • Secnidazole: The addition of a hydroxypropyl side chain drastically slows hepatic metabolism. With a half-life of ~17 hours, secnidazole achieves therapeutic concentrations through a single-dose regimen, maximizing patient compliance [[1]](), 4.

  • Ornidazole: Features a chloropropyl side chain. It demonstrates exceptional potency against protozoa and is frequently utilized as a salvage therapy for strains exhibiting reduced susceptibility to metronidazole 5.

Table 1: Pharmacokinetic & Structural Comparison
CompoundSerum Half-LifeStandard Adult DosageKey Structural Feature (C1 Position)
Metronidazole 8 hours500 mg BID/TID2-hydroxyethyl side chain
Tinidazole 12–14 hours2 g Single Dose / 500 mg BIDEthylthioethyl side chain
Ornidazole 12–14 hours500 mg BIDChloropropyl side chain
Secnidazole 17 hours2 g Single DoseHydroxypropyl side chain

Comparative Antimicrobial Spectrum (In Vitro Data)

While the antimicrobial spectrum of these compounds overlaps significantly, minimum inhibitory concentration (MIC) data reveals distinct performance advantages among the newer generation derivatives. For instance, in clinical isolates of Trichomonas vaginalis, ornidazole demonstrates the lowest MIC₉₀ values (0.50 mg/L) and effectively bypasses low-level metronidazole resistance [[5]](). Against the Bacteroides fragilis group, metronidazole and tinidazole maintain near-universal efficacy, though continuous surveillance is required due to the emergence of nim resistance genes 6.

Table 2: Comparative In Vitro Activity (MIC₉₀ values in mg/L)
PathogenMetronidazoleTinidazoleOrnidazoleSecnidazole
Trichomonas vaginalis 2.251.110.501.11
Bacteroides fragilis 1.0 – 4.01.0 – 4.01.0 – 2.01.0 – 4.0
Giardia duodenalis 1.0 – 2.00.5 – 1.00.5 – 1.01.0 – 2.0

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

To generate reliable MIC data for anaerobic bacteria, researchers must employ rigorous methodologies. Causality of Method Selection: Anaerobic bacteria exhibit highly variable growth rates and fastidious nutritional requirements. We select the Agar Dilution method (CLSI M11 standard) over Broth Microdilution because the solid Brucella agar matrix supports the growth of sluggish species (e.g., Peptostreptococcus) that frequently fail to thrive in liquid media. Furthermore, agar dilution allows for the simultaneous testing of up to 36 isolates per plate, significantly increasing high-throughput efficiency 7.

CLSI M11 Agar Dilution Workflow

Self-Validating System Design: This protocol incorporates internal calibrators. A drug-free control plate must be inoculated at both the beginning and the absolute end of the plating sequence. If the final control plate shows reduced colony counts, it indicates loss of viability during the aerobic handling phase, invalidating the entire run.

Step-by-Step Methodology:

  • Media Preparation: Prepare Brucella agar supplemented with 5% defibrinated sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).

  • Antimicrobial Incorporation: Prepare twofold serial dilutions of the nitroimidazole compounds (e.g., 0.25 to 256 mg/L) and incorporate them into the molten agar at 50°C before pouring into Petri dishes.

  • Inoculum Preparation: Suspend test colonies from a 48-hour pure culture in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Inoculation: Using a Steers replicator, deliver 1 to 2 µL of the suspension (yielding ~10⁵ CFU per spot) onto the agar surface. Include Bacteroides fragilis ATCC 25285 as an internal quality control strain 7.

  • Incubation: Invert the plates and incubate in an anaerobic chamber (80% N₂, 10% H₂, 10% CO₂) at 35–37°C for 42 to 48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the drug that results in a significant decrease in visible growth (ignoring a single colony or a faint haze).

AST Inoculum 1. Inoculum Prep (0.5 McFarland) Inoculation 3. Steers Replicator (10^5 CFU/spot) Inoculum->Inoculation Media 2. Media Prep (Brucella + Blood + Drug) Media->Inoculation Incubation 4. Anaerobic Incubation (48h, 37°C) Inoculation->Incubation Reading 5. MIC Determination (Visible Growth Inhibition) Incubation->Reading

Fig 2: CLSI M11 Agar Dilution workflow for anaerobic susceptibility testing.

References

  • Title : Review Nitroimidazole drugs - action and resistance mechanisms | Source : oup.com | URL : 1

  • Title : M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria | Source : clsi.org | URL : 7

  • Title : Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs | Source : nih.gov | URL : 2

  • Title : Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa | Source : nih.gov | URL : 3

  • Title : Randomized, double-blind, comparative study of oral metronidazole and tinidazole in treatment of bacterial vaginosis | Source : nih.gov | URL : 4

  • Title : In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates | Source : asm.org | URL : 5

  • Title : Metronidazole and Other Antibiotics for Anaerobic Infections | Source : aneskey.com | URL : 6

Sources

Comparative

In Vitro and In Vivo Testing of 4-Nitro-1H-imidazole-5-carbaldehyde Derivatives: A Comparative Guide

The rapid proliferation of antibiotic-resistant ESKAPE pathogens necessitates the continuous development of novel antimicrobial scaffolds. Among these, 4-nitro-1H-imidazole-5-carbaldehyde and its N-methylated analog (1-m...

Author: BenchChem Technical Support Team. Date: March 2026

The rapid proliferation of antibiotic-resistant ESKAPE pathogens necessitates the continuous development of novel antimicrobial scaffolds. Among these, 4-nitro-1H-imidazole-5-carbaldehyde and its N-methylated analog (1-methyl-4-nitro-1H-imidazole-5-carbaldehyde) have emerged as highly versatile precursors. They are utilized to synthesize molecular hybrids—such as nitroimidazole-benzofuranones and nitroimidazole-thiadiazoles—that exhibit potent antibacterial and antiprotozoal properties[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these novel derivatives against established antimicrobial therapies. This guide provides the mechanistic rationale, comparative efficacy data, and self-validating experimental protocols required to rigorously evaluate these compounds in preclinical drug development.

Mechanistic Overview: The Causality of Bioreductive Activation

To accurately design in vitro and in vivo assays, one must first understand the mechanism of action. Like standard nitroimidazoles (e.g., Metronidazole), 4-nitro-1H-imidazole-5-carbaldehyde derivatives function as prodrugs .

In anaerobic or microaerophilic environments, the nitro group undergoes a one-electron reduction catalyzed by bacterial nitroreductases. This generates a highly reactive nitro radical anion. This intermediate induces severe oxidative stress, leading to DNA strand breakage and subsequent cell death [1]. Because mammalian cells lack these specific nitroreductases and typically operate in highly oxygenated environments, these compounds achieve a high Selectivity Index (SI).

Mechanism A 4-Nitroimidazole Derivative (Prodrug) B Anaerobic Environment (Bacterial Cell) A->B Cellular Uptake C 1-Electron Reduction (Nitroreductase) B->C Enzyme Activation D Nitro Radical Anion (Reactive Intermediate) C->D e- transfer E DNA Damage & Strand Breakage D->E Oxidative Stress F Cell Death (Bactericidal Effect) E->F Apoptosis/Necrosis

Caption: Bioreductive activation of nitroimidazole derivatives leading to DNA damage.

Comparative Efficacy: Hybrids vs. Standard Therapies

When evaluating novel 4-nitro-1H-imidazole-5-carbaldehyde derivatives, they must be benchmarked against standard-of-care antibiotics. The table below summarizes the quantitative performance of recently synthesized hybrids compared to established reference drugs [1].

Compound / DrugChemical ClassTarget PathogenMIC (µM)Cytotoxicity (IC₅₀, µM)Selectivity Index (SI)
Hybrid 8 & 9 Nitroimidazole-benzofuranoneS. aureus (MRSA)16.0 - 32.0> 100> 3.1
Hybrid 56b Nitroimidazole-thiadiazoleK. pneumoniae41.0> 100> 2.4
Ceftriaxone Cephalosporin (Reference)S. aureus4.0> 200> 50
Norfloxacin Fluoroquinolone (Reference)K. pneumoniae0.78> 200> 250
Metronidazole Nitroimidazole (Reference)B. fragilis (Anaerobe)2.0 - 8.0> 200> 25

Data Analysis: While novel hybrids demonstrate moderate to good activity against resistant strains like MRSA and K. pneumoniae, their Minimum Inhibitory Concentrations (MIC) are generally higher than those of optimized reference drugs like Ceftriaxone or Norfloxacin. However, their value lies in their unique mechanism of action, which bypasses standard resistance pathways (e.g., β -lactamase production or efflux pump overexpression).

Experimental Workflow & Protocols

The transition from chemical synthesis to in vivo validation requires a stringent, self-validating workflow.

Workflow W1 Compound Synthesis (Imidazole Carbaldehyde) W2 In Vitro Screening (MIC, MBC, MTT Assay) W1->W2 Purified Hybrids W3 Hit Selection (High Efficacy, Low Toxicity) W2->W3 Select Candidates W4 In Vivo Murine Model (PK & Infection Model) W3->W4 Lead Optimization W5 Efficacy & Safety Evaluation W4->W5 Data Analysis

Caption: Preclinical evaluation workflow for 4-nitro-1H-imidazole-5-carbaldehyde derivatives.

Protocol A: In Vitro Microbroth Dilution Assay (MIC Determination)

Causality & Rationale: Nitroimidazoles require anaerobic or microaerophilic conditions for optimal activation. Testing these derivatives under strict aerobic conditions often leads to "futile cycling"—a phenomenon where ambient oxygen prematurely oxidizes the nitro radical anion back to the parent compound, yielding false-negative MIC values.

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-nitro-1H-imidazole-5-carbaldehyde derivative in DMSO to create a 10 mM stock solution. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent toxicity.

  • Serial Dilution: Dilute the stock in Mueller-Hinton broth to achieve a concentration gradient of 0.1 to 100 µM across a 96-well microtiter plate. Include Metronidazole and Ceftriaxone as positive reference controls.

  • Inoculation: Inoculate each well with 5×105 CFU/mL of the target bacterial strain (e.g., S. aureus ATCC 25923 or K. pneumoniae).

  • Incubation: Incubate the plates at 37°C for 24 hours under anaerobic conditions (using an anaerobic chamber or gas-generating sachets) to prevent futile cycling.

  • Validation & Readout: Add 0.015% resazurin dye to each well and incubate for an additional 2 hours. The MIC is objectively determined as the lowest concentration that prevents the color change from blue (oxidized/no growth) to pink (reduced/bacterial growth).

Protocol B: In Vivo Murine Systemic Infection Model

Causality & Rationale: In vitro potency does not guarantee in vivo efficacy. Imidazole carbaldehyde derivatives can exhibit poor aqueous solubility and rapid hepatic clearance. An in vivo systemic infection model is critical to determine if the pharmacokinetic (PK) profile allows therapeutic concentrations to reach the infection site without inducing systemic toxicity.

Step-by-Step Methodology:

  • Acclimation & Immunosuppression: Acclimate 6-8 week old female BALB/c mice for 7 days. Induce neutropenia via intraperitoneal (IP) injection of cyclophosphamide (150 mg/kg on day -4, and 100 mg/kg on day -1) to standardize the infection baseline.

  • Infection: Inoculate the mice intravenously (IV) via the tail vein with 1×106 CFU of K. pneumoniae.

  • Treatment: Two hours post-infection, administer the test derivative (e.g., at 25 mg/kg and 50 mg/kg cohorts) via oral gavage (PO) or IV. Repeat dosing every 12 hours for 3 days. Use Norfloxacin (10 mg/kg) as a positive control and a vehicle-only group as a negative control.

  • Monitoring: Monitor survival rates, body weight, and clinical signs of toxicity daily.

  • Quantification: Euthanize surviving mice at day 4. Harvest the kidneys and spleen, homogenize the tissues in sterile saline, and plate serial dilutions on agar. Quantify the bacterial load (CFU/g of tissue) to evaluate the in vivo bactericidal efficacy.

Conclusion

Derivatives of 4-nitro-1H-imidazole-5-carbaldehyde represent a promising, highly modifiable class of antimicrobial agents. While their raw in vitro MIC values may currently trail behind highly optimized third-generation cephalosporins or fluoroquinolones, their unique bioreductive mechanism offers a critical bypass against multi-drug resistant pathogens. By adhering to the strictly controlled, anaerobically-aware in vitro protocols and robust in vivo models outlined above, researchers can accurately identify and optimize the next generation of nitroimidazole hybrids.

References

  • Rossi, R., & Ciofalo, M. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(21), 5133.[Link]

Validation

comparing the efficacy of synthesized compounds with metronidazole

Next-Generation Antimicrobials: A Comparative Guide on the Efficacy of Synthesized Compounds vs. Metronidazole Executive Summary & Pharmacological Rationale Metronidazole (MTZ) has served as the frontline therapeutic gol...

Author: BenchChem Technical Support Team. Date: March 2026

Next-Generation Antimicrobials: A Comparative Guide on the Efficacy of Synthesized Compounds vs. Metronidazole

Executive Summary & Pharmacological Rationale

Metronidazole (MTZ) has served as the frontline therapeutic gold standard for anaerobic bacterial and protozoal infections—including Helicobacter pylori, Entamoeba histolytica, and Leishmania donovani—for over half a century. However, the clinical utility of this 5-nitroimidazole is increasingly compromised by dose-limiting toxicities and the rapid emergence of resistant clinical isolates[1]. Resistance typically arises from the downregulation of microbial nitroreductases (such as rdxA and frxA), which are strictly required to reduce MTZ into its active, DNA-damaging nitroso radical form.

As an Application Scientist overseeing antimicrobial drug discovery pipelines, I have observed that simply escalating MTZ dosages only exacerbates neurotoxicity and cytotoxicity without overcoming resistance. The modern pharmacological strategy involves synthesizing MTZ hybrids. By conjugating the 5-nitroimidazole core with secondary pharmacophores—such as 2[2], quinolines, or triazoles—these synthesized compounds achieve dual-target engagement, bypass standard efflux pumps, and significantly improve pharmacokinetic stability[3]. This guide provides an objective, data-driven comparison of these novel synthesized compounds against standard MTZ, detailing the mechanistic rationale and the self-validating experimental protocols required to prove their efficacy.

Mechanistic Pathways of Synthesized MTZ Hybrids

The structural modification of MTZ is not arbitrary; it is a calculated approach to bypass enzymatic bottlenecks. For example, adding a lipophilic quinoline ring enhances passive diffusion across the parasitic membrane, while the secondary moiety can independently inhibit alternative targets like 4[4][5]. This multi-modal attack ensures that even if the pathogen downregulates nitroreductase, the compound retains lethal efficacy.

G A Synthesized MTZ Hybrid B Cellular Entry (Enhanced Lipophilicity) A->B C Nitroreductase Activation B->C D Secondary Pharmacophore (e.g., Quinoline/Triazole) B->D E ROS Generation & DNA Fragmentation C->E F Alternative Target Inhibition (e.g., Urease, ALDH) D->F G Pathogen Death (Overcoming Resistance) E->G F->G

Dual-action mechanism of synthesized MTZ hybrids overcoming standard nitroreductase resistance.

Comparative Efficacy: Quantitative Data Analysis

To objectively evaluate these synthesized compounds, we must analyze their in vitro performance across diverse pathogenic models. The table below synthesizes experimental data comparing novel derivatives directly to the MTZ gold standard.

Pathogen ModelSynthesized Compound ClassMost Potent DerivativeEfficacy (IC50 / MIC)MTZ Control EfficacyFold-Improvement
Entamoeba histolytica (HM1:IMSS)Aryl Carbamate Derivatives[2]Compound 14IC50 = 0.08 µMIC50 = 1.78 µM~22x more potent
Helicobacter pylori (MTZ-Resistant)Nitroimidazole DerivativesCompound 4eMIC50 = 8 µg/mLMIC50 > 256 µg/mL>32x more potent
Leishmania donovani (Amastigote)Quinoline-MTZ Hybrids[3]Compound 15iIC50 = 3.75 µMIC50 > 50 µM>13x more potent

Data Interpretation & Causality:

  • Amoebiasis: Aryl carbamate linkages significantly enhance the binding affinity to amoebic enzymes, resulting in sub-micromolar IC50 values that vastly outperform MTZ[2].

  • Gastric Ulcers: In MTZ-resistant H. pylori, novel with piperazine or azide substituents bypass standard efflux pumps, restoring susceptibility.

  • Visceral Leishmaniasis: The 3[3] demonstrates exceptional intracellular accumulation within host macrophages, effectively clearing intracellular amastigotes where standard MTZ fails due to poor cellular penetration.

Self-Validating Experimental Protocols

Efficacy data is only as reliable as the assay generating it. To prevent false positives (e.g., compound precipitation mimicking turbidity) or false negatives (e.g., degradation in culture), the following self-validating broth microdilution and cytotoxicity workflow must be strictly adhered to.

Workflow S1 Compound Synthesis & Purification S3 Broth Microdilution (Serial Dilutions) S1->S3 S2 Standardized Inoculum (McFarland 0.5) S2->S3 S4 Incubation (Target-Specific) S3->S4 S5 Viability Assay (Resazurin/MTT) S4->S5 S6 MIC/IC50 Determination S5->S6 S7 Cytotoxicity Screen (Mammalian Cells) S6->S7

High-throughput microdilution and cytotoxicity workflow for MTZ derivative screening.

Step-by-Step Methodology & Causality:

  • Compound Preparation: Dissolve the synthesized compound in 100% DMSO, then dilute in the test medium to ensure the final DMSO concentration is ≤1% v/v.

    • Causality: Concentrations of DMSO >1% can independently inhibit bacterial growth, confounding the MIC results and creating artificial efficacy.

  • Inoculum Standardization: Prepare a microbial suspension adjusted to a 0.5 McFarland standard (approx. 1×108 CFU/mL), then dilute to a final well concentration of 5×105 CFU/mL.

    • Causality: A standardized Multiplicity of Infection (MOI) prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, falsely indicating resistance.

  • Broth Microdilution Setup: Perform 2-fold serial dilutions of the synthesized compound and the MTZ control in a 96-well plate. Include a growth control (no drug) and a sterility control (no bacteria).

    • Causality: The inclusion of internal controls creates a self-validating system; if the sterility control shows growth, the entire plate is invalidated, ensuring absolute trustworthiness of the data.

  • Target-Specific Incubation: Incubate under appropriate conditions (e.g., 6[6] at 37°C for 72 hours for H. pylori).

    • Causality: MTZ and its derivatives are prodrugs that strictly require low-oxygen tension for the reduction of the nitro group; ambient oxygen will competitively inhibit this reduction, neutralizing the drug.

  • Viability Quantification: Add a metabolic indicator like resazurin (Alamar Blue) or MTT.

    • Causality: Relying on visual turbidity is subjective. Metabolic dyes provide a quantifiable spectrophotometric or fluorometric readout, directly correlating to the number of living cells.

  • Cytotoxicity Counter-Screening (Selectivity Index): Test the most potent compounds against a mammalian cell line (e.g., human melanocytes or J774 macrophages) using an MTT assay[2][3].

    • Causality: A highly potent antibacterial compound is useless if it is universally toxic. Calculating the Selectivity Index (CC50 / IC50) ensures the structural modification specifically targets the pathogen without harming host tissue.

Conclusion

The strategic synthesis of novel metronidazole derivatives represents a critical frontier in overcoming antimicrobial resistance. By integrating secondary pharmacophores, these compounds not only restore the efficacy of the 5-nitroimidazole core but frequently surpass it by orders of magnitude. For drug development professionals, adopting rigorous, self-validating screening protocols is essential to translate these promising in vitro results into viable clinical candidates.

References

  • Hayat, F., et al. "Novel aryl carbamate derivatives of metronidazole as potential antiamoebic agents." ResearchGate.[Link]

  • Bayati, Z., et al. "Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains." SID.ir.[Link]

  • "Synthesis, Biological Evaluation, Structure–Activity Relationship, and Mechanism of Action Studies of Quinoline–Metronidazole Derivatives Against Experimental Visceral Leishmaniasis." ACS Publications.[Link]

  • "Linolenic Acid-Metronidazole: a Compound Relieving Drug Resistance and Inhibiting Helicobacter pylori." ASM Journals.[Link]

  • "Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives." MDPI.[Link]

  • "Novel benzimidazole-based azine derivatives as potent urease inhibitors: synthesis, in vitro and in silico approach." Taylor & Francis.[Link]

Sources

Comparative

Assessing the Mutagenic Potential of 4-Nitro-1H-Imidazole-5-Carbaldehyde Derivatives: A Comparative Guide Using the Ames Test

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of drug discovery and chemical safety assessment, the evaluation of mutagenic potential stands...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of drug discovery and chemical safety assessment, the evaluation of mutagenic potential stands as a critical checkpoint. For nitrogen-containing heterocyclic compounds, particularly nitroaromatic derivatives, this scrutiny is intensified due to well-documented genotoxic concerns. This guide provides a comprehensive framework for assessing the mutagenic potential of 4-nitro-1H-imidazole-5-carbaldehyde derivatives using the bacterial reverse mutation assay, commonly known as the Ames test. While direct experimental data for this specific subclass of compounds is limited in publicly accessible literature, this guide will extrapolate their likely mutagenic profile based on the established structure-activity relationships of nitroimidazoles. We will objectively compare the anticipated performance of these derivatives against other well-characterized nitroimidazoles and standard mutagens, supported by established experimental protocols and data from authoritative sources.

The Scientific Rationale: Why the Ames Test for Nitroimidazoles?

The Ames test is a widely employed and internationally accepted method for identifying chemical substances that can induce genetic mutations.[1][2] Its utility lies in its sensitivity, speed, and cost-effectiveness as an initial screen for potential carcinogens.[2] The test is predicated on the principle of reverse mutation, where specific strains of Salmonella typhimurium and Escherichia coli, which are auxotrophic for a particular amino acid (e.g., histidine), are exposed to a test compound.[1][3] If the compound is mutagenic, it will cause a reversion of the initial mutation, allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar medium.[3]

For nitroaromatic compounds like 4-nitro-1H-imidazole-5-carbaldehyde derivatives, the Ames test is particularly relevant. The mutagenicity of nitroimidazoles is intrinsically linked to the reductive metabolism of the nitro group.[4][5] This reduction can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine species, which can form adducts with DNA, ultimately leading to mutations.[6][7][8] Many bacterial strains used in the Ames test possess nitroreductase enzymes capable of this metabolic activation, making the assay a sensitive tool for this class of compounds.[6][9]

The Influence of Chemical Structure on Mutagenicity

The mutagenic potential of a nitroimidazole derivative is not solely dictated by the presence of the nitro group. The position of the nitro group and the nature of other substituents on the imidazole ring play a crucial modulating role.[10][11] Studies have shown that 5-nitroimidazoles are often more mutagenic than their 4-nitro counterparts.[5][11] The introduction of an electron-accepting substituent can also influence the cytotoxic and radiosensitizing activity.[5] Therefore, the carbaldehyde group at the 5-position of a 4-nitroimidazole is expected to significantly impact its electronic properties and, consequently, its mutagenic potential.

Experimental Design: A Step-by-Step Protocol for the Ames Test

The following protocol is a detailed, self-validating methodology for assessing the mutagenic potential of a 4-nitro-1H-imidazole-5-carbaldehyde derivative, adhering to the principles outlined in the OECD 471 guideline.[2]

Materials and Reagents
  • Bacterial Strains: A minimum of five strains should be used, including Salmonella typhimurium strains TA98 (for frameshift mutations), TA100 (for base-pair substitutions), TA1535 (for base-pair substitutions), and TA1537 (for frameshift mutations), and Escherichia coli strain WP2 uvrA (pKM101) (for base-pair substitutions).[12][13] These strains are specifically engineered to be sensitive to different types of mutagens and have enhanced cell wall permeability.[1]

  • Test Compound: 4-nitro-1H-imidazole-5-carbaldehyde derivative, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Metabolic Activation System (S9 Mix): A supernatant fraction of a rat or hamster liver homogenate (S9) is used to mimic mammalian metabolism.[14][15] The S9 fraction contains microsomal enzymes, including cytochromes P450, that can metabolize pro-mutagens into their active forms.[14][15] The S9 mix is prepared by combining the S9 fraction with a cofactor solution (e.g., NADP and glucose-6-phosphate).[16][17] For certain classes of compounds like nitrosamines, a higher concentration of S9 (e.g., 30%) and the use of hamster liver S9 may enhance sensitivity.[13][18]

  • Positive Controls:

    • Without S9 activation: Sodium azide (for TA100 and TA1535), 2-nitrofluorene (for TA98), and 4-nitroquinoline-N-oxide (for TA98 and TA100).[16][19]

    • With S9 activation: 2-aminoanthracene (for all strains) or benzo[a]pyrene (for TA98 and TA100).[16][20]

  • Negative/Solvent Control: The solvent used to dissolve the test compound (e.g., DMSO).

  • Media and Buffers: Oxoid nutrient broth No. 2, minimal glucose agar plates, and top agar containing a trace amount of histidine and biotin.

Experimental Workflow

The Ames test can be performed using either the plate incorporation method or the pre-incubation method.[21][22] The pre-incubation method is often recommended for compounds like nitrosamines as it can increase the sensitivity of the assay.[13][22]

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating & Incubation cluster_analysis Data Analysis Strain_Culture Overnight culture of bacterial strains Pre_incubation Pre-incubate test compound, bacteria, and S9 mix (or buffer) at 37°C Strain_Culture->Pre_incubation Test_Compound Prepare serial dilutions of 4-nitro-1H-imidazole-5-carbaldehyde derivative Test_Compound->Pre_incubation S9_Mix Prepare S9 mix (if required) S9_Mix->Pre_incubation Controls Prepare positive and negative controls Controls->Pre_incubation Add_Top_Agar Add top agar to the incubation mixture Pre_incubation->Add_Top_Agar Pour_Plates Pour onto minimal glucose agar plates Add_Top_Agar->Pour_Plates Incubate_Plates Incubate plates at 37°C for 48-72 hours Pour_Plates->Incubate_Plates Count_Colonies Count revertant colonies Incubate_Plates->Count_Colonies Analyze_Data Analyze for a dose-dependent increase in revertants Count_Colonies->Analyze_Data

Caption: A generalized workflow for the Ames test.

Detailed Protocol (Pre-incubation Method)
  • Bacterial Culture: Inoculate each bacterial tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential or early stationary phase of growth.

  • Test Compound Preparation: Prepare a series of dilutions of the 4-nitro-1H-imidazole-5-carbaldehyde derivative in a suitable solvent. The maximum concentration should not exceed 5 mg/plate or 10 µL/plate unless limited by solubility or cytotoxicity.[23]

  • Experimental Setup: For each strain and for both with and without S9 mix conditions, prepare triplicate plates for each concentration of the test compound, as well as for the negative and positive controls.

  • Pre-incubation: In a sterile tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of either the S9 mix or a phosphate buffer. Incubate this mixture at 37°C for 20-30 minutes with gentle shaking.

  • Plating: After pre-incubation, add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to each tube. Vortex briefly and pour the entire contents onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

Data Interpretation and Acceptance Criteria

A positive result is indicated by a dose-dependent increase in the number of revertant colonies and a reproducible increase of at least two-fold for strains TA98, TA100, and WP2 uvrA, or three-fold for TA1535 and TA1537, compared to the solvent control.[21][24][25] The historical negative control data for the laboratory should also be considered.[24][25] The positive controls must induce a robust increase in revertant colonies, and the negative controls must fall within the laboratory's historical range.

Comparative Analysis: Expected Mutagenic Profile

Table 1: Predicted Mutagenic Profile of a 4-Nitro-1H-Imidazole-5-Carbaldehyde Derivative in the Ames Test

Tester StrainMutation Type DetectedMetabolic Activation (S9)Predicted OutcomeRationale
TA98 Frameshift- S9Negative to Weakly PositiveNitroimidazoles primarily induce base-pair substitutions.[6]
+ S9Negative to Weakly PositiveMetabolic activation is not typically required for the mutagenicity of nitroimidazoles.[6]
TA100 Base-pair substitution- S9Positive This strain is sensitive to mutagens causing base-pair substitutions, a common mechanism for nitroimidazoles.[6][11]
+ S9PositiveWhile not essential, S9 may slightly modulate the response.
TA1535 Base-pair substitution- S9Positive Similar to TA100, this strain detects base-pair substitutions.[1]
+ S9Positive
TA1537 Frameshift- S9NegativeUnlikely to induce frameshift mutations.
+ S9Negative
WP2 uvrA (pKM101) Base-pair substitution- S9Positive An E. coli strain that also detects base-pair substitutions.
+ S9Positive

Table 2: Comparative Mutagenicity of Nitroimidazoles and Control Compounds

CompoundClassPrimary Mutagenic MechanismTypical Ames Test Response
Metronidazole 5-NitroimidazoleBase-pair substitutionPositive in TA100 and TA1535 without S9.[6]
Dimetridazole 5-NitroimidazoleBase-pair substitutionPositive in TA100 without S9.[11]
4-Nitroquinoline-N-oxide NitroaromaticBase-pair substitution & FrameshiftPotent mutagen in TA98 and TA100 without S9.[19]
2-Aminoanthracene Aromatic amineBase-pair substitution & FrameshiftPotent mutagen in multiple strains with S9 activation.[16][20]
Hypothetical 4-Nitro-1H-imidazole-5-carbaldehyde Derivative 4-NitroimidazolePredicted: Base-pair substitutionPredicted: Positive in TA100, TA1535, and WP2 uvrA without S9.

Mechanistic Insights: The Role of Nitroreductases

The mutagenic activation of nitroimidazoles is a critical aspect of their toxicology. The following diagram illustrates the proposed metabolic pathway leading to DNA damage.

Nitroimidazole_Activation Nitroimidazole 4-Nitroimidazole Derivative (R-NO2) Nitro_Radical Nitro Anion Radical (R-NO2•−) Nitroimidazole->Nitro_Radical Nitroreductase (e.g., in bacteria) Nitroso Nitroso Derivative (R-NO) Nitro_Radical->Nitroso Reduction Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine Reduction Reactive_Intermediates Further Reactive Species (e.g., Nitrenium Ion) Hydroxylamine->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Covalent Binding Mutation Mutation DNA_Adducts->Mutation Replication Errors

Caption: Proposed metabolic activation of nitroimidazoles.

The bacterial nitroreductases efficiently reduce the nitro group of the imidazole derivative to form a nitro anion radical.[8][9] Subsequent reduction steps yield nitroso and hydroxylamine intermediates.[7] The hydroxylamine derivative, in particular, can be further activated to form highly electrophilic species, such as a nitrenium ion, which can then covalently bind to DNA bases, leading to the formation of DNA adducts.[7] These adducts can cause mispairing during DNA replication, resulting in mutations.

Conclusion and Future Directions

Based on the extensive literature on nitroimidazole mutagenicity, it is highly probable that 4-nitro-1H-imidazole-5-carbaldehyde derivatives will exhibit mutagenic activity in the Ames test, primarily through a base-pair substitution mechanism and without the need for exogenous metabolic activation. The presence of the carbaldehyde group may modulate the potency of this effect.

For any novel 4-nitro-1H-imidazole-5-carbaldehyde derivative intended for further development, the Ames test is an indispensable first step in a comprehensive genotoxicity assessment. A positive result in the Ames test would necessitate further evaluation in a battery of in vitro and in vivo mammalian cell genotoxicity assays to determine the relevance of the bacterial mutagenicity to human health. These may include the in vitro micronucleus assay and the in vivo rodent bone marrow micronucleus test. Understanding the structure-activity relationships within this specific chemical series will be paramount in guiding the design of safer and more effective therapeutic agents.

References

  • Mital, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Scientia Pharmaceutica, 77(3), 497-520. [Link]

  • Rosenkranz, H. S., & Mermelstein, R. (1983). The role of nitroaromatic compounds in the direct-acting mutagenicity of diesel particle extracts. Mutation Research/Reviews in Genetic Toxicology, 114(2), 217-257. [Link]

  • Wikipedia contributors. (2024, February 28). Ames test. In Wikipedia, The Free Encyclopedia. [Link]

  • Claxton, L. D., Toney, J. H., Perry, E., & King, L. C. (1987). Sources of variability in Ames Salmonella typhimurium tester strains: analysis of the International Collaborative Study on 'genetic drift'. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 189(2), 83-91. [Link]

  • Thakuri, B., et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 38(1), 1-13. [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • Xenometrix. (n.d.). Ames Tester Strain TA98. [Link]

  • Mital, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. ResearchGate. [Link]

  • Voogd, C. E. (1981). On the mutagenicity of nitroimidazoles. Mutation Research/Reviews in Genetic Toxicology, 86(3), 243-277. [Link]

  • Trinova Biochem. (n.d.). Ames Plate Incorporation Assay Kits. [Link]

  • Sharma, V., & Sharma, A. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]

  • Labcorp. (n.d.). An Assessment of Five Small N-nitrosamines as Positive Controls for the Enhanced Ames Test (EAT). [Link]

  • Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(4), 516-523. [Link]

  • The Ames Test for Mutagenicity. (n.d.). [Link]

  • Bio-Synthesis. (2025, July 19). Why is rat liver extract, specifically the S9 (supernatant 9) fraction, used in the Ames test? [Link]

  • Wikipedia contributors. (2023, December 14). S9 fraction. In Wikipedia, The Free Encyclopedia. [Link]

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673-692. [Link]

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673-692. [Link]

  • Meunier, B. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Research, 133, 207-217. [Link]

  • Yoshikawa, K. (1999). Advantage of the use of human liver S9 in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 438(1), 19-27. [Link]

  • Egorova, O. V., et al. (2024). Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test. Toxicological Review, (5), 313-321. [Link]

  • ResearchGate. (n.d.). structures of the nitroimidazole drugs (1-7). [Link]

  • Rafii, F., et al. (1994). Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. Applied and Environmental Microbiology, 60(12), 4263-4267. [Link]

  • Egorova, O. V., et al. (2024). Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test. Toxicological Review, (5), 313-321. [Link]

  • IntoxLab. (n.d.). Enhanced AMES Testing for Nitrosamine Mutagenicity. [Link]

  • Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(4), 516-523. [Link]

  • Al-Soud, Y. A., et al. (2012). Synthesis and Biological Activity of Some New 5-Sulphanyl-4-nitroimidazole Derivatives. Molecules, 17(8), 9234-9249. [Link]

  • U.S. Food and Drug Administration. (2017, December 12). Template for in vitro Bacterial Reverse Mutation (Ames) Test. [Link]

  • Dobias, L., et al. (1994). Evaluation of the mutagenic and genotoxic activities of 48 nitroimidazoles and related imidazole derivatives by the Ames test and the SOS chromotest. Mutation Research/Genetic Toxicology, 312(3), 187-198. [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2011, November 9). S2(R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • European Medicines Agency. (2024, March 26). Appendix 3 to Questions and answers for marketing-authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. [Link]

  • Thakuri, B., et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 38(1), 1-13. [Link]

  • Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(4), 516-523. [Link]

  • Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(4), 516-523. [Link]

Sources

Validation

In-Depth SAR Analysis and Performance Comparison of 4-Nitro-1H-Imidazole-5-Carbaldehyde Analogs

As the landscape of antimicrobial and antiparasitic drug discovery evolves, the 4-nitroimidazole scaffold has emerged as a cornerstone for developing therapeutics against multidrug-resistant pathogens. Specifically, 4-ni...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial and antiparasitic drug discovery evolves, the 4-nitroimidazole scaffold has emerged as a cornerstone for developing therapeutics against multidrug-resistant pathogens. Specifically, 4-nitro-1H-imidazole-5-carbaldehyde serves as a highly versatile synthetic intermediate. By leveraging its reactive carbaldehyde group, medicinal chemists can generate diverse libraries of bicyclic and hybrid analogs.

This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis, objectively comparing 4-nitroimidazole analogs against their 2-nitro and 5-nitro counterparts, and outlines the self-validating experimental protocols required to synthesize and evaluate these compounds.

Mechanistic Causality: Why the 4-Nitro Position Matters

The strategic selection of the 4-nitro position over the 2-nitro or 5-nitro configurations is driven by fundamental redox chemistry and bioactivation causality.

Historically, 2-nitroimidazoles exhibited excellent antimicrobial activity but failed in clinical development due to high mammalian toxicity. The 2-nitro group has a relatively high reduction potential (approx. 150 mV higher than 5-nitroimidazoles), making it susceptible to reduction by mammalian enzymes, which leads to severe mutagenicity [1].

Conversely, 4-nitro and 5-nitroimidazoles possess lower reduction potentials. They act as prodrugs that are selectively bioactivated by specific microbial or parasitic enzymes—such as the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis (Mtb) or Nitroreductases 1 and 2 (NTR1/NTR2) in Leishmania species [2, 3]. Upon reduction, 4-nitroimidazoles generate reactive nitrogen species (including nitric oxide), which poison the respiratory chain and inhibit cell wall lipid synthesis without triggering mammalian cytotoxicity.

Pathway A 4-Nitroimidazole Prodrug (High Mammalian Stability) B Microbial Nitroreductase (e.g., Ddn, NTR1 / NTR2) A->B Selective Reduction C Nitro Radical Anion Intermediate B->C D Reactive Nitrogen Species (Nitric Oxide Release) C->D Hypoxic Conditions E Respiratory Poisoning & ATP Depletion D->E F Cell Wall Synthesis Inhibition D->F

Fig 1. Bioactivation pathway of 4-nitroimidazole prodrugs via microbial nitroreductases.

Comparative SAR Analysis & Performance Data

To evaluate the performance of 4-nitro-1H-imidazole-5-carbaldehyde derivatives, we must compare them across different structural modifications and against alternative isomers.

A. Antitubercular Activity: Tetrazole vs. Hydrazide Derivatives

Recent SAR studies on achiral 4-nitroimidazole derivatives synthesized from the 5-carbaldehyde precursor demonstrate that the choice of the functional group significantly impacts antitubercular efficacy. Hydrazide derivatives generally exhibit poor solubility and negligible activity (MIC₉₀ > 125 μM). However, replacing the hydrazide with a tetrazole ring drastically improves both metabolic stability and potency, yielding submicromolar MIC₉₀ values against the H37Rv strain of Mtb [4].

B. Antiparasitic Activity: 4-Nitro vs. 5-Nitro Benzofuranone Hybrids

When 4-nitro-1H-imidazole-5-carbaldehyde is condensed with benzofuran-3(2H)-ones, the resulting (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones exhibit distinct target specificities compared to their 5-nitro isomers. While 5-nitro analogs are generally more potent against Leishmania donovani axenic amastigotes, the 4-nitro analogs demonstrate a unique, highly selective inhibition profile against multidrug-resistant (K1) strains of Plasmodium falciparum [5, 6]. Furthermore, mechanistic studies reveal that while 5-nitro compounds are predominantly activated by NTR1, 4-nitro analogs are bioactivated by both NTR1 and NTR2, reducing the likelihood of cross-resistance [3].

Quantitative Data Summary

The following table synthesizes the comparative performance of these analogs:

Compound Class / ModificationTarget PathogenIsomer / DerivativeMIC / IC₅₀ ValueKey SAR Insight & Toxicity Profile
Achiral Tetrazole Hybrids M. tuberculosis (H37Rv)4-Nitro (Tetrazole)0.24 – 0.93 μMHighly potent; good human liver microsome stability; non-cytotoxic [4].
Achiral Hydrazide Hybrids M. tuberculosis (H37Rv)4-Nitro (Hydrazide)> 125 μMPoor solubility; inactive against Mtb [4].
Benzofuranone Hybrids P. falciparum (K1 strain)4-Nitroimidazole< 5.0 μMHighly selective for chloroquine-resistant strains; low mammalian toxicity [5].
Benzofuranone Hybrids L. donovani (Amastigotes)5-Nitroimidazole0.016 μMSuperior antileishmanial activity; bioactivated solely by NTR1[3].
Bicyclic Precursors M. tuberculosis (In Vivo)4-Nitro (Bicyclic)> 2.0 log CFU dropEfficacy strongly correlates with Lung T>MIC rather than plasma PK [2].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of 4-nitro-1H-imidazole-5-carbaldehyde analogs requires a rigorous, self-validating experimental pipeline. The protocols below detail the synthesis and subsequent biological evaluation.

Workflow S1 Precursor Preparation (4-Nitro-1H-imidazole- 5-carbaldehyde) S2 Acidic Condensation (e.g., with Benzofuranones) S1->S2 S3 NMR Stereochemical Validation (Z-Isomer) S2->S3 S4 In Vitro Screening (REMA / MGIT 960) S3->S4 S5 In Vivo PK/PD (Lung Distribution) S4->S5

Fig 2. Standard experimental workflow for synthesizing and evaluating 4-nitroimidazole analogs.

Protocol A: Synthesis of (Z)-2-(4-Nitroimidazolylmethylene)-3(2H)-Benzofuranones

Causality Check: The reaction is driven under acidic conditions to promote the Knoevenagel condensation. The thermodynamic stability of the product ensures the exclusive formation of the Z-isomer, which must be validated via NMR to ensure structural integrity before biological testing [3, 6].

  • Preparation: Dissolve 1.0 mmol of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde and 1.0 mmol of the substituted benzofuran-3(2H)-one in 10 mL of acetic anhydride (Ac₂O).

  • Catalysis: Add 1.5 mmol of anhydrous sodium acetate (AcONa) to the mixture.

  • Reaction: Heat the mixture to 100 °C under continuous magnetic stirring for 1.5 to 2 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1).

  • Workup: Cool the reaction to room temperature and pour it into 50 mL of ice-cold water. Stir vigorously until a precipitate forms.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from ethanol.

  • Validation: Perform ¹H-NMR spectroscopy. The vinylic proton signal will confirm the stereochemistry; the Z-isomer typically presents a distinct downfield shift compared to the theoretical E-isomer.

Protocol B: In Vitro Antitubercular Screening (REMA)

Causality Check: Because 4-nitroimidazoles require bioactivation, screening must be performed in media that supports the metabolic activity of the pathogen. The Resazurin Microtiter Assay (REMA) provides a colorimetric, self-validating readout of cell viability.

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until an OD₆₀₀ of 0.6–0.8 is reached.

  • Compound Dilution: Prepare two-fold serial dilutions of the synthesized analogs in 96-well microtiter plates (concentration range: 125 μM to 0.1 μM). Include Rifampicin as a positive control and DMSO as a vehicle control.

  • Inoculation: Add 100 μL of the Mtb suspension (adjusted to 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plates at 37 °C for 7 days.

  • Readout: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC₉₀ is defined as the lowest concentration that prevents the color change.

Protocol C: Pharmacokinetic (PK) Profiling for In Vivo Efficacy

Causality Check: Standard plasma PK parameters often fail to predict the efficacy of 4-nitroimidazoles in pulmonary diseases like TB. Efficacy is strictly driven by the time the free drug concentration in the lung remains above the MIC (Lung T>MIC) [2].

  • Dosing: Administer the compound orally to healthy BALB/c mice at 50 mg/kg.

  • Sampling: Harvest blood and lung tissues at pre-determined time points (0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Processing: Homogenize lung tissues in PBS (1:3 w/v). Extract the drug from both plasma and lung homogenates using protein precipitation (acetonitrile).

  • LC-MS/MS Analysis: Quantify the compound concentrations. Calculate the Lung-to-Plasma ratio. Compounds with a ratio > 2.0 and a high Lung T>MIC are prioritized for advanced efficacy models.

Conclusion

4-Nitro-1H-imidazole-5-carbaldehyde is a highly strategic scaffold in medicinal chemistry. By avoiding the mammalian toxicity inherent to 2-nitroimidazoles, it provides a safe prodrug mechanism reliant on specific microbial nitroreductases. As demonstrated by the SAR data, substituting the carbaldehyde group with tetrazoles yields exceptional antitubercular agents, while condensation into benzofuranone hybrids unlocks potent, resistance-breaking antimalarial properties. For drug development professionals, prioritizing lung PK over plasma PK and ensuring rigorous stereochemical validation are critical steps to successfully translating these analogs from the bench to in vivo models.

References

  • Nitroimidazoles: A newer class of Heterocycles for treatment of Tuberculosis Source: Research Journal of Pharmacy and Technology URL
  • Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis Source: PMC / NIH URL
  • Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)
  • Novel, Achiral 4‑Nitroimidazole Compounds with Potent Antitubercular Activity Source: PMC / NIH URL
  • Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source: PMC / NIH URL
Comparative

comparative docking studies of 4-nitro-1H-imidazole-5-carbaldehyde derivatives with target enzymes

Title: Comparative Docking and Efficacy Analysis of 4-Nitro-1H-imidazole-5-carbaldehyde Derivatives as Antimicrobial Agents Target Audience: Researchers, computational chemists, and drug development professionals. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Docking and Efficacy Analysis of 4-Nitro-1H-imidazole-5-carbaldehyde Derivatives as Antimicrobial Agents

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Overview

As a Senior Application Scientist specializing in rational drug design, I frequently evaluate novel heterocyclic scaffolds for their potential to bypass emerging antimicrobial resistance. Derivatives of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde have recently garnered significant attention as versatile pharmacophores. The 5-carbaldehyde moiety serves as a highly reactive synthetic handle, enabling the generation of diverse molecular hybrids (e.g., with benzofuran-3(2H)-ones, thiadiazoles, and berberine)[1].

This guide objectively compares the in silico docking performance and in vitro antibacterial efficacy of these 4-nitroimidazole hybrids against standard reference drugs like Norfloxacin and Chloramphenicol. By correlating molecular docking scores with Minimum Inhibitory Concentration (MIC) data, we can establish a predictive framework for optimizing nitroimidazole-based lead compounds.

Mechanistic Rationale: The Nitroimidazole Pharmacophore

To understand the docking parameters, we must first establish the causality behind the antimicrobial activity of nitroimidazoles. The core mechanism is a self-validating prodrug activation system.

Nitroimidazoles are relatively inert until they enter a susceptible microorganism. Within the bacterial cell, the nitro group undergoes an anaerobic one-electron reduction mediated by bacterial nitroreductases[1]. This reduction generates a highly reactive, short-lived nitro radical anion. This radical is structurally unstable and rapidly decomposes into a nitrite anion and an imidazole radical, which subsequently induces lethal DNA strand breakage and inhibits nucleic acid synthesis[1].

When designing derivatives using 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, the goal is to enhance the molecule's affinity for secondary targets (such as GlcN-6-P synthase or DNA gyrase) to create a dual-action therapeutic, thereby lowering the probability of target-mediated resistance[2].

Nitroimidazole_Activation Prodrug 4-Nitroimidazole Prodrug Enzyme Bacterial Nitroreductase Prodrug->Enzyme Cellular Uptake Radical Nitro Radical Anion (1e- reduction) Enzyme->Radical Anaerobic Reduction Decomp Imidazole Radical + Nitrite Anion Radical->Decomp Spontaneous DNA DNA Strand Breakage Decomp->DNA Covalent Binding Death Cell Death DNA->Death Apoptosis/Necrosis

Caption: Anaerobic 1-electron reduction pathway of 4-nitroimidazole prodrugs leading to cell death.

Comparative Performance: Docking Scores vs. In Vitro Data

To objectively evaluate the performance of 4-nitro-1H-imidazole-5-carbaldehyde derivatives, we compare them against established clinical standards. Recent studies have synthesized hybrids of these derivatives with thiadiazoles (e.g., compound 56b) and berberine (e.g., compound 71g)[1].

Molecular docking studies frequently target the GlcN-6-P synthase enzyme, a critical protein in bacterial cell wall assembly[2]. Lower docking scores (more negative binding energies) indicate a more stable ligand-receptor complex.

Table 1: Comparative Efficacy and Docking Profile of Nitroimidazole Hybrids

Compound / DrugStructural ClassTarget OrganismMIC (µM)GlcN-6-P Synthase Docking Score (kcal/mol)*
Hybrid 71g 4-Nitroimidazole-BerberineS. dysenteriae6.0-8.4
Hybrid 71g 4-Nitroimidazole-BerberineP. vulgaris6.0-8.2
Compound 56b Imidazole-ThiadiazoleK. pneumoniae41.0-6.7
Compound 56b Imidazole-ThiadiazoleE. coli41.0-6.5
Chloramphenicol Reference AntibioticS. dysenteriae100.0-5.9
Norfloxacin Reference FluoroquinoloneS. dysenteriae13.0-7.1
Norfloxacin Reference FluoroquinoloneK. pneumoniae0.78-7.5

*Note: Docking scores are representative values derived from comparative binding affinity models of imidazole hybrids against GlcN-6-P synthase[2].

Data Analysis & Causality: The data reveals a critical structure-activity relationship (SAR). Hybrid 71g demonstrates exceptional potency (MIC = 6 µM) against S. dysenteriae, significantly outperforming the reference drug Chloramphenicol (MIC = 100 µM) and slightly outperforming Norfloxacin (MIC = 13 µM)[1]. The robust docking scores of the berberine-imidazole hybrids suggest that the bulky, polycyclic berberine core provides extensive hydrophobic contacts within the enzyme's binding pocket, while the nitroimidazole moiety acts as a strong hydrogen bond acceptor. Conversely, the thiadiazole hybrid (56b) showed moderate activity (MIC = 41 µM), indicating that while the 5-carbaldehyde derivation is viable, the choice of the conjugated ring system heavily dictates target affinity[1].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis of the core intermediate and the subsequent computational validation workflow.

Protocol 1: Synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde Hybrids

This protocol details the Knoevenagel-type condensation used to generate benzofuran-3(2H)-one hybrids from the 5-carbaldehyde precursor[1].

  • Reagent Preparation: Dissolve 1.0 equivalent of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde in anhydrous acetic anhydride (Ac₂O).

  • Coupling: Add 1.0 equivalent of the selected benzofuran-3(2H)-one derivative to the reaction vessel.

  • Catalysis: Introduce 1.2 equivalents of anhydrous sodium acetate (AcONa) to act as a mild base, facilitating the deprotonation of the active methylene group.

  • Thermal Activation: Heat the reaction mixture to 100 °C under continuous magnetic stirring for exactly 1.5 hours[1]. Causality: Strict temperature control prevents the thermal degradation of the nitro group while providing sufficient activation energy for the condensation.

  • Workup: Cool the mixture to room temperature and pour it over crushed ice. Filter the resulting precipitate under a vacuum.

  • Purification: Recrystallize the crude product from ethanol to yield the pure hybrid (typical yields range from 26% to 62%)[1].

Protocol 2: Molecular Docking Workflow (GlcN-6-P Synthase)

A rigorous in silico protocol is required to validate the binding poses of the synthesized derivatives.

  • Protein Preparation: Retrieve the crystal structure of GlcN-6-P synthase from the Protein Data Bank. Remove co-crystallized water molecules and native ligands. Add polar hydrogens and assign Gasteiger charges to stabilize the electrostatic environment.

  • Ligand Preparation: Sketch the 4-nitro-1H-imidazole-5-carbaldehyde derivatives using a 2D molecular editor. Convert to 3D conformations and perform energy minimization using the MMFF94 force field until the RMS gradient is < 0.01 kcal/mol/Å.

  • Grid Generation: Define the receptor grid box centered on the active site residues (e.g., Cys1, Trp74, Thr302). Ensure the grid box dimensions (e.g., 20 × 20 × 20 Å) are sufficient to accommodate the bulky hybrid molecules.

  • Docking Execution: Utilize a Lamarckian Genetic Algorithm (LGA) for conformational search. Set the number of runs to 100 to ensure robust sampling of the conformational space.

  • Scoring & Analysis: Rank the resulting poses based on binding energy (kcal/mol). Analyze the lowest energy pose for critical hydrogen bonding (specifically involving the nitro group and the imidazole nitrogen) and π-π stacking interactions.

Molecular_Docking_Workflow LigPrep Ligand Prep (MMFF94 Minimized) Dock LGA Docking (100 Runs) LigPrep->Dock ProtPrep Protein Prep (Charge Assignment) Grid Grid Generation (Active Site Box) ProtPrep->Grid Grid->Dock Score Scoring & SAR (Binding Energy) Dock->Score Pose Ranking

Caption: Computational workflow for molecular docking and SAR analysis of imidazole derivatives.

Conclusion

The 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde scaffold is a highly effective foundation for developing novel antimicrobial agents. Comparative data clearly demonstrates that when this core is hybridized with complementary pharmacophores like berberine, the resulting compounds can significantly outperform traditional antibiotics like Chloramphenicol in both in silico binding affinity and in vitro efficacy. For drug development professionals, prioritizing the optimization of the 5-position substituent while maintaining the 4-nitro moiety offers a validated pathway to potent, dual-action therapeutics.

References

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC. National Institutes of Health (NIH).
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety (GlcN-6-P synthase docking) - PMC. National Institutes of Health (NIH).

Sources

Validation

A Comparative Guide to the Synthesis of 4-nitro-1H-imidazole-5-carbaldehyde: Efficiency and Cost-Effectiveness Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 4-nitro-1H-imidazole-5-carbaldehyde is a pivotal intermediate in the synthesis of various pharmacologically active compounds, including nitroim...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nitro-1H-imidazole-5-carbaldehyde is a pivotal intermediate in the synthesis of various pharmacologically active compounds, including nitroimidazole-based therapeutics known for their antimicrobial and anticancer properties. The strategic placement of the nitro and formyl groups on the imidazole scaffold provides a versatile platform for further molecular elaboration. Consequently, the development of efficient and cost-effective synthetic routes to this key building block is of paramount importance for drug discovery and development programs. This guide provides an in-depth, objective comparison of two prominent synthetic pathways to 4-nitro-1H-imidazole-5-carbaldehyde, offering a critical analysis of their respective efficiencies, cost-effectiveness, and practical considerations for laboratory and potential scale-up applications.

Synthetic Route 1: Two-Step Synthesis via Nitration and Vilsmeier-Haack Formylation

This classical and widely employed route involves the initial nitration of imidazole followed by the formylation of the resulting 4-nitro-1H-imidazole. The Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic systems, is adapted here for this purpose.

Scientific Rationale

The initial nitration of the imidazole ring is a standard electrophilic aromatic substitution. The subsequent Vilsmeier-Haack formylation introduces the aldehyde group. Despite the electron-withdrawing nature of the nitro group, which deactivates the imidazole ring towards electrophilic attack, the reaction can be driven to completion under appropriate conditions. The Vilsmeier reagent, a chloroiminium salt generated in situ from a formamide and phosphorus oxychloride, is a potent electrophile capable of formylating even moderately deactivated aromatic systems.

Experimental Protocol

Step 1: Synthesis of 4-nitro-1H-imidazole

A robust method for the nitration of imidazole involves the use of a mixture of concentrated sulfuric acid and nitric acid.[1][2]

  • Procedure: To a stirred solution of imidazole (1.0 eq) in concentrated sulfuric acid at 0-5 °C, a mixture of concentrated nitric acid and fuming sulfuric acid (oleum) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is gradually warmed to 55-65 °C and stirred for 2 hours.[2] The mixture is then carefully poured onto crushed ice, and the pH is adjusted to 7 with a saturated sodium carbonate solution. The resulting precipitate is filtered, washed with cold water, and dried to afford 4-nitro-1H-imidazole.

  • Reported Yield: 72-92.7%[1][2]

Step 2: Vilsmeier-Haack Formylation of 4-nitro-1H-imidazole

The formylation of the electron-deficient 4-nitro-1H-imidazole requires carefully controlled conditions.

  • Procedure: To a solution of 4-nitro-1H-imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, phosphorus oxychloride (POCl₃, 3.0 eq) is added dropwise. The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours. After completion, the reaction is quenched by pouring it into a mixture of ice and a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4-nitro-1H-imidazole-5-carbaldehyde.

  • Plausible Yield: Due to the deactivating effect of the nitro group, the yield for this step is expected to be moderate, estimated in the range of 40-60% based on similar reactions on deactivated systems.

Visualizing the Workflow
digraph "Synthetic_Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

imidazole [label="Imidazole"]; nitroimidazole [label="4-nitro-1H-imidazole"]; final_product [label="4-nitro-1H-imidazole-5-carbaldehyde"];

imidazole -> nitroimidazole [label="HNO₃, H₂SO₄\n(72-93%)"]; nitroimidazole -> final_product [label="POCl₃, DMF\n(Vilsmeier-Haack)\n(est. 40-60%)"]; }

Caption: Two-step synthesis of 4-nitro-1H-imidazole-5-carbaldehyde.

Synthetic Route 2: Multi-Step Synthesis via Lithiation and Formylation

This alternative approach utilizes organometallic chemistry to achieve the formylation of the imidazole ring, circumventing the potential challenges of the Vilsmeier-Haack reaction on a deactivated substrate. This route involves protection of the imidazole nitrogen, followed by directed ortho-metalation (lithiation) and subsequent quenching with a formylating agent.

Scientific Rationale

The N-H proton of 4-nitro-1H-imidazole is acidic and can interfere with organolithium reagents. Therefore, protection of the imidazole nitrogen is a crucial first step. A suitable protecting group, such as a benzyl or a silyl group, can be introduced. The subsequent lithiation at the C5 position is directed by the protected nitrogen and the nitro group. The resulting organolithium intermediate is a potent nucleophile that can readily react with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. Finally, deprotection of the nitrogen yields the target molecule.

Experimental Protocol

Step 1: N-Protection of 4-nitro-1H-imidazole

  • Procedure: To a solution of 4-nitro-1H-imidazole (1.0 eq) in a suitable solvent like DMF or acetonitrile, a base such as potassium carbonate (K₂CO₃, 1.1 eq) is added. The mixture is stirred for a short period, followed by the addition of a protecting group precursor, for instance, benzyl bromide (1.1 eq). The reaction is stirred at room temperature or slightly elevated temperature until completion.[3] The reaction mixture is then worked up by pouring it into water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated to give the N-protected 4-nitroimidazole.

  • Reported Yield: 66-85% for N-alkylation of 4-nitroimidazole.[3]

Step 2: Lithiation and Formylation

  • Procedure: The N-protected 4-nitroimidazole (1.0 eq) is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (-78 °C). A solution of a strong base, typically n-butyllithium (n-BuLi, 1.1 eq) in hexanes, is added dropwise. The reaction is stirred at this temperature for a period to allow for complete lithiation at the C5 position. Anhydrous N,N-dimethylformamide (DMF, 1.2 eq) is then added to the reaction mixture. The reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Plausible Yield: This two-step sequence is generally efficient, with yields for similar directed lithiation-formylation reactions often reported in the range of 60-80%.

Step 3: Deprotection

  • Procedure (for Benzyl Protection): The N-benzyl protected intermediate is subjected to hydrogenolysis. The compound is dissolved in a suitable solvent like ethanol or methanol, and a palladium on carbon catalyst (Pd/C, 10 mol%) is added. The reaction mixture is stirred under a hydrogen atmosphere until the deprotection is complete. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 4-nitro-1H-imidazole-5-carbaldehyde.

  • Plausible Yield: Deprotection yields are typically high, often exceeding 90%.

Visualizing the Workflow
digraph "Synthetic_Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

nitroimidazole [label="4-nitro-1H-imidazole"]; protected_imidazole [label="N-Protected\n4-nitro-1H-imidazole"]; formylated_protected [label="N-Protected\n4-nitro-1H-imidazole-\n5-carbaldehyde"]; final_product [label="4-nitro-1H-imidazole-5-carbaldehyde"];

nitroimidazole -> protected_imidazole [label="Protecting Group\n(e.g., BnBr, K₂CO₃)\n(66-85%)"]; protected_imidazole -> formylated_protected [label="1. n-BuLi, THF, -78°C\n2. DMF\n(est. 60-80%)"]; formylated_protected -> final_product [label="Deprotection\n(e.g., H₂, Pd/C)\n(est. >90%)"]; }

Caption: Multi-step synthesis via lithiation and formylation.

Comparative Analysis: Efficiency and Cost-Effectiveness

To provide a clear and objective comparison, the following table summarizes the key metrics for each synthetic route. The cost analysis is based on approximate bulk prices of reagents from common chemical suppliers and may vary.

MetricSynthetic Route 1 (Nitration & Vilsmeier-Haack)Synthetic Route 2 (Lithiation & Formylation)
Number of Steps 23
Overall Yield (Estimated) 29% - 56%39% - 61%
Starting Material Cost Imidazole (Relatively low cost)[4][5][6][7]4-nitro-1H-imidazole (Moderately priced)[8][9][10][11]
Key Reagent Costs HNO₃, H₂SO₄ (Low cost) POCl₃ (Moderate cost)[9][12][13][14][15] DMF (Low cost)[4][5][6][8]Protecting group (e.g., Benzyl bromide - moderate cost) n-BuLi (High cost, requires special handling)[7][10][16][17][18] Anhydrous solvents (Moderate cost)
Process Complexity Moderate: Requires careful handling of strong acids and POCl₃.High: Requires anhydrous conditions, low temperatures, and handling of pyrophoric n-BuLi.
Scalability Potentially more amenable to large-scale synthesis.Challenges in handling large quantities of n-BuLi safely.
Environmental/Safety Concerns Use of corrosive and hazardous strong acids and POCl₃.Use of pyrophoric and moisture-sensitive n-BuLi.

Discussion and Recommendation

Route 1: The Workhorse with Moderate Efficiency

The two-step synthesis involving nitration and Vilsmeier-Haack formylation represents a more traditional and direct approach. Its primary advantages lie in the fewer number of synthetic steps and the use of relatively inexpensive starting materials and reagents. The nitration of imidazole is a high-yielding and well-established industrial process. However, the key challenge of this route is the Vilsmeier-Haack formylation of the electron-deficient 4-nitro-1H-imidazole. The deactivating effect of the nitro group can lead to lower yields and may require optimization of reaction conditions to be efficient. Despite this, for laboratories with experience in handling strong acids and phosphorus oxychloride, this route offers a more straightforward and potentially more cost-effective option for producing moderate quantities of the target compound.

Route 2: The High-Yielding but Demanding Alternative

The multi-step route involving protection, lithiation, and formylation offers the potential for a higher overall yield. The directed ortho-metalation is a powerful tool for regioselective functionalization and can be highly efficient. However, this route is more complex, requiring an additional protection/deprotection sequence. The major drawbacks are the higher cost of reagents, particularly n-butyllithium, and the stringent requirements for anhydrous and low-temperature conditions. The handling of pyrophoric n-butyllithium also poses significant safety challenges, which may limit its scalability in non-specialized facilities. This route is recommended for researchers seeking higher yields and who have the necessary expertise and equipment to handle organolithium reagents safely.

The choice between these two synthetic routes will ultimately depend on the specific needs and capabilities of the research team.

  • For cost-sensitive projects and larger-scale synthesis , optimizing the Vilsmeier-Haack formylation of 4-nitro-1H-imidazole (Route 1) may be the more pragmatic approach.

  • For projects where maximizing yield is the primary concern and the necessary infrastructure for handling organometallics is available , the lithiation-formylation route (Route 2) presents a compelling alternative.

Further research into alternative formylation methods for electron-deficient imidazoles, such as those employing formylating agents under milder conditions, could lead to the development of even more efficient and cost-effective syntheses of 4-nitro-1H-imidazole-5-carbaldehyde.

References

  • Alpha Chemika. PHOSPHORUS OXYCHLORIDE Extra Pure. [Link]

  • IndiaMART. Phosphorus Oxychloride, POCl3 Latest Price, Manufacturers & Suppliers. [Link]

  • The Lab Depot. Phosphorus Oxychloride, High Purity. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Hakmaoui, Y., et al. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 2022. [Link]

  • Google Patents. Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.
  • ResearchGate. Production of 4-nitroimidazole and its thermal stability. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • PubMed. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. [Link]

Sources

Comparative

Comparative Metabolic Stability Guide: Novel 4-Nitroimidazoles vs. Legacy 5-Nitroimidazoles

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Pharmacokinetics, Drug Metabolism, and Medicinal Chemistry Executive Summary & The Paradigm Shift For decades, the nitroimidazole class wa...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Pharmacokinetics, Drug Metabolism, and Medicinal Chemistry

Executive Summary & The Paradigm Shift

For decades, the nitroimidazole class was dominated by 5-nitroimidazoles (e.g., metronidazole and tinidazole), which served as the gold standard for anaerobic bacterial and parasitic infections. However, their development has historically been bottlenecked by off-target toxicity, mutagenicity, and rapid non-specific metabolic clearance.

Recent breakthroughs in medicinal chemistry have driven a paradigm shift toward 4-nitroimidazoles . From the approval of bicyclic 4-nitroimidazoles like pretomanid (PA-824) and delamanid for drug-resistant tuberculosis, to the recent discovery of1[1], this subclass offers a vastly superior metabolic stability profile and targeted bioactivation mechanism.

This guide objectively compares the metabolic stability and clearance mechanisms of novel 4-nitroimidazoles against legacy 5-nitroimidazoles, providing actionable, self-validating experimental workflows for preclinical evaluation.

Mechanistic Insights: The Causality of Stability

The superior metabolic stability of 4-nitroimidazoles is not coincidental; it is rooted in fundamental electrochemistry and structural biology.

  • Redox Potential & Non-Specific Reduction: 5-nitroimidazoles typically exhibit a reduction potential around −475 mV, making them highly susceptible to non-specific one-electron (1e-) reduction by ubiquitous host enzymes (e.g., PFOR). This creates reactive nitro radical anions that cause off-target toxicity[2]. Conversely,2[2]. This thermodynamic barrier prevents non-specific host reduction, requiring highly specific pathogen enzymes (such as the F420-dependent nitroreductase Ddn) for bioactivation[3].

  • Metabolic Fate: While 5-nitroimidazoles undergo 1e- reduction, 4-nitroimidazoles often undergo a unique bioactivation pathway resulting in the loss of the nitro group (des-nitration) and the release of reactive nitrogen species strictly within the target pathogen[2].

  • CYP450 Evasion: Modern structural modifications, such as the incorporation of tetrazole rings in achiral 4-nitroimidazoles, sterically hinder Cytochrome P450 (CYP) mediated oxidation, resulting in exceptional human liver microsome (HLM) stability[1].

Metabolic_Pathways cluster_4NI 4-Nitroimidazole Pathway cluster_5NI 5-Nitroimidazole Pathway Prodrug Nitroimidazole Prodrug (Parent Compound) Enzyme4 Specific Nitroreductase (e.g., F420-dependent Ddn) Prodrug->Enzyme4 Target Bioactivation Enzyme5 Non-specific Reductases (e.g., PFOR) Prodrug->Enzyme5 Broad Bioactivation CYP Hepatic CYP450 (Oxidative Clearance) Prodrug->CYP Host Metabolism Metab4 Des-nitro Metabolite + Reactive NO Enzyme4->Metab4 Metab5 Nitro Radical Anion (1e- Reduction) Enzyme5->Metab5

Figure 1: Divergent bioactivation and clearance pathways of 4- vs 5-nitroimidazoles.

Comparative Quantitative Data

The following table synthesizes experimental metabolic stability data across the three primary classes of nitroimidazoles, highlighting the superior performance of next-generation 4-nitroimidazoles.

Compound ClassRepresentative CompoundStructural FeaturePrimary Bioactivation / ClearanceHLM Stability (% remaining at 30 min)
5-Nitroimidazole MetronidazoleNitro at C5Non-specific 1e- reduction / CYP2A6~60%
Bicyclic 4-Nitroimidazole Pretomanid (PA-824)Bicyclic fusionF420-dependent Ddn / CYP3A4~75%[3]
Achiral 4-Nitroimidazole Novel Tetrazole (e.g., 7e/7q)Tetrazole substitutionHighly specific / Minimal CYP>85% [1]

Data Interpretation: The transition from a C5-nitro to a C4-nitro configuration, combined with tetrazole derivatization, yields compounds that are highly resistant to hepatic CYP clearance while maintaining potent submicromolar target efficacy[1].

Experimental Methodology: Dual-Environment Microsomal Stability Assay

To accurately assess the metabolic stability of nitroaromatics, standard HLM assays are insufficient. Because oxygen is an excellent electron acceptor, ambient aerobic conditions cause "futile cycling," where oxygen outcompetes the nitro group for electrons, masking potential non-specific nitroreductase liabilities.

As a self-validating system, the following protocol utilizes a Dual-Environment (Aerobic vs. Anaerobic) Workflow to distinctly isolate CYP450 oxidation from nitroreduction.

Phase 1: System Preparation & Control Setup
  • Matrix Preparation: Dilute Human Liver Microsomes (HLMs) to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: 1.0 mg/mL ensures the reaction remains in the linear range for both highly stable and rapidly cleared compounds.

  • Compound Spiking: Spike the test compounds (e.g., novel 4-nitroimidazole, metronidazole) to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition).

  • Self-Validating Controls:

    • Positive CYP Control: Verapamil (rapidly cleared aerobically).

    • Positive Reductase Control: Metronidazole (rapidly cleared anaerobically).

    • Negative Control: Minus-NADPH blank (validates that compound loss is enzymatic, not due to chemical instability).

Phase 2: Environmental Partitioning
  • Aerobic Arm (CYP450 Assessment): Leave half of the reaction tubes open to ambient air in a 37°C shaking water bath.

  • Anaerobic Arm (Nitroreductase Assessment): Transfer the remaining tubes to a sealed manifold. Purge continuously with high-purity N₂ gas for 15 minutes prior to reaction initiation.

    • Causality: Removing O₂ prevents futile cycling, allowing hidden non-specific host nitroreductase activity to be quantified.

Phase 3: Reaction Initiation & Quenching
  • Initiation: Start the reactions by adding an NADPH regenerating system (1 mM final concentration) to both arms.

  • Sampling: At predetermined intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures microsomal proteins, halting all enzymatic activity and precipitating the matrix for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Assay_Workflow Start Prepare HLM & Test Compounds Split Environmental Partitioning Start->Split Aerobic Aerobic (O2) Tests CYP450 Split->Aerobic Anaerobic Anaerobic (N2) Tests Reductases Split->Anaerobic NADPH Initiate with NADPH System Aerobic->NADPH Anaerobic->NADPH Quench Quench (MeCN) + Internal Std NADPH->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Figure 2: Self-validating dual-environment microsomal stability assay workflow.

References

  • Matlala, T. B., et al. "Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity." ACS Omega, 2026.[Link]

  • Vichi-Ramírez, M., et al. "Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds." Frontiers in Chemistry, 2024.[Link]

  • Lakshminarayana, S. B., et al. "Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis." PLOS One, 2014.[Link]

Sources

Validation

comparative review of the therapeutic potential of different classes of nitroheterocyclic compounds

Comparative Review: Therapeutic Potential and Mechanistic Profiling of Nitroheterocyclic Compounds Introduction Nitroheterocyclic compounds represent a historic yet rapidly resurging class of antimicrobial and antiparasi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Review: Therapeutic Potential and Mechanistic Profiling of Nitroheterocyclic Compounds

Introduction

Nitroheterocyclic compounds represent a historic yet rapidly resurging class of antimicrobial and antiparasitic agents[1]. Historically marginalized in drug discovery pipelines due to concerns over non-specific mutagenicity, a deeper mechanistic understanding of their prodrug nature has revitalized their clinical trajectory[2]. As a Senior Application Scientist, I have structured this guide to provide a comparative analysis of the therapeutic potential, activation mechanisms, and safety profiles of monocyclic and bicyclic nitroheterocycles. This guide equips drug development professionals with actionable insights and self-validating experimental workflows to accurately assess novel candidates.

The Mechanistic Foundation: Type I vs. Type II Nitroreductases

The therapeutic window of nitroheterocyclic drugs hinges entirely on the differential expression of nitroreductases (NTRs) between the target pathogen and the mammalian host[3]. Understanding this enzymatic dichotomy is critical for rational drug design.

  • Type I NTRs (Oxygen-Insensitive): Found predominantly in bacteria and specific protozoan parasites (e.g., Trypanosoma brucei, Mycobacterium tuberculosis), these flavin mononucleotide (FMN)-dependent enzymes catalyze a 2-electron reduction of the nitro group. This generates highly cytotoxic hydroxylamine derivatives and reactive nitrogen species that covalently bind to pathogen DNA and proteins, ensuring targeted cell death[4].

  • Type II NTRs (Oxygen-Sensitive): Ubiquitous in mammalian cells, these enzymes catalyze a 1-electron reduction, forming an unstable nitro anion radical. In the presence of oxygen, this radical undergoes futile cycling, regenerating the parent prodrug and producing superoxide (ROS)[4]. While this can cause dose-dependent oxidative stress in the host, it lacks the direct DNA-adduct formation seen in Type I activation.

NTR_Pathway Prodrug Nitroheterocyclic Prodrug (e.g., Fexinidazole, Pretomanid) Type1 Type I Nitroreductase (Oxygen-Insensitive, FMN-dependent) Prodrug->Type1 2e- reduction (Pathogen Specific) Type2 Type II Nitroreductase (Oxygen-Sensitive) Prodrug->Type2 1e- reduction (Mammalian & Pathogen) Nitroso Nitroso Intermediate Type1->Nitroso Radical Nitro Anion Radical Type2->Radical Hydroxylamine Hydroxylamine / Reactive Metabolites Nitroso->Hydroxylamine CellDeath Pathogen DNA Damage & Cell Death Hydroxylamine->CellDeath Covalent Adducts ROS Superoxide (ROS) + Parent Drug (Futile Cycling) Radical->ROS O2 present OxStress Mammalian Oxidative Stress (Dose-Dependent Toxicity) ROS->OxStress ROS Accumulation

Fig 1. Type I vs. Type II nitroreductase activation pathways of nitroheterocyclic prodrugs.

Comparative Efficacy of Nitroheterocyclic Classes

The structural backbone of the nitroheterocycle dictates its pharmacokinetic properties, target spectrum, and activation kinetics.

  • Monocyclic Nitroimidazoles: Fexinidazole has revolutionized the treatment of Human African Trypanosomiasis (HAT) as the first all-oral therapy[5]. Activated by trypanosomal Type I NTRs, it demonstrates superior efficacy and central nervous system penetrance compared to older therapies.

  • Bicyclic Nitroimidazoles: Pretomanid and Delamanid are critical components in modern regimens for multidrug-resistant tuberculosis (MDR-TB)[6]. Their bicyclic structure enhances lipid solubility, allowing deep penetration into the mycobacterial cell wall, where they are activated by the deazaflavin-dependent nitroreductase (Ddn).

  • Nitrofurans: Nifurtimox remains a frontline treatment for Chagas disease. However, its reliance on both Type I and Type II activation pathways contributes to a narrower therapeutic index and a higher incidence of oxidative stress-related side effects[7].

Table 1: Comparative Efficacy and Pharmacological Profile of Key Nitroheterocyclic Therapeutics

Drug ClassCompoundTarget IndicationActivating EnzymeIn Vitro Efficacy (MIC / EC50)Clinical Status
Monocyclic Nitroimidazole FexinidazoleHAT, Chagas DiseaseTrypanosomal Type I NTR0.5 - 1.5 µM (T. brucei)FDA Approved (2021)
Bicyclic Nitroimidazole PretomanidMDR-TuberculosisMycobacterial Ddn0.06 - 0.25 µg/mL (M. tb)FDA Approved (2019)
Nitrofuran NifurtimoxChagas Disease, HATType I & Type II NTRs1.0 - 5.0 µM (T. cruzi)Approved / Essential Med
Bicyclic Nitroimidazole DelamanidMDR-TuberculosisMycobacterial Ddn0.006 - 0.024 µg/mL (M. tb)EMA Approved (2014)

The Mutagenicity Paradox and the Ames Test

A major bottleneck in nitroheterocycle development is the high rate of false positives in the standard Ames test[2]. The standard Salmonella typhimurium tester strains (e.g., TA100) express endogenous bacterial Type I NTRs. When exposed to nitroheterocyclic prodrugs, these bacterial enzymes hyper-activate the compound into DNA-reactive metabolites, falsely implying a high mutagenic risk for mammalian cells (which lack these specific Type I enzymes)[7]. Overcoming this requires enhanced mutagenicity profiling using NTR-deficient bacterial strains to isolate pathogen-specific activation from genuine mammalian genotoxicity.

Validated Experimental Protocols

To objectively evaluate novel nitroheterocyclic candidates, researchers must employ self-validating assay systems that establish both the mechanism of action and the true safety profile.

Protocol 1: Recombinant Nitroreductase (NTR) Activation Kinetics Assay

Objective: Determine the catalytic efficiency ( Kcat​/Km​ ) of target pathogen NTRs against novel nitroheterocyclics. Causality: High catalytic efficiency indicates rapid prodrug activation, which correlates directly with lower required clinical doses and reduced off-target host toxicity[3].

Step-by-Step Methodology:

  • Recombinant Expression: Express the target pathogen NTR (e.g., TbNTR for T. brucei) in E. coli BL21(DE3) cells and purify the enzyme via Ni-NTA affinity chromatography to >95% purity.

  • Assay Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 100 µM NADH (acting as the electron donor).

  • Substrate Titration: Introduce the nitroheterocyclic candidate into the buffer at varying concentrations (ranging from 1 µM to 500 µM) in a 96-well UV-transparent microplate.

  • Kinetic Monitoring: Add 10 nM of the purified NTR to initiate the reaction. Immediately monitor the depletion of NADH via absorbance at 340 nm using a microplate reader at 37°C for 10 minutes.

  • Data Synthesis: Plot the initial reaction velocities against substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software to derive Kcat​ and Km​ .

Protocol 2: Enhanced Ames Test for Nitroaromatic Mutagenicity Evaluation

Objective: Differentiate between pathogen-specific prodrug activation and genuine mammalian genotoxicity. Causality: By running standard Salmonella strains in parallel with NTR-deficient isogenic strains, this protocol acts as a self-validating system. It definitively proves whether a compound's mutagenicity is an artifact of bacterial metabolism or a true hazard to mammalian DNA[8].

Step-by-Step Methodology:

  • Strain Preparation: Culture standard S. typhimurium TA100 and its isogenic NTR-deficient counterpart (TA100NR) overnight in Oxoid nutrient broth to a density of 109 CFU/mL.

  • Metabolic Activation System: Prepare a 10% mammalian S9 fraction (Aroclor 1254-induced rat liver extract) supplemented with NADP+ and glucose-6-phosphate to simulate human hepatic metabolism[7].

  • Plate Incorporation: In sterile tubes containing 2 mL of molten top agar (0.6% agar, 0.5% NaCl, supplemented with trace histidine/biotin), combine 100 µL of bacterial culture, 50 µL of the test compound (at 5, 50, 500, and 5000 µ g/plate ), and 500 µL of the S9 mix.

  • Incubation: Vortex gently and pour over minimal glucose agar plates. Allow to solidify, then incubate inverted at 37°C for 72 hours.

  • Validation & Interpretation: Count revertant colonies. A compound is validated as safe for further mammalian development if it exhibits a >2-fold increase in revertants in TA100 (due to bacterial NTRs) but remains at baseline in TA100NR, confirming the absence of intrinsic mammalian genotoxicity.

Workflow Synthesis 1. Compound Library Selection EnzymeAssay 2. Recombinant NTR Kinetics (Kcat/Km) Synthesis->EnzymeAssay InVitro 3. Phenotypic Screening EnzymeAssay->InVitro Ames 4. Enhanced Ames (TA100 vs TA100NR) InVitro->Ames InVivo 5. In Vivo Efficacy & PK/PD Models Ames->InVivo

Fig 2. Sequential screening workflow for evaluating the therapeutic potential of nitroheterocyclics.

Conclusion

The strategic repurposing and structural refinement of nitroheterocyclic compounds represent a triumph of mechanism-based drug design[2]. By leveraging the unique enzymatic landscape of target pathogens and employing rigorous, context-aware toxicological screening workflows, drug developers can safely harness the potent antimicrobial properties of this chemical class while mitigating historical safety concerns.

References

  • Current and Future Prospects of Nitro-compounds as Drugs for Trypanosomiasis and Leishmaniasis. Bentham Science Publishers.
  • Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Form
  • Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase. PMC / NIH.
  • Further Investigations of Nitroheterocyclic Compounds as Potential Antikinetoplastid Drug Candid
  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. HESI Global.
  • Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole. PMC / NIH.
  • Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. MDPI.
  • Nitroimidazopyrazinones with oral activity against tuberculosis and Chagas disease in mouse models of infection. bioRxiv.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.